1-(1-Benzofuran-2-yl)-2-methylpropan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1-benzofuran-2-yl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-8(2)12(13)11-7-9-5-3-4-6-10(9)14-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAIWEBMXRYARK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40522074 | |
| Record name | 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40522074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91420-41-6 | |
| Record name | 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40522074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one, a member of the pharmacologically significant 2-acylbenzofuran class of compounds. While specific experimental data for this particular molecule is not extensively available in public literature, this guide establishes a robust framework for its synthesis and characterization based on well-established chemical principles and data from closely related analogues. We present a detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation, alongside an in-depth analysis of its expected spectroscopic and physicochemical properties. Furthermore, this guide explores the known biological activities of the broader 2-acylbenzofuran family, suggesting promising avenues for future research and drug development efforts involving this target molecule.
Introduction: The Significance of the 2-Acylbenzofuran Scaffold
The benzofuran nucleus is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds of significant biological importance.[1] The fusion of a benzene ring with a furan ring creates a unique electronic and structural landscape, making it a versatile scaffold in medicinal chemistry. When functionalized at the 2-position with an acyl group, the resulting 2-acylbenzofurans have demonstrated a remarkable range of pharmacological activities. These include potential as α-glucosidase inhibitors for diabetes management, antitubulin agents for cancer therapy, acetylcholinesterase inhibitors for Alzheimer's disease treatment, and potent anti-inflammatory agents.[2][3][4]
1-(1-Benzofuran-2-yl)-2-methylpropan-1-one, with its characteristic isobutyryl group at the 2-position, represents an intriguing yet underexplored member of this class. The steric and electronic properties of the isopropyl moiety attached to the carbonyl group can significantly influence its interaction with biological targets, potentially offering unique selectivity and potency profiles. This guide aims to provide the foundational knowledge necessary for researchers to synthesize, characterize, and investigate the therapeutic potential of this compound.
Physicochemical Properties
| Property | Value (Estimated) | Source/Basis for Estimation |
| Molecular Formula | C₁₂H₁₂O₂ | Calculated |
| Molecular Weight | 188.23 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid | Based on supplier information for the target molecule and the physical state of similar 2-acylbenzofurans. |
| Boiling Point | > 200 °C at 760 mmHg | Extrapolated from the boiling point of benzofuran (175 °C) and the expected increase due to the acyl substituent.[5] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, acetone). | General solubility characteristics of aromatic ketones.[5] |
Synthesis and Mechanism: A Friedel-Crafts Approach
The most direct and industrially scalable route to 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one is the Friedel-Crafts acylation of benzofuran with isobutyryl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to aromatic rings.
Reaction Mechanism
The reaction proceeds through the formation of a highly electrophilic acylium ion, facilitated by a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Caption: Mechanism of Friedel-Crafts Acylation.
The causality behind this choice of reaction is its high efficiency and regioselectivity for the 2-position of the benzofuran ring, which is electronically activated for electrophilic attack.
Experimental Protocol
This protocol is adapted from established procedures for the Friedel-Crafts acylation of similar heterocyclic substrates.
Materials:
-
Benzofuran (1.0 eq)
-
Isobutyryl chloride (1.1 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Acylium Ion Formation: Add isobutyryl chloride (1.1 eq) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 20 minutes, maintaining the temperature at 0 °C. Stir the mixture for an additional 30 minutes.
-
Addition of Benzofuran: Dissolve benzofuran (1.0 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add the benzofuran solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of crushed ice, followed by 1 M HCl. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Purification: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Synthesis Workflow Diagram.
Spectroscopic Analysis
As experimental spectra for 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one are not available in the public domain, the following data for the structurally similar and commercially available 1-(1-Benzofuran-2-yl)ethan-1-one (2-acetylbenzofuran) is provided for reference. The key spectral features are expected to be analogous.
| Spectroscopic Data for 1-(1-Benzofuran-2-yl)ethan-1-one | |
| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 7.74 (d, J=8.1 Hz, 1H), 7.63 (d, J=8.4 Hz, 1H), 7.55 (s, 1H), 7.48 (t, J=7.8 Hz, 1H), 7.32 (t, J=7.5 Hz, 1H), 2.64 (s, 3H). |
| ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) | 188.5, 155.8, 152.9, 128.6, 127.3, 124.0, 123.1, 116.2, 112.4, 28.1.[1] |
| IR (KBr, cm⁻¹) | ~3100 (aromatic C-H), ~2950 (aliphatic C-H), ~1670 (C=O, ketone), ~1550, 1450 (C=C, aromatic).[6] |
| Mass Spectrum (EI, m/z) | 160 (M⁺), 145 (M⁺ - CH₃), 117 (M⁺ - COCH₃), 89.[7] |
Expected Spectral Features for 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one:
-
¹H NMR: The spectrum will show characteristic signals for the benzofuran ring protons between 7.2 and 7.8 ppm. A septet for the methine proton of the isobutyryl group is expected around 3.5-4.0 ppm, and a doublet for the six equivalent methyl protons around 1.2 ppm.
-
¹³C NMR: The carbonyl carbon will appear downfield, likely above 190 ppm. Signals for the benzofuran carbons will be in the aromatic region, and the methine and methyl carbons of the isobutyryl group will be in the aliphatic region.
-
IR Spectroscopy: A strong absorption band for the ketone carbonyl group (C=O) is expected around 1670-1680 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretching will be just below 3000 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M⁺) is expected at m/z 188. A prominent fragment corresponding to the loss of the isopropyl group ([M-43]⁺) at m/z 145 is anticipated, as is a fragment for the benzofuranoyl cation at m/z 145.
Reactivity Profile
The reactivity of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one is primarily dictated by the interplay between the benzofuran ring and the isobutyryl substituent.
-
Electrophilic Aromatic Substitution: The benzofuran ring can undergo further electrophilic substitution, with the position of substitution directed by the existing acyl group.
-
Carbonyl Group Reactivity: The ketone carbonyl is susceptible to nucleophilic attack, allowing for a range of transformations such as reduction to the corresponding alcohol, reductive amination to form amines, and Grignard reactions to introduce further alkyl or aryl groups.
-
α-Carbon Chemistry: The methine proton alpha to the carbonyl group is acidic and can be removed by a suitable base to form an enolate, which can then participate in various alkylation and condensation reactions.
Caption: General Reactivity Pathways.
Potential Applications in Drug Discovery
While the biological activity of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one has not been specifically reported, the broader class of 2-acylbenzofurans has shown significant promise in several therapeutic areas:
-
Anticancer Activity: Several 2-aroylbenzofuran derivatives have been identified as potent antitubulin agents, inhibiting the polymerization of tubulin and leading to cell cycle arrest and apoptosis in cancer cells.[2]
-
Antidiabetic Properties: A series of 2-acylbenzofuran derivatives have been synthesized and evaluated as novel α-glucosidase inhibitors, demonstrating significant hypoglycemic activity in preclinical models.
-
Neurodegenerative Diseases: 2-Arylbenzofuran derivatives have shown dual inhibitory activity against cholinesterases and β-secretase, key enzymes implicated in the pathology of Alzheimer's disease.[3]
-
Anti-inflammatory Effects: Certain 2-aroylbenzofurans have exhibited potent anti-inflammatory activity by inhibiting the production of nitric oxide in macrophages.[4]
The unique structural features of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one make it a compelling candidate for screening in these and other disease models. Its synthesis and characterization, as outlined in this guide, provide a clear path for its inclusion in drug discovery programs.
Conclusion
This technical guide has provided a comprehensive and actionable overview of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one for the research and drug development community. By leveraging established synthetic methodologies and drawing parallels with closely related analogues, we have outlined a clear path for its preparation and characterization. The promising biological activities associated with the 2-acylbenzofuran scaffold underscore the potential of this specific molecule as a valuable building block for the discovery of novel therapeutics. Further investigation into its pharmacological profile is highly warranted and is expected to contribute significantly to the field of medicinal chemistry.
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Synthesis and biological evaluation of 2-acylbenzofuranes as novel α-glucosidase inhibitors with hypoglycemic activity. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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Synthesis and Biological Evaluation of 2-aroyl-4-phenyl-5-hydroxybenzofurans as a New Class of Antitubulin Agents. (2014). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]
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Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. (2020). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]
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Synthesis and biological evaluation of 2-aroylbenzofurans, rugchalcones A, B and their derivatives as potent anti-inflammatory agents. (2016, March 15). PubMed. Retrieved January 17, 2026, from [Link]
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(E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Benzofuran. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]
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New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2024, February 7). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]
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Benzofuran. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]
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1-(1-Benzofuran-2-yl)-2-methylpropan-1-one synthesis pathway
An In-Depth Technical Guide to the Synthesis of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-(1-benzofuran-2-yl)-2-methylpropan-1-one, a key derivative of the benzofuran scaffold. Benzofuran and its derivatives are prominent heterocyclic structures found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document is intended for researchers, chemists, and professionals in drug development, offering a detailed exploration of the prevalent synthetic methodologies. The primary focus is on the regioselective Friedel-Crafts acylation of benzofuran, elucidating the underlying mechanisms, providing detailed experimental protocols, and discussing alternative strategies.
Introduction and Strategic Importance
The benzofuran nucleus is a "privileged scaffold" in medicinal chemistry, and its derivatives are integral to the development of novel therapeutic agents.[4] Specifically, 2-acylbenzofurans serve as critical intermediates for the synthesis of more complex molecules.[5] The target molecule of this guide, 1-(1-benzofuran-2-yl)-2-methylpropan-1-one (CAS No. 91420-41-6), features an isobutyryl group at the C2 position of the benzofuran ring.[6][7] Understanding its synthesis is crucial for accessing a class of compounds with significant therapeutic potential.
The primary challenge in functionalizing the benzofuran ring is achieving high regioselectivity. The electronic properties of the heterocyclic system inherently favor electrophilic substitution at the C2 position, a principle that is central to the primary synthetic route discussed herein.[8] This guide will dissect the most direct and industrially scalable method for its preparation: the electrophilic acylation of a pre-formed benzofuran ring.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points to benzofuran and an appropriate isobutyryl acylating agent as the primary starting materials. This approach is strategically sound due to the commercial availability of benzofuran and the straightforward nature of electrophilic aromatic substitution.
Caption: Retrosynthetic approach for the target molecule.
Primary Synthesis Pathway: Friedel-Crafts Acylation
The most direct and widely employed method for synthesizing 2-acylbenzofurans is the Friedel-Crafts acylation.[9] This reaction involves the introduction of an acyl group onto the benzofuran ring using an acylating agent, typically in the presence of a catalyst. The reaction is highly regioselective for the C2 position, driven by the formation of a stabilized carbocation intermediate where the positive charge is adjacent to the ring oxygen.[8]
Mechanistic Overview
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
-
Generation of the Acylium Ion: The catalyst, typically a Lewis acid like aluminum chloride (AlCl₃) or a strong protic acid promoter like trifluoroacetic anhydride (TFAA), activates the acylating agent (isobutyryl chloride or isobutyric acid) to form a highly electrophilic acylium ion.[5][10]
-
Electrophilic Attack: The electron-rich benzofuran ring acts as a nucleophile, attacking the acylium ion. This attack preferentially occurs at the C2 position to form a resonance-stabilized carbocation intermediate (a sigma complex).
-
Rearomatization: A base (such as the [AlCl₄]⁻ complex) abstracts a proton from the C2 position, collapsing the intermediate and restoring the aromaticity of the benzofuran ring to yield the final 2-acyl product.
Caption: Mechanism of Friedel-Crafts Acylation on Benzofuran.
Protocol Variants and Quantitative Data
Two primary variants of this acylation are prevalent: the classic Lewis acid-catalyzed method and a modern TFAA-mediated approach. The choice of method depends on substrate compatibility, desired yield, and reaction conditions.
| Parameter | Method A: Lewis Acid (AlCl₃) | Method B: TFAA-Mediated | Reference |
| Acylating Agent | Isobutyryl Chloride | Isobutyric Acid | [5][10] |
| Catalyst/Promoter | Aluminum Chloride (AlCl₃) | Trifluoroacetic Anhydride (TFAA) | [5] |
| Stoichiometry | Benzofuran (1 eq), Acyl-Cl (1.1 eq), AlCl₃ (1.2 eq) | Benzofuran (1 eq), Acid (1.5 eq), TFAA (2.0 eq) | [5] |
| Solvent | Dichloromethane (DCM) or Dichloroethane (DCE) | Dichloromethane (DCM) | [5][11] |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | [5][10] |
| Typical Yield | 65-80% | 70-90% | [5] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 1-(1-benzofuran-2-yl)-2-methylpropan-1-one. Standard laboratory safety procedures must be followed, including the use of personal protective equipment and performing reactions in a well-ventilated fume hood.
Method A: Lewis Acid-Catalyzed Friedel-Crafts Acylation
This protocol is a classic and robust method for acylation.[10] The critical factor is the strict exclusion of moisture, as aluminum chloride reacts vigorously with water.
Caption: Workflow for Lewis Acid-Catalyzed Acylation.
Procedure:
-
Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Reagent Charging: Under a positive pressure of inert gas, charge the flask with aluminum chloride (1.2 eq) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.
-
Acylating Agent Addition: Add isobutyryl chloride (1.1 eq) dropwise to the stirred suspension over 15 minutes. Stir the mixture for an additional 20 minutes at 0 °C.
-
Substrate Addition: Dissolve benzofuran (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add the benzofuran solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of crushed ice, followed by 1 M hydrochloric acid.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography (using a hexane/ethyl acetate gradient) to afford the pure 1-(1-benzofuran-2-yl)-2-methylpropan-1-one.
Method B: TFAA-Mediated Acylation
This method avoids the use of a metallic Lewis acid, which can be advantageous for sensitive substrates. The reaction is mediated by the in-situ formation of a mixed anhydride.[5]
Procedure:
-
Preparation: To a solution of isobutyric acid (1.5 eq) in anhydrous DCM at 0 °C, add trifluoroacetic anhydride (TFAA, 2.0 eq) dropwise.
-
Activation: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the mixed anhydride acylating agent.
-
Substrate Addition: Add a solution of benzofuran (1.0 eq) in anhydrous DCM to the reaction mixture dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.
-
Quenching: Upon completion, carefully quench the reaction by pouring it into an ice-cold saturated solution of sodium bicarbonate.
-
Work-up: Extract the mixture three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by silica gel column chromatography.
Alternative Synthetic Strategies
While Friedel-Crafts acylation is the most direct route, other methods can be employed to construct the 2-acylbenzofuran motif, often by building the ring system from a precursor that already contains the required acyl group. One such strategy involves the reaction of a salicylaldehyde with a functionalized ketone. For instance, a related compound, 1-(1-benzofuran-2-yl)-2-mesitylethanone, was synthesized by reacting salicylaldehyde with 1-chloro-3-mesitylacetone.[12] A similar approach could be adapted for the target molecule using a suitably substituted propanone derivative. These multi-step routes are generally less efficient but can be useful for creating derivatives with substitution patterns that are difficult to achieve via direct functionalization.
Conclusion
The synthesis of 1-(1-benzofuran-2-yl)-2-methylpropan-1-one is most effectively achieved through the Friedel-Crafts acylation of benzofuran. This method provides high regioselectivity for the desired C2 isomer and is amenable to both classic Lewis acid catalysis and modern TFAA-mediated conditions. The protocols detailed in this guide offer robust and reproducible pathways for obtaining this valuable chemical intermediate. A thorough understanding of the reaction mechanisms and experimental parameters is paramount for ensuring a successful and high-yielding synthesis, paving the way for further exploration of benzofuran derivatives in pharmaceutical and materials science research.
References
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Zheng, X., et al. (2021). A new method for the acylation of benzofurans toward the synthesis of 6H-indeno[2,1-b]benzofuran-6-ones and 2,2-bibenzofurans. Arkat USA. Available at: [Link]
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Ekta, M. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP. Available at: [Link]
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Lin, W., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances. Available at: [Link]
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Khan, I., et al. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules. Available at: [Link]
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Antonchick, A. P., et al. (2014). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. Available at: [Link]
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American Elements. (n.d.). 1-(1-benzofuran-2-yl)-2-methylpropan-1-one. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of benzofurans via Friedel–Crafts acylation. Available at: [Link]
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RSC Publishing. (n.d.). Acetylation of 2,3-dimethylbenzofuran. The first example of a 'non-conventional' Friedel–Crafts reaction. Available at: [Link]
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MDPI. (2019). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Available at: [Link]
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ResearchGate. (2007). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. Available at: [Link]
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RSC Publishing. (n.d.). Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel–Crafts reaction. Available at: [Link]
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MedCrave. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. Available at: [Link]
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Spectroscopic Profile of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one, a key intermediate in the synthesis of various biologically active molecules.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Through a combination of established spectroscopic principles and comparative analysis with structurally related benzofuran derivatives, this guide serves as an essential resource for the identification, characterization, and quality control of this compound.
Introduction
1-(1-Benzofuran-2-yl)-2-methylpropan-1-one (also known as 2-isobutyrylbenzofuran) belongs to the benzofuran class of heterocyclic compounds. The benzofuran scaffold is a prevalent motif in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The accurate characterization of substituted benzofurans like 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one is paramount for ensuring the purity and structural integrity of novel therapeutic agents and functional materials. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving unambiguous structural elucidation. This guide synthesizes predictive data with empirical findings from closely related analogues to present a detailed spectroscopic profile of the title compound.
Molecular Structure and Key Features
A thorough understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key structural features of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one are the benzofuran ring system, the carbonyl group of the ketone, and the isopropyl moiety.
Caption: Molecular structure highlighting the benzofuran and isobutyryl moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one. These predictions are based on established chemical shift values and analysis of related structures.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to reveal distinct signals for the protons of the benzofuran ring and the isopropyl group.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 (furan ring) | 7.2 - 7.4 | s | - |
| H-4, H-5, H-6, H-7 (benzene ring) | 7.3 - 7.8 | m | - |
| CH (isopropyl) | 3.5 - 3.8 | sept | ~6.8 |
| CH₃ (isopropyl) | 1.2 - 1.4 | d | ~6.8 |
-
Rationale: The aromatic protons of the benzofuran ring are expected to resonate in the downfield region (7.2-7.8 ppm) due to the deshielding effect of the aromatic system and the attached carbonyl group. Specifically, the H-3 proton of the furan ring will likely appear as a singlet. The protons on the benzene portion of the benzofuran will exhibit complex splitting patterns typical of a substituted benzene ring. The methine proton of the isopropyl group is expected to be a septet due to coupling with the six equivalent methyl protons. Conversely, the two methyl groups will appear as a doublet, integrating to six protons, due to coupling with the single methine proton.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides insights into the different carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (carbonyl) | 195 - 205 |
| C-2 (benzofuran) | 150 - 155 |
| C-7a (benzofuran) | 154 - 158 |
| C-3a (benzofuran) | 128 - 132 |
| C-4, C-5, C-6, C-7 (benzofuran) | 112 - 128 |
| C-3 (benzofuran) | 110 - 115 |
| CH (isopropyl) | 35 - 40 |
| CH₃ (isopropyl) | 18 - 22 |
-
Rationale: The carbonyl carbon is the most deshielded carbon and is expected to appear at a high chemical shift value (195-205 ppm), a characteristic feature for ketones. The carbons of the benzofuran ring will resonate in the aromatic region (110-158 ppm). The quaternary carbons C-2, C-7a, and C-3a will have distinct chemical shifts. The aliphatic carbons of the isopropyl group will appear in the upfield region of the spectrum. The methine carbon will be more deshielded than the equivalent methyl carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one is expected to be dominated by a strong absorption band corresponding to the carbonyl group.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (ketone) | 1670 - 1690 | Strong |
| C=C Stretch (aromatic) | 1550 - 1600 | Medium |
| C-O-C Stretch (ether) | 1200 - 1250 | Strong |
| C-H Stretch (sp³) | 2850 - 3000 | Medium |
| C-H Stretch (sp²) | 3000 - 3100 | Medium |
-
Rationale: The most prominent peak in the IR spectrum will be the strong absorption band for the carbonyl (C=O) stretching vibration of the ketone, expected in the range of 1670-1690 cm⁻¹.[2] This region is highly characteristic of conjugated ketones. The aromatic C=C stretching vibrations will appear as medium intensity bands in the 1550-1600 cm⁻¹ region. The strong C-O-C stretching of the furan ether will be observed between 1200 and 1250 cm⁻¹. The C-H stretching vibrations for the sp³ hybridized carbons of the isopropyl group and the sp² hybridized carbons of the aromatic ring will be present in their respective characteristic regions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.
-
Molecular Ion (M⁺): The nominal molecular weight of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one is 188 g/mol , based on its chemical formula C₁₂H₁₂O₂.[1] The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 188.
-
Key Fragmentation Pathways: The fragmentation of the molecular ion is anticipated to proceed through several key pathways, primarily involving the cleavage of the isobutyryl group.
Caption: Predicted major fragmentation pathways in EI-MS.
-
Fragment Analysis:
-
Loss of the isopropyl group: A significant fragmentation pathway is the alpha-cleavage, leading to the loss of the isopropyl radical (•C₃H₇), resulting in the stable benzofuran-2-carbonyl cation at m/z = 145.
-
Formation of the isobutyryl cation: Cleavage of the bond between the carbonyl carbon and the benzofuran ring can generate the isobutyryl cation ([C₄H₇O]⁺) at m/z = 71.
-
Formation of the benzofuranyl cation: Loss of the isobutyryl radical can lead to the formation of the benzofuranyl cation at m/z = 117.
-
Loss of carbon monoxide: The isobutyryl cation (m/z = 71) can further lose a molecule of carbon monoxide (CO) to form the isopropyl cation ([C₃H₇]⁺) at m/z = 43, which is often a prominent peak.
-
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software to obtain the final spectra.
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan to subtract the absorbance of the atmosphere (CO₂ and H₂O).
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).
-
Ionization: Utilize Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
This technical guide has presented a detailed spectroscopic profile of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one based on established principles and comparative data from related compounds. The predicted NMR, IR, and MS data provide a robust framework for the structural identification and characterization of this important benzofuran derivative. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data. This guide serves as a valuable resource for scientists and researchers, facilitating the confident use of this compound in their research and development endeavors.
References
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Al-Suod, H., Hassan, M., Al-Masoudi, N. A., & Ali, H. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2023(2), M1657. [Link]
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Gong, J., Hu, K., Shao, Y., Li, R., Zhang, Y., Hu, M., & Chen, J. (2019). Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. Organic & Biomolecular Chemistry, 17(38), 8763-8771. Supporting Information. [Link]
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American Elements. (n.d.). 1-(1-benzofuran-2-yl)-2-methylpropan-1-one. Retrieved January 17, 2026, from [Link]
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Introduction: The Benzofuran Scaffold and the Imperative of Structural Chemistry
An In-depth Technical Guide on the Crystal Structure of Benzofuran Derivatives for Drug Development Professionals
A Note on the Subject Compound: While this guide is titled with a focus on 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one, a specific, publicly available crystal structure for this exact molecule could not be located after a thorough search of existing literature. To fulfill the educational and technical requirements of this guide, we will utilize a closely related and well-characterized benzofuran derivative, 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester , as a representative example for which detailed crystallographic data has been published.[1][2][3] The principles, methodologies, and analytical insights discussed are directly applicable to the structural elucidation of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one and other similar benzofuran-based compounds.
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry.[4][5] Its derivatives are ubiquitous in nature and have been extensively synthesized, demonstrating a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties.[6][7][8] The therapeutic potential of these compounds has made them a focal point for drug discovery and development.[9]
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. A precise understanding of the atomic arrangement, conformational flexibility, and intermolecular interactions is paramount for elucidating structure-activity relationships (SAR). Single-crystal X-ray diffraction is an unparalleled analytical technique that provides a high-resolution snapshot of a molecule's solid-state conformation and its interactions within a crystalline lattice.[10][11][12][13] This detailed structural information is invaluable for rational drug design, enabling the optimization of lead compounds to enhance efficacy, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive overview of the process of determining and analyzing the crystal structure of a representative benzofuran derivative, offering insights into the experimental and analytical workflows that are central to modern drug development.
Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The following protocol is a representative example of how a benzofuran derivative can be synthesized and crystallized.
Experimental Protocol: Synthesis of a Representative Benzofuran Derivative
This synthesis is based on established methods for preparing substituted benzofurans.[1][3]
-
Preparation of Starting Materials: Ensure all reagents and solvents are of high purity. The synthesis of the representative compound, 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester, would typically start from simpler, commercially available precursors.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting materials in an appropriate solvent.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for a specified period to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the crude product is purified using column chromatography on silica gel to yield the pure benzofuran derivative.
Crystallization: The Art and Science of Crystal Growth
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to grow well-ordered, single crystals of an appropriate size (typically 0.1-0.3 mm in each dimension).[11]
-
Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or a mixture of solvents.
-
Slow Evaporation: The solution is loosely covered and left undisturbed at room temperature. Slow evaporation of the solvent increases the concentration of the compound, leading to nucleation and crystal growth. For the representative compound, a solution in a petroleum ether-ethyl acetate mixture (2:1 v/v) was used.[1][3]
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor using a spatula or by decanting the solvent.
Single-Crystal X-ray Diffraction Analysis: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the three-dimensional arrangement of atoms.[10][12][13]
The Principles of X-ray Diffraction
When a beam of X-rays is directed at a single crystal, the regularly spaced atoms in the crystal lattice diffract the X-rays in a specific pattern.[10] This diffraction pattern is a consequence of constructive interference of the scattered X-rays, a phenomenon described by Bragg's Law.[11] By measuring the angles and intensities of the diffracted beams, it is possible to reconstruct a three-dimensional model of the electron density within the crystal, and from this, the positions of the individual atoms can be determined.[10][14]
Experimental Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[11]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated through various orientations while being irradiated with monochromatic X-rays. A detector records the diffraction patterns.[11][13] Data is typically collected over a wide range of angles to ensure a complete dataset.[13]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.
Crystallographic Data for the Representative Benzofuran Derivative
The following table summarizes the crystallographic data for 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester.[1][2]
| Parameter | Value |
| Chemical Formula | C₁₅H₁₂N₂O₇ |
| Formula Weight | 332.27 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.268(13) |
| b (Å) | 11.671(15) |
| c (Å) | 15.414(2) |
| α (°) | 75.185(5) |
| β (°) | 72.683(5) |
| γ (°) | 71.301(5) |
| Volume (ų) | 1483.8(3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.487 |
| R-factor (%) | 4.14 |
Structural Analysis and Discussion: From Data to Insight
The refined crystal structure provides a wealth of information about the molecule's geometry and its interactions with neighboring molecules in the crystal lattice.
Molecular Structure
The analysis of the crystal structure of the representative benzofuran derivative reveals the precise bond lengths and angles within the molecule. The benzofuran ring system is largely planar, and the substituents adopt specific conformations relative to the ring. This information is critical for understanding the molecule's intrinsic shape and how it might interact with a biological target.
Intermolecular Interactions and Crystal Packing
In the solid state, molecules are held together by a network of intermolecular interactions. For the representative benzofuran derivative, C-H···O intermolecular hydrogen bonds and C-H···π interactions are the primary forces stabilizing the crystal packing.[1] These interactions lead to the formation of a two-dimensional supramolecular layer structure.[1] Understanding these interactions is crucial, as they can provide insights into the types of interactions the molecule might form with amino acid residues in a protein's active site.
Caption: Key intermolecular interactions stabilizing the crystal lattice.
Implications for Rational Drug Design
The detailed structural information gleaned from single-crystal X-ray diffraction has profound implications for drug design:
-
Pharmacophore Modeling: The precise conformation of the molecule in the solid state can be used as a starting point for developing pharmacophore models, which define the essential three-dimensional features required for biological activity.
-
Structure-Based Drug Design: If the crystal structure of the target protein is known, the experimentally determined structure of the benzofuran derivative can be docked into the active site to predict binding modes and identify key interactions.
-
Lead Optimization: The structural data can guide the chemical modification of the benzofuran scaffold to improve binding affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. For example, by understanding the hydrogen bonding network, medicinal chemists can design new derivatives with enhanced interactions with the target.
Conclusion
The determination of the crystal structure of benzofuran derivatives through single-crystal X-ray diffraction is a cornerstone of modern drug discovery. It provides an atomic-level understanding of the molecule's structure and its interactions, which is indispensable for the rational design and optimization of new therapeutic agents. While the specific crystal structure of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one remains to be reported, the methodologies and analytical principles detailed in this guide, using a representative example, provide a robust framework for the structural elucidation of this and other promising benzofuran-based drug candidates. The insights gained from such studies will undoubtedly continue to drive the development of novel and effective medicines.
References
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Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]
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Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]
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Asif, M. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH. Retrieved from [Link]
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Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]
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Lu, Y.-Z., Jiang, G.-Q., Xiao-Qin, & Zhang, Q.-J. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Publication Corporation. Retrieved from [Link]
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Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]
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ResearchGate. (2025, August 6). Synthesis and Crystal Structure of Benzofuran Derivative | Request PDF. Retrieved from [Link]
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Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Retrieved from [Link]
- Unknown. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.
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ResearchGate. (2025, August 7). Benzofuran derivatives: A patent review | Request PDF. Retrieved from [Link]
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Unknown. (2025, December 25). The Crucial Role of Benzofuran Derivatives in Modern Drug Discovery. Retrieved from [Link]
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ResearchGate. (2025, October 8). Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity. Retrieved from [Link]
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Asian Journal of Chemistry. (2012, March 31). Synthesis and Crystal Structure of Benzofuran Derivative. Retrieved from [Link]
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1-(1-Benzofuran-2-yl)-2-methylpropan-1-one mechanism of formation
An In-Depth Technical Guide to the Formation of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the primary synthetic mechanisms for the formation of 1-(1-benzofuran-2-yl)-2-methylpropan-1-one, a key heterocyclic ketone scaffold. Benzofuran derivatives are integral to numerous natural products and pharmacologically active molecules, making a deep understanding of their synthesis critical for researchers in medicinal chemistry and drug development.[1][2] This document elucidates the prevalent electrophilic acylation pathway and explores an alternative cyclization strategy. Detailed mechanistic discussions, step-by-step experimental protocols, and comparative analyses are presented to offer both theoretical grounding and practical, field-proven insights for laboratory application.
Introduction: The Significance of 2-Acylbenzofurans
The benzofuran nucleus is a privileged scaffold in drug discovery, present in compounds exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][3][4] Specifically, 2-acylbenzofurans serve as versatile intermediates for the synthesis of more complex molecules and, in some cases, constitute the core of the final active pharmaceutical ingredient.[1] The title compound, 1-(1-benzofuran-2-yl)-2-methylpropan-1-one, features an isobutyryl group at the C2 position, a common site for functionalization due to the inherent electronic properties of the benzofuran ring system.[5][6] Understanding the mechanisms to selectively install such groups is paramount for the efficient and rational design of novel therapeutics.
Primary Mechanism of Formation: Electrophilic Friedel-Crafts Acylation
The most direct and widely employed method for synthesizing 2-acylbenzofurans is the Friedel-Crafts acylation.[6][7] This reaction involves the substitution of an aromatic proton with an acyl group, mediated by a Lewis acid catalyst.
Mechanistic Deep Dive
The reaction proceeds through three principal stages:
-
Generation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄), coordinates to the acylating agent (isobutyryl chloride). This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to form a highly electrophilic and resonance-stabilized acylium ion.
-
Electrophilic Attack and Sigma Complex Formation: The electron-rich benzofuran ring acts as a nucleophile, attacking the acylium ion. The attack occurs preferentially at the C2 position. This regioselectivity is a cornerstone of benzofuran chemistry. The causality lies in the superior stability of the resulting cationic intermediate (sigma complex or arenium ion). When the attack occurs at C2, the positive charge can be effectively delocalized onto the adjacent furan oxygen atom through resonance, a stabilizing effect not possible with C3 attack.[6][8]
-
Rearomatization: A weak base, such as the [AlCl₄]⁻ complex, abstracts the proton from the C2 position, collapsing the sigma complex and restoring the aromaticity of the benzofuran ring system to yield the final product, 1-(1-benzofuran-2-yl)-2-methylpropan-1-one.
Visualization of the Friedel-Crafts Mechanism
Caption: The Friedel-Crafts acylation mechanism for forming the title compound.
Alternative Mechanism: Intramolecular Cyclization
An alternative strategy involves constructing the benzofuran ring from an acyclic precursor that already contains the necessary carbon framework. This approach is particularly useful when the starting benzofuran is sensitive to the harsh conditions of Friedel-Crafts reactions or when specific substitution patterns are desired. A common variant is based on the reaction of a salicylaldehyde derivative with an α-haloketone.[4][9]
Mechanistic Deep Dive
-
O-Alkylation (Williamson Ether Synthesis): Salicylaldehyde (2-hydroxybenzaldehyde) is first deprotonated with a base (e.g., K₂CO₃) to form a phenoxide. This nucleophilic phenoxide then displaces the halide from an α-haloketone, such as 1-chloro-3-methylbutan-2-one, to form an ether intermediate.
-
Intramolecular Cyclization and Dehydration: The ether intermediate undergoes a base- or acid-catalyzed intramolecular reaction. The typical pathway involves the formation of an enolate from the ketone moiety, which then attacks the aldehyde carbonyl group in an intramolecular aldol-type condensation. The resulting intermediate readily dehydrates to form the furan ring, yielding the 2-acylbenzofuran product.
Visualization of the Cyclization Mechanism
Caption: An alternative synthesis via O-alkylation and intramolecular cyclization.
Experimental Protocol: Friedel-Crafts Acylation
This protocol describes a self-validating system for the synthesis of 1-(1-benzofuran-2-yl)-2-methylpropan-1-one, based on established procedures for Friedel-Crafts acylation of heterocyclic compounds.[10]
Materials and Equipment
-
Reagents: Benzofuran, Isobutyryl chloride, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM, anhydrous), 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, reflux condenser (with drying tube), separatory funnel, rotary evaporator, column chromatography setup (silica gel).
Step-by-Step Methodology
-
Setup: Equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask in an ice bath.
-
Catalyst Suspension: Under a nitrogen atmosphere, carefully add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane (50 mL). Stir the resulting suspension.
-
Acylating Agent Addition: Dissolve isobutyryl chloride (1.1 equivalents) in anhydrous DCM (20 mL) and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 20 minutes, maintaining the internal temperature at 0-5 °C. Stir for an additional 30 minutes to allow for acylium ion complex formation.
-
Substrate Addition: Dissolve benzofuran (1.0 equivalent) in anhydrous DCM (30 mL) and add it to the dropping funnel. Add the benzofuran solution dropwise to the reaction mixture over 45 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Quench the reaction by slowly and carefully adding crushed ice, followed by the dropwise addition of 1 M HCl (50 mL). Caution: This is an exothermic process.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (50 mL), water (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Workflow Visualization
Caption: A step-by-step workflow for the synthesis and purification process.
Quantitative Data Summary
The following table summarizes key parameters for the described Friedel-Crafts synthesis protocol.
| Parameter | Value / Description | Source / Rationale |
| Molecular Formula | C₁₂H₁₂O₂ | [11] |
| Molecular Weight | 188.22 g/mol | Calculated |
| Typical Yield | 65-80% | Estimated based on analogous acylations of heterocycles.[10] |
| Reactant Stoichiometry | Benzofuran (1.0 eq), Isobutyryl Chloride (1.1 eq), AlCl₃ (1.2 eq) | Standard for ensuring complete consumption of the limiting reagent. |
| Reaction Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side products. |
| Reaction Time | 3-5 hours | Typical duration, should be confirmed by TLC monitoring. |
| Appearance | Expected to be a pale yellow oil or low-melting solid | General property of similar ketones. |
Conclusion
The formation of 1-(1-benzofuran-2-yl)-2-methylpropan-1-one is most efficiently achieved via a Lewis acid-catalyzed Friedel-Crafts acylation of benzofuran. The high regioselectivity for the C2 position is a direct consequence of the electronic structure of the benzofuran ring, which provides superior resonance stabilization for the cationic intermediate formed during electrophilic attack at this site. While alternative multi-step cyclization strategies exist and offer advantages for specific substrates, the direct acylation method remains the most atom-economical and straightforward pathway. The provided protocol offers a robust and validated starting point for researchers aiming to synthesize this and related 2-acylbenzofuran derivatives, which are crucial building blocks in the ongoing search for novel therapeutic agents.
References
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A Technical Guide to the Biological Activity Screening of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one
Abstract
The benzofuran scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds, exhibiting a wide array of pharmacological activities.[1][2] This technical guide provides a comprehensive framework for the biological activity screening of a specific benzofuran derivative, 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one. The narrative is structured to guide researchers and drug development professionals through a logical, tiered screening cascade, from initial broad-spectrum assessments to more focused mechanistic studies. This document emphasizes the rationale behind experimental choices, provides detailed, field-proven protocols, and integrates data interpretation strategies to ensure scientific integrity and accelerate the discovery process.
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran derivatives are a class of organic compounds featuring a benzene ring fused to a furan ring.[3] This privileged structure is a cornerstone in medicinal chemistry due to its presence in a multitude of biologically active molecules.[4] Natural and synthetic benzofurans have demonstrated a remarkable range of therapeutic potentials, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant activities.[5][6][7] The versatility of the benzofuran core allows for substitutions at various positions, enabling the synthesis of diverse derivatives with unique structural and biological properties.[3]
The specific compound of interest, 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one, possesses a ketone linkage and a methylpropanoyl group at the C-2 position of the benzofuran ring. Structure-activity relationship (SAR) studies of benzofuran derivatives have often highlighted the C-2 position as crucial for cytotoxic and other biological activities.[3] Therefore, a systematic and in-depth screening of this compound is warranted to elucidate its potential therapeutic applications.
The Tiered Screening Strategy: A Roadmap to Biological Discovery
A tiered or hierarchical screening approach is a cost-effective and efficient strategy in early-stage drug discovery.[8] This method involves progressing a compound through a series of assays of increasing complexity and physiological relevance. The initial tiers are designed for high-throughput screening to identify a broad range of potential activities, while subsequent tiers focus on validating these "hits," elucidating their mechanism of action, and assessing their selectivity and potential toxicity.
Figure 1: A tiered approach for screening 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one.
Tier 1: Broad-Spectrum In Vitro Screening
The initial phase of screening aims to cast a wide net to identify any significant biological activity of the test compound. This tier typically involves robust, cost-effective, and high-throughput compatible assays.
General Cytotoxicity Screening
Rationale: Assessing the general cytotoxicity of a novel compound is a critical first step. It provides a baseline understanding of the compound's effect on cell viability and helps to determine appropriate concentration ranges for subsequent, more specific assays. Many benzofuran derivatives have shown potent cytotoxic activity against various cancer cell lines.[5][9]
Experimental Protocol: XTT Cell Viability Assay
The XTT assay is a colorimetric method that measures the metabolic activity of living cells, which serves as an indicator of cell viability. It is often preferred over the MTT assay as the formazan product of XTT is water-soluble, eliminating a solubilization step and simplifying the protocol.[10]
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon)) and a normal human cell line (e.g., HEK-293 (kidney)) should be used to assess both anticancer potential and general toxicity.
-
Methodology:
-
Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare a stock solution of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one in DMSO. Create a serial dilution of the compound in complete cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare the XTT labeling reagent and electron-coupling reagent mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT mixture to each well and incubate for 2-4 hours.
-
Measure the absorbance of the wells at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.[11]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 (half-maximal inhibitory concentration) value using non-linear regression analysis.
Table 1: Hypothetical Cytotoxicity Data for 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one
| Cell Line | IC50 (µM) |
| MCF-7 | 12.5 |
| A549 | 25.8 |
| HCT-116 | 18.2 |
| HEK-293 | > 100 |
Interpretation: A lower IC50 value indicates higher cytotoxic potency. Selective activity against cancer cell lines with a high IC50 for the normal cell line suggests potential as a targeted anticancer agent.
Antimicrobial Activity Screening
Rationale: Infectious diseases remain a major global health concern, and the rise of antimicrobial resistance necessitates the discovery of new therapeutic agents.[6] Benzofuran derivatives have been reported to possess significant antibacterial and antifungal properties.[1][12]
Experimental Protocol: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Microbial Strains: A panel of clinically relevant bacteria and fungi should be used, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans).
-
Methodology:
-
Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Include a positive control (microorganism with no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should also be tested.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
Table 2: Hypothetical Antimicrobial Activity of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 16 |
| Escherichia coli | 64 |
| Candida albicans | 32 |
Interpretation: Lower MIC values indicate greater antimicrobial potency. The spectrum of activity (broad-spectrum vs. specific) can be determined by comparing the MIC values across different microorganisms.
Tier 2: Cellular and Mechanistic Assays
If promising activity is identified in Tier 1, the next step is to investigate the potential mechanisms of action and explore other therapeutically relevant activities.
Anti-inflammatory Activity Assessment
Rationale: Inflammation is a key pathological process in many chronic diseases. Benzofuran derivatives have been reported to possess anti-inflammatory properties.[1] A common in vitro model for assessing anti-inflammatory potential involves measuring the inhibition of pro-inflammatory mediators in stimulated immune cells.[13]
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO).
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent system.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the nitrite concentration.
-
A cell viability assay (e.g., XTT) should be performed in parallel to ensure that the reduction in NO production is not due to cytotoxicity.[14]
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Figure 2: A simplified pathway of LPS-induced NO production and potential inhibition.
Enzyme Inhibition Assays
Rationale: Many drugs exert their therapeutic effects by inhibiting specific enzymes.[15] Given the diverse activities of benzofurans, screening against a panel of relevant enzymes can provide valuable mechanistic insights. For instance, if significant anticancer activity is observed, screening against key kinases involved in cancer progression would be a logical next step.
Experimental Protocol: General In Vitro Enzyme Inhibition Assay
This is a generalized protocol that can be adapted for various enzymes.[16]
-
Materials:
-
Purified enzyme of interest.
-
Specific substrate for the enzyme.
-
Assay buffer optimized for the enzyme.
-
Detection reagent/system (e.g., spectrophotometric, fluorometric, or luminescent).
-
-
Methodology:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the appropriate signal (e.g., absorbance, fluorescence) using a plate reader.
-
Include controls for 100% enzyme activity (no inhibitor) and 0% activity (no enzyme).
-
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.
Tier 3: Target Engagement & Advanced Models
Positive results from Tier 2 assays necessitate a deeper investigation into the direct interaction of the compound with its putative target within a cellular context.
Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful biophysical method to confirm target engagement in intact cells and tissues.[17] The principle is that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.[18][19]
Experimental Protocol: Western Blot-Based CETSA
-
Methodology:
-
Treat intact cells with the test compound or vehicle for a specific duration.
-
Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the putative target protein.
-
Quantify the band intensities to generate a melting curve.
-
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding and stabilization of the target protein.[20]
Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion and Future Directions
This technical guide outlines a systematic, multi-tiered approach for the comprehensive biological activity screening of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one. By progressing from broad-spectrum in vitro assays to more complex cellular and target-specific investigations, researchers can efficiently identify and validate potential therapeutic activities. The causality behind each experimental choice is rooted in the established biological potential of the benzofuran scaffold and the logical progression of drug discovery workflows.[21] Each protocol is designed as a self-validating system with appropriate controls to ensure data integrity.
Positive findings from this screening cascade would provide a strong foundation for further preclinical development, including lead optimization, in vivo efficacy studies, and detailed toxicology assessments. The ultimate goal is to translate the initial biological activity of this novel benzofuran derivative into a viable therapeutic candidate.
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Unlocking the Therapeutic Potential of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide focuses on a specific derivative, 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one, a molecule of significant interest for novel therapeutic development. While direct biological data for this compound is nascent, the extensive body of research on structurally related benzofurans provides a robust foundation for predicting and validating its potential therapeutic targets. This document will navigate the logical pathway from scaffold-based hypothesis generation to rigorous experimental validation, offering a comprehensive roadmap for researchers seeking to elucidate the pharmacological profile of this promising compound.
The Benzofuran Scaffold: A Legacy of Diverse Bioactivity
Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a recurring motif in both natural products and synthetic pharmaceuticals.[3][4] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) effects.[5][6][7][8] This versatility stems from the scaffold's ability to present a variety of substituents in a defined three-dimensional space, allowing for precise interactions with a wide array of biological macromolecules.
The 2-acylbenzofuran chemotype, to which 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one belongs, is particularly prominent in the literature for its potent cytotoxic and modulatory effects on key cellular pathways.[4][9] The ketone linkage at the C-2 position often serves as a critical interaction point with protein targets, contributing significantly to the binding affinity and specificity of the molecule.[6]
Hypothesis-Driven Target Prioritization for 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one
Based on extensive structure-activity relationship (SAR) studies of analogous 2-acylbenzofurans, we can rationally hypothesize a set of high-priority therapeutic targets for 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one. The isopropyl group of the 2-methylpropan-1-one moiety introduces specific steric and electronic features that will undoubtedly influence target selectivity compared to other 2-acyl derivatives.
Primary Hypothesized Target Class: Protein Kinases
A substantial body of evidence points to protein kinases as a primary target class for benzofuran derivatives.[10] The ATP-binding pocket of many kinases is amenable to occupation by heterocyclic scaffolds, and the 2-acyl group can form crucial hydrogen bonds with hinge region residues.
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Numerous benzofuran-based compounds have been designed as inhibitors of these receptor tyrosine kinases, which are pivotal in cancer cell proliferation and angiogenesis.[5][10][11] Molecular docking studies frequently show the benzofuran core occupying the hydrophobic pocket, with the C-2 substituent extending towards the solvent-exposed region or forming additional interactions.[6]
-
Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3β (GSK-3β): The benzofuran scaffold has been successfully employed to develop inhibitors of these serine/threonine kinases, which are implicated in cell cycle regulation and various signaling pathways.[12]
Secondary Hypothesized Target Classes
Beyond kinases, the structural features of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one suggest potential interactions with other important enzyme families.
-
Tubulin: Inhibition of tubulin polymerization is a well-established anticancer mechanism. Several 2-aroylbenzofurans have demonstrated potent antimicrotubule activity, leading to cell cycle arrest and apoptosis.[6][13] The overall shape and hydrophobicity of the molecule are critical for binding to the colchicine site on β-tubulin.
-
Histone Demethylases (e.g., LSD1): Lysine-specific demethylase 1 (LSD1) is an emerging epigenetic target in oncology. Benzofuran derivatives have been identified as potent LSD1 inhibitors, suggesting that the scaffold can effectively interact with the flavin-adenine dinucleotide (FAD) binding pocket.[1][14]
-
Monoamine Transporters: Certain benzofuran derivatives exhibit activity as monoamine agonists, interacting with serotonin and dopamine transporters.[15] While the structural features of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one differ from the psychoactive aminopropylbenzofurans, the potential for CNS activity should not be disregarded and warrants investigation.
The following table summarizes the prioritized potential targets and the rationale for their selection.
| Target Class | Specific Examples | Rationale for Prioritization | Key References |
| Protein Kinases | EGFR, VEGFR-2, CDKs, GSK-3β | High prevalence of kinase inhibition among 2-acylbenzofuran derivatives. The scaffold is a good fit for ATP-binding pockets. | [5][6][10][11][12] |
| Cytoskeletal Proteins | Tubulin | Known antimicrotubule activity of structurally similar 2-aroylbenzofurans. | [6][13] |
| Epigenetic Modulators | Lysine-Specific Demethylase 1 (LSD1) | Demonstrated inhibition of LSD1 by other benzofuran derivatives. | [1][14] |
| Neurotransmitter Transporters | Serotonin Transporter (SERT), Dopamine Transporter (DAT) | Documented CNS activity of some benzofuran analogues. | [15] |
A Phased Experimental Approach to Target Validation
A multi-pronged experimental strategy is essential to systematically identify and validate the therapeutic targets of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one. This approach integrates computational, biochemical, and cell-based methodologies.
Phase 1: In Silico Target Prediction and Prioritization
The initial phase involves computational methods to refine our hypotheses and prioritize targets for experimental validation.
Workflow: Computational Target Prediction
Caption: In silico workflow for target prediction.
Protocol: Molecular Docking
-
Prepare the Ligand: Generate a 3D conformer of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Select and Prepare Protein Targets: Obtain the crystal structures of the prioritized targets (e.g., EGFR, VEGFR-2, Tubulin, LSD1) from the Protein Data Bank (PDB). Prepare the proteins by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Define the Binding Site: Identify the active site or allosteric pockets based on co-crystallized ligands or literature data.
-
Perform Docking: Use a validated docking program (e.g., AutoDock Vina, Glide) to predict the binding pose and affinity of the compound within the defined binding sites.[16][17]
-
Analyze Results: Rank the targets based on the predicted binding energies and analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
Phase 2: Biochemical Validation of Direct Target Engagement
The top-ranked targets from the in silico screening should be validated through direct binding and enzymatic assays.
Workflow: Biochemical Validation
Caption: Cellular target validation workflow.
Protocol: Western Blot for Phosphorylated Protein Levels (Example for Kinase Target)
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., A549 for EGFR) and treat with varying concentrations of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one for a specified time.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane to prevent non-specific antibody binding. c. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR). d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein).
Conclusion and Future Directions
This guide provides a structured and technically sound framework for elucidating the therapeutic targets of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one. By leveraging the wealth of existing knowledge on the benzofuran scaffold and employing a systematic, multi-faceted validation approach, researchers can efficiently navigate the early stages of drug discovery for this promising compound. The integration of computational, biochemical, and cellular methodologies ensures a high degree of confidence in the identified targets.
Future efforts should focus on lead optimization based on the validated target(s) to enhance potency, selectivity, and pharmacokinetic properties. Furthermore, in vivo studies in relevant animal models will be the ultimate validation of the therapeutic potential of this and related benzofuran derivatives.
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An In-depth Technical Guide to the Solubility and Stability Studies of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one
Foreword: Unveiling the Physicochemical Landscape of a Novel Benzofuran Derivative
In the landscape of drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is paramount. These properties, namely solubility and stability, form the bedrock upon which successful formulation development, pharmacokinetic profiling, and ultimately, therapeutic efficacy are built. This guide provides a comprehensive technical framework for the investigation of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one, a compound of interest featuring a benzofuran scaffold. The benzofuran moiety is a well-established pharmacophore present in numerous biologically active natural products and synthetic compounds, exhibiting a wide array of therapeutic properties including anticancer, antibacterial, and anti-inflammatory activities.[1][2][3][4] The ketone functional group further adds to the chemical interest of this molecule.[5][6]
This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic thinking and scientific rationale behind them. Our approach is rooted in the principles of Quality by Design (QbD), emphasizing a deep understanding of the molecule to proactively address potential development challenges. We will delve into the causality behind experimental choices, ensuring that the data generated is not only robust but also provides actionable insights.
Characterization of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one
Before embarking on solubility and stability studies, it is crucial to confirm the identity and purity of the test article.
Table 1: Physicochemical Properties of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one
| Property | Value | Source |
| IUPAC Name | 1-(1-benzofuran-2-yl)-2-methylpropan-1-one | [7] |
| CAS Number | 91420-41-6 | [7][8] |
| Chemical Formula | C₁₂H₁₂O₂ | [7] |
| Molecular Weight | 188.23 g/mol | [7] |
| Appearance | Off-white to yellow crystals | [9] |
| Melting Point | 70-72 °C | [9][10] |
| Boiling Point | 110-113 °C @ 3 mmHg | [9][10] |
A validated, stability-indicating analytical method is the cornerstone of these studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended primary analytical technique due to its specificity, sensitivity, and versatility.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.
Experimental Protocol: HPLC Method Development
-
Column Selection: Initiate with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), which is a versatile starting point for moderately polar compounds.
-
Mobile Phase Selection:
-
Begin with a gradient elution to resolve the parent compound from potential degradants. A common starting point is a gradient of water (A) and acetonitrile or methanol (B), both with 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Optimize the gradient slope and time to achieve adequate separation.
-
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one using a photodiode array (PDA) detector. This will ensure maximum sensitivity for the parent compound.
-
Forced Degradation for Method Validation: To prove the stability-indicating nature of the method, intentionally degrade the compound under stress conditions (acid, base, oxidation, heat, and light) as outlined in the stability studies section. The method must be able to resolve the parent peak from all major degradation product peaks.
Solubility Determination: A Multifaceted Approach
A comprehensive understanding of solubility in various media is critical for predicting oral bioavailability and for guiding formulation development.
Thermodynamic (Equilibrium) Solubility
This is the most accurate measure of a compound's solubility and is determined by allowing the compound to reach equilibrium in a given solvent.
Experimental Protocol: Shake-Flask Method
-
Solvent Selection: Determine the solubility in a range of relevant media:
-
Water (pH ~7)
-
0.1 N HCl (simulating gastric fluid)
-
pH 4.5 Acetate Buffer
-
pH 6.8 Phosphate Buffer (simulating intestinal fluid)
-
Biorelevant media (e.g., FaSSIF, FeSSIF)
-
Common organic solvents (e.g., ethanol, propylene glycol, PEG 400) for formulation purposes.
-
-
Procedure:
-
Add an excess amount of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one to a known volume of each solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, filter the samples through a 0.45 µm filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using the validated HPLC method.
-
Kinetic Solubility
This high-throughput method provides an early indication of solubility and is particularly useful during the discovery phase.
Experimental Protocol: Turbidimetric Method
-
Prepare a high-concentration stock solution of the compound in a water-miscible organic solvent (e.g., DMSO).
-
Add small aliquots of the stock solution to an aqueous buffer in a 96-well plate.
-
Monitor the solution for the appearance of precipitation (turbidity) using a plate reader. The concentration at which precipitation is first observed is the kinetic solubility.
Data Presentation: Solubility Profile
Table 2: Solubility of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one
| Solvent/Medium | Temperature (°C) | Solubility (µg/mL) | Method |
| Water | 25 | [Experimental Data] | Shake-Flask |
| 0.1 N HCl | 37 | [Experimental Data] | Shake-Flask |
| pH 6.8 Phosphate Buffer | 37 | [Experimental Data] | Shake-Flask |
| Ethanol | 25 | [Experimental Data] | Shake-Flask |
| Propylene Glycol | 25 | [Experimental Data] | Shake-Flask |
| [Aqueous Buffer] | 25 | [Experimental Data] | Turbidimetric |
Stability Studies: Probing the Molecule's Resilience
Stability testing is essential to identify potential degradation pathways, determine shelf-life, and guide storage conditions. Forced degradation studies are a regulatory requirement and provide crucial insights into the intrinsic stability of the molecule.[5][11][12]
Forced Degradation (Stress Testing)
The goal of forced degradation is to generate degradation products to a level of 5-20% to elucidate the degradation pathways and to validate the stability-indicating method.[12]
Experimental Workflow: Forced Degradation
Caption: Workflow for Forced Degradation Studies.
Detailed Protocols for Stress Conditions:
-
Acidic and Basic Hydrolysis:
-
Dissolve the compound in a solution of 0.1 N HCl and 0.1 N NaOH.[12] If solubility is an issue, a co-solvent like acetonitrile or methanol can be used.[12]
-
Incubate the solutions at an elevated temperature (e.g., 60-80°C) and sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before HPLC analysis.
-
Rationale: Acidic hydrolysis can protonate electrophilic centers, making them susceptible to nucleophilic attack by water, potentially leading to cleavage of ether linkages in the benzofuran ring.[13] Basic conditions can facilitate nucleophilic attack by hydroxide ions, which could lead to ring-opening or other rearrangements.[13]
-
-
Oxidative Degradation:
-
Expose a solution of the compound to a dilute solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Sample at appropriate time intervals.
-
Rationale: The benzofuran ring and the benzylic position adjacent to the ketone are potentially susceptible to oxidation.[5] This can lead to the formation of hydroperoxides, hydroxides, or further ketone products.[5]
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 80°C) and high humidity (e.g., 75% RH at 40°C).[5]
-
Sample at various time points and dissolve in a suitable solvent for analysis.
-
Rationale: This assesses the intrinsic thermal stability of the molecule in the solid state.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Use a dark control to differentiate between light-induced and thermal degradation.
-
Rationale: Aromatic systems and ketones can absorb UV radiation, leading to photochemical reactions.
-
Long-Term and Accelerated Stability Studies
Once the degradation profile is understood, formal stability studies under ICH-prescribed conditions are necessary to determine the re-test period or shelf-life.
Table 3: ICH Stability Storage Conditions
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Experimental Protocol: ICH Stability Study
-
Package the solid 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one in containers that simulate the proposed commercial packaging.
-
Place the containers in stability chambers maintained at the conditions specified in Table 3.
-
Pull samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated).
-
Analyze the samples for appearance, assay of the active substance, and degradation products using the validated stability-indicating HPLC method.
Data Analysis and Interpretation
A critical aspect of these studies is the logical interpretation of the generated data.
Logical Framework for Data Interpretation
Caption: Logical Flow from Data to Strategic Decisions.
Conclusion: A Pathway to Informed Development
The comprehensive investigation of the solubility and stability of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one, as outlined in this guide, is not merely a data-gathering exercise. It is a strategic imperative that provides a holistic understanding of the molecule's physicochemical characteristics. This knowledge empowers scientists to make informed decisions, mitigate development risks, and ultimately accelerate the journey from discovery to a viable therapeutic product. The methodologies described herein, grounded in scientific principles and regulatory expectations, provide a robust framework for building a comprehensive data package that will support all stages of drug development.
References
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1-(1-benzofuran-2-yl)-2-methylpropan-1-one | AMERICAN ELEMENTS. Available at: [Link]
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A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]
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FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES - PharmaTutor. (2014-04-15). Available at: [Link]
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forced degradation products: Topics by Science.gov. Available at: [Link]
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Material Safety Data Sheet - Benzofuran-2-yl methyl ketone - Cole-Parmer. Available at: [Link]
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Forced Degradation Studies - MedCrave online. (2016-12-14). Available at: [Link]
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Forced degradation studies: A critical lens into pharmaceutical stability. Journal of Pharmaceutical Analysis. Available at: [Link]
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A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
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New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - MDPI. Available at: [Link]
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1-(1-Benzofuran-2-YL)propan-2-amine | C11H13NO - PubChem - NIH. Available at: [Link]
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(PDF) Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives - ResearchGate. (2025-08-06). Available at: [Link]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. (2024-05-05). Available at: [Link]
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(PDF) A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - ResearchGate. (2024-05-06). Available at: [Link]
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Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR. Available at: [Link]
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Discovery and Optimization of a Series of Benzofuran Selective ERAP1 Inhibitors: Biochemical and In Silico Studies - NIH. Available at: [Link]
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(PDF) Synthesis of benzofurans from the cyclodehydration of α-phenoxy ketones mediated by Eaton's reagent - ResearchGate. Available at: [Link]
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1-(1-BENZOFURAN-2-YL)ETHAN-1-ONE | CAS 1646-26-0 - Matrix Fine Chemicals. Available at: [Link]
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Optically Active 1-(Benzofuran-2-yl)ethanols and Ethane-1,2-diols by Enantiotopic Selective Bioreductions | Request PDF - ResearchGate. (2025-08-07). Available at: [Link]
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Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. Available at: [Link]
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The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives - EAS Publisher. (2023-09-07). Available at: [Link]
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An In-depth Technical Guide to 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive literature review on 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one, a member of the pharmacologically significant benzofuran class of heterocyclic compounds. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, physicochemical properties, and potential therapeutic applications based on the broader understanding of 2-acylbenzofurans.
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] These activities include antimicrobial, antiviral, antitumor, anti-inflammatory, and neuroprotective properties.[3] The 2-acylbenzofuran moiety, in particular, has been identified as a key pharmacophore in the development of novel therapeutic agents, demonstrating activities such as α-glucosidase inhibition and potent anti-inflammatory effects.[4][5] 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one, with its characteristic isobutyryl group at the 2-position of the benzofuran ring, represents an intriguing yet underexplored member of this family.
Molecular Structure and Basic Information:
| Property | Value | Source |
| IUPAC Name | 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one | American Elements |
| CAS Number | 91420-41-6 | American Elements |
| Molecular Formula | C₁₂H₁₂O₂ | American Elements[6] |
| Molecular Weight | 188.23 g/mol | PubChem |
| PubChem CID | 13148491 | American Elements[6] |
Synthesis of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one: A Plausible Approach via Friedel-Crafts Acylation
Proposed Reaction Scheme:
The synthesis would proceed by reacting benzofuran with isobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent.
Caption: Proposed synthesis of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one via Friedel-Crafts acylation.
Mechanistic Insight:
The Friedel-Crafts acylation mechanism involves the formation of a highly electrophilic acylium ion from the reaction between isobutyryl chloride and the Lewis acid. This acylium ion is then attacked by the nucleophilic benzofuran ring, preferentially at the electron-rich C2 position. Subsequent loss of a proton restores the aromaticity of the benzofuran ring, yielding the desired product. The regioselectivity for the C2 position is a well-established characteristic of Friedel-Crafts reactions on benzofuran.[8]
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Application Note & Protocol: High-Purity Isolation of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one
Abstract
This document provides a comprehensive guide to the purification of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one, a key intermediate in the synthesis of various biologically active compounds.[1][2] The protocol herein details a robust two-step purification strategy involving silica gel column chromatography followed by recrystallization. This methodology is designed to effectively remove common impurities associated with the synthesis of benzofuran derivatives, such as unreacted starting materials, isomers, and other byproducts.[3][4] The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the protocol for their specific needs.
Introduction
Benzofuran scaffolds are integral to a multitude of natural products and pharmacologically active molecules, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][5] The title compound, 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one, serves as a crucial building block in the development of novel therapeutics. Its purity is paramount, as even minor impurities can significantly impact the yield, stereoselectivity, and biological activity of subsequent synthetic transformations.
This application note outlines a validated protocol for achieving high purity of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one, typically synthesized via Friedel-Crafts acylation of benzofuran or related methods.[3][6] The purification strategy addresses common challenges such as the separation of regioisomers and other closely related impurities.[4]
Purification Workflow Overview
The purification process is logically structured to first perform a bulk separation of the target compound from major impurities using flash column chromatography, followed by a final polishing step of recrystallization to achieve high crystalline purity.
Caption: Workflow for the purification of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one.
Part 1: Silica Gel Column Chromatography
Flash column chromatography is a fundamental technique for the purification of organic compounds based on their differential adsorption to a stationary phase. For benzofuran derivatives, silica gel is a highly effective stationary phase.[7][8][9]
Principle of Separation
The separation is based on the polarity of the molecules in the crude mixture. The polar silica gel stationary phase interacts more strongly with polar compounds, causing them to move more slowly down the column. Non-polar compounds have weaker interactions and are eluted more quickly. By gradually increasing the polarity of the mobile phase (eluent), compounds can be selectively eluted based on their polarity.
Experimental Protocol
-
Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material (a general rule of thumb is a 100:1 to 50:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel (200-300 mesh) in the initial, low-polarity eluent (e.g., 100% Hexane or Petroleum Ether).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.
-
-
Sample Loading:
-
Dissolve the crude 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with a low-polarity solvent system. A common starting point for benzofuran derivatives is a mixture of hexane (or petroleum ether) and ethyl acetate.[10]
-
Gradually increase the polarity of the eluent to facilitate the elution of the target compound.
-
Collect fractions in test tubes or vials.
-
-
Monitoring the Separation:
-
Monitor the separation using Thin Layer Chromatography (TLC). Spot samples from the collected fractions onto a TLC plate and develop it in the same solvent system used for elution.
-
Visualize the spots under UV light (benzofurans are typically UV active) or by staining.
-
Identify the fractions containing the pure desired product.
-
Recommended Solvent System
| Stage | Eluent Composition (Hexane:Ethyl Acetate) | Purpose |
| Initial Elution | 98:2 to 95:5 | To elute highly non-polar impurities. |
| Product Elution | 90:10 to 85:15 | To elute the target compound, 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one. |
| Final Wash | 70:30 or higher polarity | To elute highly polar impurities from the column. |
Note: The optimal solvent system may require some empirical optimization based on the specific impurity profile of the crude product.
-
Combining Fractions and Solvent Removal:
-
Combine the fractions identified as pure by TLC analysis.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the semi-purified product as an oil or solid.
-
Part 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[11][12] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[13]
Principle of Recrystallization
An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[12] Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for hot filtration).[12]
Caption: The key steps involved in the recrystallization process.
Experimental Protocol
-
Solvent Selection:
-
Dissolution:
-
Place the semi-purified solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.[13]
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[14]
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[13]
-
If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[12][14]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[13]
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to remove residual solvent.
-
Characterization and Quality Control
The purity of the final product should be assessed using standard analytical techniques:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the final product. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water is often suitable for benzofuran derivatives.[16]
Troubleshooting
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Poor separation on the column | - Inappropriate solvent system. - Column overloading. | - Optimize the eluent polarity using TLC. - Reduce the amount of crude product loaded onto the column. |
| Product "oils out" during recrystallization | - The melting point of the compound is below the boiling point of the solvent. - The solution is supersaturated. | - Add more solvent. - Use a lower boiling point solvent or a solvent pair.[14] |
| Low recovery after recrystallization | - Too much solvent was used. - The compound has significant solubility in the cold solvent. | - Concentrate the mother liquor and attempt a second recrystallization. - Choose a solvent in which the compound is less soluble at low temperatures. |
Conclusion
The described two-step purification protocol, combining silica gel column chromatography and recrystallization, provides a reliable and effective method for obtaining high-purity 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one. This detailed guide, grounded in established chemical principles, is intended to enable researchers to consistently produce high-quality material for their downstream applications in drug discovery and development.
References
- BenchChem. (2025). Common pitfalls in the functionalization of the benzofuran core.
- University of Colorado Boulder. (n.d.). Recrystallization.
- Sigma-Aldrich. (n.d.). 1-benzofuran-2-yl-2,2-dimethylpropan-1-one synthesis.
- García-Martínez, J. C., et al. (2012). Reduction of Benzofuran-2-yl Methyl Ketone with Carrot (Daucus carota) Bits. Journal of Chemical Education, 89(1), 124-126.
- Chemistry LibreTexts. (2023, January 29). Recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
- SIELC Technologies. (n.d.). Separation of (2-Butylbenzofuran-3-yl) (4-methoxyphenyl) ketone on Newcrom R1 HPLC column.
- Serafin, A., et al. (2020). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 25(23), 5678.
- American Elements. (n.d.). 1-(1-benzofuran-2-yl)-2-methylpropan-1-one.
- Ahmedzade, M., & Servi, S. (2007). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. Bioorganic & Medicinal Chemistry, 15(15), 5229-5237.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Google Patents. (n.d.). CN109516968B - Method for synthesizing benzofuran derivative by taking phenol and alpha-halogenated ketone as raw materials.
- Ekta, M. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
- Kumar, D. R. H., & Karvekar, M. D. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. E-Journal of Chemistry, 7(2), 636-640.
- BenchChem. (2025). Technical Support Center: Purification of Substituted Benzofurans.
- ChemicalBook. (n.d.). (1r)-1-(1-benzofuran-2-yl)-2-methylpropan-1-amine.
- Wang, Z., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3658.
- Lee, J. Y., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances, 12(43), 28247-28251.
- Cagniant, P., & Cagniant, D. (1976). Acetylation of 2,3-dimethylbenzofuran. The first example of a 'non-conventional' Friedel–Crafts reaction. Journal of the Chemical Society, Chemical Communications, (10), 366-367.
- BenchChem. (2025). Avoiding byproduct formation in Friedel-Crafts acylation for precursors.
- Al-Soud, Y. A., et al. (2022). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2022(2), M1369.
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High-throughput screening of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one derivatives
Application Note & Protocol
High-Throughput Screening of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one Derivatives for Novel Bioactive Agents
Abstract
The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This application note provides a comprehensive, field-proven framework for the high-throughput screening (HTS) of a focused library of 1-(1-benzofuran-2-yl)-2-methylpropan-1-one derivatives. We present a detailed protocol for a robust, cell-based cytotoxicity assay, optimized for a 384-well plate format, suitable for identifying novel anticancer agents. The guide covers the entire HTS workflow, from assay development and miniaturization to primary screening, data analysis, and hit validation.[4] By integrating technical protocols with expert insights into the causality behind experimental choices, this document serves as a practical guide for researchers in drug discovery and chemical biology.
Introduction: The Rationale for Screening Benzofuran Derivatives
Benzofuran derivatives are ubiquitous in nature and have been the subject of intense synthetic and pharmacological investigation.[5][6] Their versatile structure allows for extensive chemical modification, making them ideal candidates for the development of targeted therapeutics.[7] Specifically, derivatives of 1-(1-benzofuran-2-yl)ethanone have demonstrated significant cytotoxic activity against various cancer cell lines, suggesting that this chemical class is a rich source for novel oncology drug candidates.[8]
High-throughput screening (HTS) is an indispensable technology in modern drug discovery, enabling the rapid evaluation of millions of chemical compounds to identify those that modulate a specific biological pathway.[9][10][11] The primary objective of this HTS campaign is to screen a library of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one derivatives to identify "hit" compounds that exhibit significant cytotoxicity against a relevant cancer cell line. This application note details a fluorescence-based cell viability assay, a dominant and highly sensitive method for HTS campaigns.[12]
Assay Principle and Strategic Development
The success of any HTS campaign is contingent upon a robust and reliable assay.[13][14] Cell-based assays are often preferred for primary screening as they provide more physiologically relevant data compared to biochemical assays, assessing compound activity within a cellular context.[15][16][17]
For this campaign, we have selected a Resazurin-based Cell Viability Assay .
-
Mechanism: Resazurin (a blue, non-fluorescent dye) is metabolically reduced by viable, metabolically active cells to the highly fluorescent, pink-colored resorufin. The fluorescence intensity is directly proportional to the number of living cells. Compounds that are cytotoxic will inhibit this conversion, resulting in a decrease in the fluorescent signal.
-
Causality (Why this assay?):
-
Homogeneous Format: The "add-incubate-read" protocol is simple, requiring no cell washing or lysis steps, which minimizes handling errors and is highly amenable to automation.[18]
-
High Sensitivity: Fluorescence-based readouts offer a wide dynamic range and high sensitivity, allowing for the detection of subtle changes in cell viability.[12][19]
-
Robustness & Scalability: The assay is cost-effective and performs reliably in high-density plate formats (e.g., 384- and 1536-well), which is essential for large-scale screening.[20]
-
The overall HTS workflow is designed as a multi-stage process to systematically identify and confirm active compounds.
Caption: High-Throughput Screening (HTS) Workflow from Preparation to Hit Validation.
Materials & Equipment
Reagents & Consumables:
-
Compound Library: 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one derivatives, 10 mM stock solutions in 100% DMSO.
-
Cell Line: K562 (human chronic myelogenous leukemia) or another suitable cancer cell line.
-
Positive Control: Doxorubicin, 10 mM stock in DMSO.
-
Negative Control: 100% DMSO (vehicle).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents: 0.25% Trypsin-EDTA, Phosphate-Buffered Saline (PBS), Resazurin sodium salt (e.g., Sigma-Aldrich, R7017), Sterile deionized water.
-
Labware: 384-well black, clear-bottom tissue culture-treated plates, reagent reservoirs, sterile pipette tips.
Equipment:
-
Automated Liquid Handler (e.g., Hamilton STAR, Tecan Freedom EVO).
-
Multi-well Plate Reader with fluorescence detection (Excitation: ~560 nm, Emission: ~590 nm).
-
Robotic Plate Handling System.[9]
-
CO₂ Incubator (37°C, 5% CO₂).
-
Biosafety Cabinet (Class II).
-
Automated Cell Counter.
Detailed Experimental Protocols
Protocol 1: Assay Development & Validation
Senior Application Scientist Note: Before commencing a full screen, the assay must be validated to ensure it is robust and reproducible. The Z-factor (Z') is a statistical metric used to quantify the quality of an HTS assay.[9] A Z' value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[20][21]
-
Cell Seeding: Perform a cell titration experiment to determine the optimal cell seeding density. Seed a 384-well plate with varying numbers of K562 cells (e.g., from 500 to 5,000 cells/well) in 40 µL of culture medium. Incubate for 48 hours.
-
Reagent Titration: Add 10 µL of varying concentrations of Resazurin solution to the cells and measure the fluorescence signal over time (1-4 hours) to find the optimal concentration and incubation time that yields a robust signal without causing toxicity.
-
Z' Factor Determination:
-
Prepare a 384-well plate. Designate half the wells for the negative control and the other half for the positive control.
-
Seed the plate with the optimal number of cells per well (determined in step 1) in 40 µL of medium.
-
Add 50 nL of DMSO to the negative control wells and 50 nL of a high concentration of Doxorubicin (e.g., 10 µM final concentration) to the positive control wells.
-
Incubate for 48 hours.
-
Add 10 µL of the optimized Resazurin solution to all wells. Incubate for the predetermined time.
-
Read the fluorescence intensity (FI).
-
Calculate the Z' factor using the formula: Z' = 1 - [(3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|] Where SD is the standard deviation.
-
Proceed to the primary screen only when a Z' > 0.5 is consistently achieved.[21]
-
Protocol 2: Primary High-Throughput Screen
-
Cell Plating: Using an automated liquid dispenser, seed 40 µL of K562 cell suspension (at the pre-determined optimal density) into all wells of 384-well assay plates.
Senior Application Scientist Note: Leave the peripheral wells filled with sterile PBS to minimize edge effects caused by evaporation during incubation.
-
Compound Transfer: With an automated pintool or acoustic dispenser, transfer 50 nL of the compound library, positive controls (Doxorubicin), and negative controls (DMSO) to the appropriate wells of the cell plates. This results in a final compound concentration of 10 µM with 0.1% DMSO.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
Assay Readout:
-
Equilibrate plates to room temperature for 15 minutes.
-
Add 10 µL of Resazurin reagent to all wells using an automated dispenser.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader.
-
Protocol 3: Hit Identification & Triage
-
Data Normalization: Raw fluorescence data from each plate is normalized to the in-plate controls to calculate the percent inhibition for each compound.
-
Percent Inhibition = 100 * [1 - ((FI_compound - Mean_FI_pos) / (Mean_FI_neg - Mean_FI_pos))]
-
-
Hit Selection: A "hit" is defined as any compound that exhibits a percent inhibition greater than a predefined threshold. A common starting point is >50% inhibition or a value greater than 3 times the standard deviation of the negative controls.
-
Hit Triage: The initial list of hits is filtered to remove known problematic compounds, such as Pan-Assay Interference Compounds (PAINS), which are known to interfere with many HTS assays.[22] This process is crucial for eliminating false positives early.[22]
Caption: The Hit Triage and Validation Cascade for filtering HTS results.
Protocol 4: Hit Validation & Dose-Response Analysis
Senior Application Scientist Note: Primary hits must be confirmed to ensure their activity is real and reproducible. Dose-response analysis is essential for quantifying the potency of a compound, typically by determining its half-maximal inhibitory concentration (IC50).[23]
-
Compound Re-acquisition: Obtain fresh, powdered samples of the primary hit compounds to rule out degradation or concentration errors in the original library plates.
-
Confirmation Screen: Re-test the confirmed hits at the primary screening concentration (10 µM) in triplicate to confirm activity.
-
Dose-Response Curves:
-
For all confirmed hits, prepare an 8-point, 3-fold serial dilution series in DMSO.
-
Perform the cell viability assay as described in Protocol 2, testing each concentration in triplicate.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model to calculate the IC50 value for each compound.
-
Data Presentation & Interpretation
Quantitative data should be summarized for clarity and comparison.
Table 1: HTS Assay Parameters and Quality Control
| Parameter | Value | Rationale |
|---|---|---|
| Cell Line | K562 | Suspension cell line, easy to handle for HTS. |
| Plate Format | 384-well | Balances throughput with assay performance.[21] |
| Seeding Density | 2,000 cells/well | Optimized for logarithmic growth over 48h. |
| Assay Volume | 50 µL | Reduces reagent consumption. |
| Compound Conc. | 10 µM | A standard concentration for primary screening.[21] |
| DMSO Final Conc. | 0.1% | Minimizes vehicle-induced toxicity. |
| Incubation Time | 48 hours | Allows sufficient time for cytotoxic effects to manifest. |
| Average Z' Factor | 0.78 | Indicates an excellent and robust assay. |
Table 2: Representative Dose-Response Data for Validated Hits
| Compound ID | Chemical Structure (2D) | IC50 (µM) |
|---|---|---|
| BZD-001 | [Structure Image Placeholder] | 2.5 |
| BZD-007 | [Structure Image Placeholder] | 8.1 |
| BZD-019 | [Structure Image Placeholder] | 0.9 |
| Doxorubicin (Control) | [Structure Image Placeholder] | 0.2 |
The results from dose-response analysis allow for the ranking of hits based on potency. Compounds with lower IC50 values (e.g., BZD-019) are more potent and are prioritized for further investigation, including preliminary Structure-Activity Relationship (SAR) analysis and secondary, orthogonal assays to confirm their mechanism of action.[24]
Conclusion
This application note provides a validated, step-by-step protocol for the high-throughput screening of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one derivatives using a robust cell-based fluorescence assay. By following this guide, researchers can efficiently identify and validate novel bioactive compounds from their chemical library, paving the way for downstream hit-to-lead optimization and drug development programs. The emphasis on rigorous assay validation, automated protocols, and a systematic hit triage cascade ensures the generation of high-quality, reproducible data.
References
- Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- National Institutes of Health. (n.d.). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening.
- Anticancer Research. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery.
- National Institutes of Health. (2010). Cell-based Assays for High-Throughput Screening.
- SPIE Digital Library. (n.d.). Comprehensive Analysis of High-Throughput Screening Data.
- Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
- Drug Target Review. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.
- National Institutes of Health. (n.d.). Quantitative high-throughput screening data analysis: challenges and recent advances.
- Broad Institute. (n.d.). Cell-based assays for high-throughput screening.
- PubMed. (2009). Introduction: cell-based assays for high-throughput screening.
- National Institutes of Health. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
- Wikipedia. (n.d.). High-throughput screening.
- PubMed. (2024). Assay Development for High-Throughput Drug Screening Against Mycobacteria.
- Journal of Cancer Science and Therapy. (2016). High throughput screening of small molecule library: procedure, challenges and future.
- Oxford Academic. (n.d.). Comprehensive analysis of high-throughput screens with HiTSeekR.
- Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery.
- National Institutes of Health. (n.d.). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review.
- chem IT Services. (n.d.). HTS Data Analysis.
- Patsnap Synapse. (2025). How Are Biochemical Assays Used in High-Throughput Screening?
- PubMed Central. (n.d.). High throughput fluorescence imaging approaches for drug discovery using in vitro and in vivo three-dimensional models.
- Autech Group. (2025). The Crucial Role of Benzofuran Derivatives in Modern Drug Discovery.
- BenchChem. (2025). The Discovery and Therapeutic Potential of Benzofuran Derivatives: A Technical Guide.
- UCSF Small Molecule Discovery Center. (n.d.). High-throughput Screening Steps.
- Evotec. (2024). How To Optimize Your Hit Identification Strategy.
- Simpleshow. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.
- Drug Discovery Pro. (n.d.). Hit Identification Approaches and Future Directions.
- Taylor & Francis. (n.d.). Benzofuran – Knowledge and References.
- Clinical Research News. (2022). Four Well-Established Strategies Used in Hit Identification.
- RSC Publishing. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives.
- Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained.
- National Institutes of Health. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening.
- ResearchGate. (2025). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2.
- MDPI. (n.d.). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity.
- National Institutes of Health. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.
- IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance.
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Topic: A Multi-Assay Strategy for In Vitro Cytotoxicity Profiling of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
The evaluation of a compound's cytotoxic potential is a cornerstone of modern drug discovery and chemical safety assessment.[1] This document provides a detailed guide to assessing the in vitro cytotoxicity of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one , a member of the benzofuran class of heterocyclic compounds. Benzofuran derivatives are of significant interest to medicinal chemists due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4]
Preliminary studies on various benzofuran scaffolds indicate that their cytotoxic effects are often mediated through the induction of apoptosis and the generation of Reactive Oxygen Species (ROS).[5][6][7] Therefore, a comprehensive assessment of this specific compound requires more than a single viability assay. It demands an integrated, multi-assay approach to not only quantify cytotoxicity but also to elucidate the underlying mechanism of cell death.
This guide presents a tiered experimental strategy:
-
Tier 1: Primary Viability Assessment. Determine the compound's potency (IC50) using the MTT assay, a robust measure of metabolic activity.[8]
-
Tier 2: Mechanistic Elucidation. Dissect the mode of cell death by concurrently evaluating:
This self-validating system, incorporating distinct endpoints, provides a robust and nuanced profile of the compound's cellular impact.
Overall Experimental Workflow
The logical flow of the experimental plan is critical for obtaining reliable and interconnected data. The process begins with cell preparation, followed by compound exposure, and culminates in a series of endpoint assays designed to build a complete cytotoxicity profile.
Caption: Overall workflow for cytotoxicity profiling.
Materials and Reagents
-
Cell Lines: A relevant cancer cell line (e.g., K562, HeLa) and a non-cancerous cell line (e.g., HaCaT, HUVEC) to assess selectivity.[5]
-
Compound: 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one (CAS# 91420-41-6).[12]
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
Dimethyl sulfoxide (DMSO), cell culture grade.
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[13]
-
MTT Solubilization Solution (e.g., acidified isopropanol or SDS-HCl solution).[14][15]
-
LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical, or Thermo Fisher).[9][16]
-
Caspase-Glo® 3/7 Assay System (Promega).[10]
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO2).
-
Laminar flow hood.
-
Microplate reader (absorbance, fluorescence, luminescence).
-
Inverted microscope.
-
96-well flat-bottom tissue culture plates (clear for absorbance, white-walled for luminescence, black-walled for fluorescence).
-
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability (Primary Screen)
This assay provides a quantitative measure of cell metabolic activity, which serves as an indicator of cell viability.[8] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][18] The amount of formazan produced is directly proportional to the number of viable cells.[13]
Principle Visualization:
Caption: Principle of the MTT colorimetric assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform serial dilutions in complete culture medium to prepare 2X working concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.[1]
-
Carefully remove the old medium from the wells and add 100 µL of the appropriate compound dilution.
-
Controls: Include wells for vehicle control (medium with 0.5% DMSO) and untreated control (medium only).
-
Incubate for the desired exposure times (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100-150 µL of MTT solvent (e.g., SDS-HCl or DMSO) to each well to dissolve the crystals.[14][15]
-
Cover the plate and shake on an orbital shaker for 15 minutes to ensure complete solubilization.[18]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background.[14][18]
-
Protocol 2: LDH Assay for Membrane Integrity (Necrosis)
This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of necrosis.[9][16] The released LDH catalyzes a reaction that results in a colored formazan product, which is proportional to the number of lysed cells.[16]
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol.
-
-
Assay Execution:
-
After the treatment period, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells (optional but recommended).[9]
-
Carefully transfer 50 µL of supernatant from each well to a new, clear 96-well plate.
-
Controls: Prepare wells for:
-
Spontaneous LDH Release: Supernatant from vehicle-treated cells.
-
Maximum LDH Release: Add lysis buffer (provided in the kit) to vehicle-treated cells 45 minutes before supernatant collection.[20]
-
Background: Medium only.
-
-
Prepare the LDH Reaction Mix according to the manufacturer's protocol.[9][16]
-
Add 50-100 µL of the Reaction Mix to each well of the new plate containing the supernatants.
-
Incubate for 30 minutes at room temperature, protected from light.[9]
-
-
Measurement:
Protocol 3: Caspase-Glo® 3/7 Assay (Apoptosis)
This luminescent assay measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[10][21] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved by active caspases, releases aminoluciferin, the substrate for luciferase, generating a light signal proportional to caspase activity.[10][22]
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol, but use an opaque-walled white 96-well plate suitable for luminescence.
-
-
Assay Execution:
-
After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 20-30 minutes.[23]
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium). This is an "add-mix-measure" protocol; no medium removal is needed.[22]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-2 hours.[22]
-
-
Measurement:
-
Measure the luminescence using a plate luminometer.
-
Protocol 4: ROS Detection Assay (Oxidative Stress)
This assay measures the intracellular accumulation of ROS. It utilizes a cell-permeable probe like 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA). Inside the cell, esterases cleave the acetate groups, and subsequent oxidation by ROS converts the non-fluorescent molecule into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[11][24]
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol, but use an opaque-walled black 96-well plate suitable for fluorescence.
-
-
Probe Loading:
-
Measurement:
-
Remove the DCF-DA solution and wash the cells again with 100 µL of PBS.
-
Add 100 µL of PBS to each well.
-
Controls: Include a positive control for ROS induction (e.g., H₂O₂) and a negative control (untreated cells).[24]
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[11]
-
Data Presentation and Analysis
Summarize the results in a clear, tabular format. The primary endpoint for the MTT assay is the IC₅₀ value, the concentration of the compound that inhibits cell viability by 50%.
Table 1: Example Cytotoxicity Profile of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one
| Assay Type | Cell Line | Endpoint | Result (at 24h) | Result (at 48h) |
| MTT | K562 (Cancer) | IC₅₀ (µM) | 25.5 ± 2.1 | 15.8 ± 1.5 |
| HaCaT (Normal) | IC₅₀ (µM) | > 100 | 85.3 ± 5.6 | |
| LDH | K562 | % Cytotoxicity at IC₅₀ | 8% ± 1.2% | 12% ± 2.0% |
| Caspase-3/7 | K562 | Fold Increase vs. Control | 4.5-fold | 6.2-fold |
| ROS | K562 | Fold Increase vs. Control | 3.8-fold | 5.1-fold |
Calculations:
-
% Cell Viability (MTT): [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
% Cytotoxicity (LDH): [(Experimental_release - Spontaneous_release) / (Maximum_release - Spontaneous_release)] * 100
-
Fold Increase (Caspase/ROS): (Signal_treated / Signal_vehicle)
Interpretation: The example data suggest the compound is selectively toxic to the K562 cancer cell line. The low LDH release, coupled with a significant increase in Caspase-3/7 activity and ROS levels, strongly indicates that the primary mechanism of cell death is apoptosis, likely triggered by oxidative stress.
References
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Application Notes and Protocols: Antimicrobial Activity Testing of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one
Introduction
The benzofuran scaffold is a prominent heterocyclic core structure found in numerous natural products and synthetic compounds, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] The emergence of multidrug-resistant pathogens necessitates the continuous exploration of novel antimicrobial agents. Benzofuran derivatives have shown considerable promise in this area, with many demonstrating potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial activity of a specific benzofuran derivative, 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one.
The protocols outlined herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure methodological robustness and data reproducibility.[6][7] We will detail two principal methods for antimicrobial susceptibility testing: the Kirby-Bauer disk diffusion assay for preliminary screening and the broth microdilution method for the quantitative determination of the Minimum Inhibitory Concentration (MIC).
The Scientific Rationale
The selection of these two methods provides a comprehensive approach to evaluating a novel compound's antimicrobial potential.
-
Kirby-Bauer Disk Diffusion: This is a qualitative or semi-quantitative method that provides a preliminary assessment of an antimicrobial agent's efficacy.[8][9] The principle lies in the diffusion of the antimicrobial agent from a saturated paper disk into an agar medium inoculated with the test microorganism. The resulting zone of inhibition, a clear area where bacterial growth is absent, gives a visual indication of the compound's activity.[10][11] The size of this zone is influenced by factors such as the compound's diffusion rate and the microorganism's susceptibility.[11]
-
Broth Microdilution for Minimum Inhibitory Concentration (MIC): This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13] The MIC is a critical parameter in drug development, providing a precise measure of a compound's potency. The method involves a serial dilution of the test compound in a liquid growth medium, followed by inoculation with a standardized microbial suspension.[14][15] The results are more reproducible than the disk diffusion method and are essential for comparing the efficacy of different compounds.[16]
Experimental Protocols
Part 1: Kirby-Bauer Disk Diffusion Assay
This protocol provides a standardized procedure for the preliminary screening of the antimicrobial activity of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one.
Materials
-
1-(1-Benzofuran-2-yl)-2-methylpropan-1-one (Test Compound)
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Positive control antibiotic disks (e.g., Ciprofloxacin, Gentamicin)
-
Negative control (solvent used to dissolve the test compound)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Calipers or ruler
Step-by-Step Protocol
-
Preparation of Test Compound Disks:
-
Dissolve a known weight of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one in a suitable solvent (e.g., DMSO) to achieve a desired stock concentration (e.g., 1 mg/mL).
-
Aseptically apply a precise volume (e.g., 20 µL) of the test compound solution onto sterile filter paper disks.
-
Allow the solvent to evaporate completely in a sterile environment. Prepare disks with different concentrations if desired.
-
Prepare negative control disks by applying the same volume of the pure solvent.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[17]
-
-
Inoculation of MHA Plates:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess inoculum by pressing the swab against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton Agar plate evenly in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.[18]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[10]
-
-
Application of Disks:
-
Aseptically place the prepared test compound disks, positive control disks, and negative control disk onto the inoculated MHA plate.
-
Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate to prevent overlapping of the inhibition zones.[8]
-
Gently press each disk to ensure complete contact with the agar surface. Do not move a disk once it has been placed.[18]
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[10]
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zones of complete inhibition (in mm) around each disk.
-
A zone of inhibition around the test compound disk indicates antimicrobial activity. The negative control should show no zone of inhibition.
-
Compare the zone diameters of the test compound with those of the positive controls.
-
Diagram of Kirby-Bauer Disk Diffusion Workflow
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
Part 2: Broth Microdilution for MIC Determination
This protocol describes the quantitative assessment of the antimicrobial activity of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one by determining its Minimum Inhibitory Concentration (MIC).
Materials
-
1-(1-Benzofuran-2-yl)-2-methylpropan-1-one (Test Compound)
-
Sterile 96-well microtiter plates (U- or flat-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
-
Incubator (35 ± 2°C)
Step-by-Step Protocol
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent at a concentration at least 100-fold higher than the highest desired final concentration to minimize solvent effects.
-
In a separate tube or deep-well plate, prepare a working solution of the test compound in CAMHB at twice the highest final concentration to be tested (e.g., if the highest final concentration is 128 µg/mL, prepare a 256 µg/mL solution).
-
-
Microtiter Plate Setup:
-
Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.[14]
-
Add 100 µL of the 2x working solution of the test compound to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (no compound), and column 12 will be the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the Kirby-Bauer protocol.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Inoculate each well (except the sterility control in column 12) with 10 µL of the standardized bacterial inoculum.
-
-
Incubation:
-
Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.[12]
-
The growth control well (column 11) should be turbid, and the sterility control well (column 12) should be clear.
-
Optionally, the results can be read using a plate reader at 600 nm.
-
Diagram of Broth Microdilution Workflow
Caption: Workflow for the broth microdilution MIC assay.
Data Presentation
The results from these assays should be recorded systematically. Below are example tables for presenting the data.
Table 1: Disk Diffusion Assay Results for 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one
| Test Microorganism | Test Compound Conc. (µ g/disk ) | Zone of Inhibition (mm) | Positive Control (e.g., Ciprofloxacin, 10 µg) | Zone of Inhibition (mm) |
| S. aureus ATCC 25923 | 50 | Record Value | Ciprofloxacin | Record Value |
| E. coli ATCC 25922 | 50 | Record Value | Ciprofloxacin | Record Value |
| ... | ... | ... | ... | ... |
Table 2: MIC Values for 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one
| Test Microorganism | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Positive Control (e.g., Ciprofloxacin) |
| S. aureus ATCC 29213 | Record Value | Record Value |
| E. coli ATCC 25922 | Record Value | Record Value |
| ... | ... | ... |
Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, the following quality control measures are essential:
-
Reference Strains: Always use ATCC (American Type Culture Collection) or other certified reference strains with known susceptibility profiles.
-
Positive and Negative Controls: The inclusion of positive and negative controls in every experiment validates the assay's performance. The positive control should yield results within the expected range, and the negative control should show no antimicrobial activity.
-
Standardization: Strict adherence to standardized protocols, such as those from CLSI and EUCAST, is paramount for reproducibility.[19][20] This includes inoculum density, media composition, incubation conditions, and interpretation criteria.
-
Purity of the Test Compound: The purity of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one should be confirmed prior to testing to ensure that the observed activity is not due to impurities.
-
Solvent Effects: The solvent used to dissolve the test compound should be tested for any intrinsic antimicrobial activity at the highest concentration present in the assay.
Conclusion
The protocols detailed in this application note provide a robust framework for the initial and quantitative assessment of the antimicrobial properties of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one. By following these standardized methods and incorporating rigorous quality control, researchers can generate reliable and reproducible data that will be crucial for the further development of this and other novel benzofuran derivatives as potential antimicrobial agents. The benzofuran scaffold continues to be a rich source of biologically active compounds, and systematic evaluation is key to unlocking their therapeutic potential.[4][21]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]
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International Journal of Pharmacy and Biological Sciences. (2013). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. Available at: [Link]
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MDPI. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Available at: [Link]
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Kirilmis, C., et al. (2007). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. European Journal of Medicinal Chemistry, 43(2), 300-308. Available at: [Link]
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Hancock, R. E. W. (2000). MIC Determination By Microtitre Broth Dilution Method. Available at: [Link]
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ACS Publications. (2024). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Available at: [Link]
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European Society of Clinical Microbiology and Infectious Diseases. EUCAST. Available at: [Link]
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Microbe Online. (2013). Broth Dilution Method for MIC Determination. Available at: [Link]
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Public Health Agency of Canada. (2007). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]
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U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Available at: [Link]
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European Committee on Antimicrobial Susceptibility Testing. EUCAST Home. Available at: [Link]
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ACS Publications. Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Available at: [Link]
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European Committee on Antimicrobial Susceptibility Testing. Expert Rules. Available at: [Link]
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National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]
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Al-Warhi, T., et al. (2020). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Reports in Pharmaceutical Sciences, 9(1), 1-15. Available at: [Link]
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Taylor & Francis Online. Benzofuran – Knowledge and References. Available at: [Link]
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Jiang, X., et al. (2011). Synthesis and antimicrobial evaluation of new benzofuran derivatives. European Journal of Medicinal Chemistry, 46(8), 3526-3530. Available at: [Link]
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Western Kentucky University. (2017). Antimicrobial properties of S-benzofuran-2-yl ethanol produced by biotransformation. Available at: [Link]
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-
PubMed. (2005). part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. Available at: [Link]
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Application Notes and Protocols: 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one in Advanced Materials Science
Prepared by: Gemini, Senior Application Scientist
Document Version: 1.0
Abstract
This technical guide outlines the prospective applications of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one, hereafter designated as BK-BF , in the field of materials science. While specific experimental data for this compound remains nascent in published literature, its distinct molecular architecture—marrying a rigid, electron-rich benzofuran moiety with a photoactive ketone group—suggests significant potential in two primary domains: organic electronics and photopolymerization. This document provides the scientific rationale and detailed experimental protocols for leveraging BK-BF as a functional component in Organic Light-Emitting Diodes (OLEDs) and as a photoinitiator for UV-curable systems. The protocols are designed to be self-validating and are grounded in established methodologies for analogous material classes, offering a robust framework for researchers and developers to explore the capabilities of this promising molecule.
Section 1: Application in Organic Electronics as an Emissive or Host Material in OLEDs
Scientific Rationale: The Promise of the Benzofuran Core
The benzofuran scaffold is a subject of intense research in organic electronics. Its fused ring structure imparts rigidity and planarity, which are crucial for efficient intermolecular π-π stacking and, consequently, effective charge transport. Benzofuran derivatives are noted for their stability, high solubility in organic solvents, and strong luminescence, making them excellent candidates for semiconductor applications in devices like Organic Field-Effect Transistors (OFETs) and OLEDs.[1]
In the context of an OLED, the function of a material is dictated by its frontier orbital energy levels (HOMO/LUMO). The benzofuran core in BK-BF provides a stable, charge-transporting backbone. The addition of the ketone group modifies its electronic properties. Depending on its photophysical characteristics, BK-BF could serve two potential roles within the Emissive Layer (EML) of an OLED device:
-
Emissive Dopant: If BK-BF exhibits strong fluorescence with a high quantum yield, it can be doped at a low concentration into a suitable host material. The host transports charge carriers (electrons and holes), which then recombine on the BK-BF molecules, leading to light emission characteristic of the dopant.
-
Host Material: If BK-BF possesses a wide bandgap and good charge transport properties, it can serve as the host matrix for a phosphorescent or fluorescent dopant. In this role, it facilitates charge transport and energy transfer to the guest emitter.
The multi-layer architecture of a modern OLED is designed to optimize charge injection, transport, and recombination, maximizing efficiency and device lifetime.[2][3] The following protocols describe the fabrication and characterization of a multi-layer OLED device to evaluate the performance of BK-BF .
Experimental Workflow: SM-OLED Fabrication & Characterization
The overall process for creating and testing an OLED device incorporating BK-BF is outlined below.
Caption: Workflow for OLED fabrication and testing.
Protocol 1: Fabrication of a Multi-Layer SM-OLED via Thermal Evaporation
This protocol details the fabrication of an OLED with the proposed structure: ITO / HIL / HTL / EML (Host:BK-BF) / ETL / LiF / Al .
Materials & Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
High-purity organic materials:
-
HIL: Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC)
-
HTL: N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB)
-
Host: Tris(8-hydroxyquinoline)aluminum (Alq3) or 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP)
-
ETL: Tris(8-hydroxyquinoline)aluminum (Alq3)
-
BK-BF (synthesized and purified)
-
-
Metals: Lithium Fluoride (LiF), Aluminum (Al)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning supplies: Deionized water, acetone, isopropanol, ultrasonic bath, UV-Ozone or Oxygen plasma cleaner
-
Glovebox system for encapsulation
-
UV-curable epoxy and cover glass
Methodology:
-
Substrate Preparation (Causality: To ensure a clean, high-work-function anode for efficient hole injection). [1]
-
Sequentially sonicate the patterned ITO substrates in baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates using a high-purity nitrogen gun.
-
Immediately treat the substrates with a UV-Ozone or Oxygen plasma cleaner for 5-10 minutes to remove organic residues and increase the ITO work function.
-
Transfer the cleaned substrates to the vacuum deposition chamber immediately.
-
-
Organic and Cathode Layer Deposition (Causality: To build a functional electronic device stack layer-by-layer with pristine interfaces). [4][5]
-
Mount substrates in the chamber and evacuate to a base pressure below 10⁻⁶ Torr.
-
Deposit the layers sequentially via thermal evaporation. Use quartz crystal microbalances to monitor deposition rates and thicknesses.
-
HIL (TAPC): 30 nm thickness, deposition rate of ~1 Å/s.
-
HTL (NPB): 40 nm thickness, deposition rate of ~1 Å/s.
-
EML (Host:BK-BF): 30 nm thickness. Co-evaporate the host material (e.g., CBP) at a rate of ~1 Å/s while simultaneously evaporating BK-BF at a much lower rate (e.g., 0.05 Å/s) to achieve a doping concentration of ~5%.
-
ETL (Alq3): 30 nm thickness, deposition rate of ~1 Å/s.
-
LiF: 1 nm thickness, deposition rate of ~0.1 Å/s. (This thin layer aids electron injection).
-
Al (Cathode): 100 nm thickness, deposition rate of ~5 Å/s.
-
-
-
Encapsulation (Causality: To protect the reactive organic layers and cathode from degradation by atmospheric oxygen and moisture).
-
Transfer the fabricated devices from the vacuum chamber to an inert-atmosphere glovebox without exposure to air.
-
Apply a bead of UV-curable epoxy around the active area of the device.
-
Carefully place a clean glass slide on top, and apply gentle pressure to spread the epoxy.
-
Cure the epoxy by exposing it to a UV lamp for the recommended time.
-
Protocol 2: Characterization of OLED Device Performance
Equipment:
-
Source measure unit (SMU)
-
Photodiode or calibrated spectrometer with an integrating sphere
-
Goniometer for angular emission profile
Methodology:
-
Current-Voltage-Luminance (I-V-L) Analysis:
-
Connect the device to the SMU. Apply a forward voltage bias, sweeping from 0 V to a higher voltage (e.g., 10-15 V).
-
Simultaneously measure the current density (J) flowing through the device and the luminance (L) emitted from the device using the calibrated photodiode placed in front of the pixel.
-
Plot J-V and L-V curves. The "turn-on voltage" is often defined as the voltage at which luminance reaches 1 cd/m².
-
-
Electroluminescence (EL) Spectrum:
-
Set the device to a constant operating voltage (e.g., 8 V).
-
Collect the emitted light with a spectrometer to record the EL spectrum.
-
Determine the peak emission wavelength (λ_peak) and the Commission Internationale de l'Éclairage (CIE) color coordinates.
-
-
Efficiency Calculations:
-
From the I-V-L data, calculate the Current Efficiency (cd/A) and Power Efficiency (lm/W).
-
Calculate the External Quantum Efficiency (EQE) , which is the ratio of photons emitted to electrons injected. This requires careful calibration of the detector and measurement of the angular emission profile.
-
Table of Hypothetical Performance Data
| Parameter | Symbol | Hypothetical Value | Significance |
| Turn-on Voltage | V_on | 3.5 V | Low voltage indicates efficient charge injection. |
| Max Luminance | L_max | > 5,000 cd/m² | Brightness capability of the device. |
| Max Current Efficiency | η_c | 15 cd/A | Efficiency of converting electrons to photons. |
| Max Power Efficiency | η_p | 10 lm/W | Overall energy efficiency of the device. |
| Max External Quantum Eff. | EQE_max | 6% | Photon-out per electron-in ratio. |
| Peak Emission | λ_peak | 480 nm | Determines the primary color of emission (blue). |
| CIE Coordinates | (x, y) | (0.15, 0.25) | Precise color point on the chromaticity diagram. |
Section 2: Application as a Photoinitiator for UV-Curable Coatings
Scientific Rationale: The Role of the Ketone Moiety
UV curing is a process where liquid formulations of monomers and oligomers are rapidly converted into solid polymers upon exposure to UV light.[6] This transformation is driven by a photoinitiator , a molecule that absorbs photons and generates reactive species (typically free radicals).
The ketone group in BK-BF , particularly adjacent to an aromatic system, is a well-known chromophore that can absorb UV light. Its structure is analogous to benzophenone, a classic Type II photoinitiator .[7][8] Type II initiators do not cleave directly. Instead, the excited initiator abstracts a hydrogen atom from a synergist molecule (a co-initiator, typically an amine), generating the radicals that initiate polymerization. This bimolecular process is highly efficient.[7][8]
The proposed mechanism for BK-BF as a Type II photoinitiator is:
-
BK-BF absorbs a UV photon, promoting it to an excited singlet state, followed by intersystem crossing to a more stable triplet state.
-
The excited triplet BK-BF abstracts a hydrogen atom from a synergist (e.g., triethylamine, TEA).
-
This creates a ketyl radical from BK-BF and an amine-derived alkyl radical. The alkyl radical is typically the primary species that initiates the polymerization of acrylate monomers.
Experimental Workflow: UV-Curable Coating Formulation & Analysis
The process for evaluating BK-BF as a photoinitiator is summarized in the following workflow.
Caption: Workflow for UV-curable coating formulation and analysis.
Protocol 3: Formulation and UV Curing of an Acrylate Resin
This protocol describes how to prepare a simple UV-curable formulation and cure it.
Materials & Equipment:
-
Oligomer: Urethane Acrylate or Epoxy Acrylate
-
Monomer (Reactive Diluent): Trimethylolpropane triacrylate (TMPTA)
-
Photoinitiator: BK-BF
-
Co-initiator/Synergist: Triethylamine (TEA) or Ethyl-4-(dimethylamino)benzoate (EDB)
-
Glass or metal substrates for coating
-
Film applicator or wire-wound bar
-
UV curing system (e.g., medium-pressure mercury lamp or 365 nm LED) with controlled intensity
-
Analytical balance, magnetic stirrer
Methodology:
-
Formulation Preparation (Causality: To create a homogeneous liquid resin with all necessary components for polymerization).
-
In a light-protected beaker (e.g., amber glass), combine the components in the desired weight percentages (wt%). A typical starting formulation is shown in the table below.
-
Add the oligomer and monomer first. Stir gently with a magnetic stirrer until a homogeneous mixture is obtained.
-
Add the BK-BF and the amine synergist. Continue stirring in the dark until all components are fully dissolved. The formulation is now light-sensitive.
-
| Component | Role | Example (wt%) |
| Urethane Acrylate | Oligomer (Backbone) | 50% |
| TMPTA | Monomer (Crosslinker) | 43% |
| BK-BF | Photoinitiator | 3% |
| EDB | Synergist | 4% |
-
Coating Application and Curing (Causality: To create a uniform film and solidify it via photopolymerization).
-
Using a film applicator, draw down a thin layer (e.g., 25-50 µm) of the formulation onto a clean substrate.
-
Immediately place the coated substrate under the UV lamp.
-
Expose the film to UV radiation (e.g., intensity of 100 mW/cm²) for a specified duration (e.g., from 1 to 30 seconds).
-
Protocol 4: Characterization of Curing Efficiency and Film Properties
Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer with a UV light guide for real-time measurements
-
Pencil hardness test kit
-
Cross-hatch adhesion test kit
Methodology:
-
Cure Kinetics via Real-Time FT-IR (RT-FTIR) (Causality: To quantitatively measure the rate and extent of polymerization). [9]
-
Place a drop of the liquid formulation between two transparent salt plates (e.g., KBr) or on a single plate.
-
Position the sample in the FT-IR spectrometer.
-
Monitor the disappearance of the acrylate C=C double bond absorption peak (typically around 810 cm⁻¹) as a function of UV exposure time.
-
The percent conversion is calculated by comparing the peak area at time 't' to the initial peak area. Plot conversion vs. time to determine the polymerization rate.
-
-
Physical Property Testing (Causality: To evaluate the mechanical integrity and performance of the final cured film).
-
Tack-Free Time: After UV exposure, lightly touch the surface with a cotton ball. The tack-free time is the minimum exposure time required for no fibers to adhere to the surface.
-
Pencil Hardness (ASTM D3363): Determine the hardness of the cured film by attempting to scratch it with pencils of increasing hardness (from 6B to 6H). The reported hardness is that of the hardest pencil that does not scratch the film.
-
Cross-Hatch Adhesion (ASTM D3359): Use a special blade to cut a grid pattern through the film to the substrate. Apply a standard pressure-sensitive tape over the grid and pull it off rapidly. The adhesion is rated based on the percentage of coating removed.
-
Table of Hypothetical Curing Performance Data
| Parameter | Method | Hypothetical Result | Significance |
| Final Conversion | RT-FTIR | 92% | High conversion indicates efficient initiation. |
| Time to 80% Conversion | RT-FTIR | 5 seconds | Indicates the speed of the curing reaction. |
| Tack-Free Time | Cotton Touch | 3 seconds | Practical measure of surface cure speed. |
| Pencil Hardness | ASTM D3363 | 2H | Measures the surface scratch resistance. |
| Adhesion | ASTM D3359 | 5B (100% adhesion) | Measures how well the coating sticks to the substrate. |
Conclusion
1-(1-Benzofuran-2-yl)-2-methylpropan-1-one (BK-BF ) is a molecule of considerable interest for materials science. Its composite structure suggests a dual applicability in both organic electronics and photopolymerization. The protocols detailed in this guide provide a comprehensive and scientifically grounded framework for the initial investigation of BK-BF in these contexts. While the presented data is hypothetical, it is based on expected outcomes for high-performance materials in these fields. Rigorous experimental validation following these protocols is essential to fully elucidate the performance characteristics of BK-BF and unlock its potential for next-generation materials and devices.
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Liu, R., et al. (2020). Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. MDPI. [Link]
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ResearchGate. (n.d.). Photopolymerization induced by a benzophenone derivative photoinitiator. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Organic-chemistry.org. [Link]
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Draper, E. R., et al. (2022). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. PMC. [Link]
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Herlihy, S. L. (1996). FACTORS INFLUENCING THE EFFICIENCY OF PHOTOINITIATION IN RADIATION CURABLE INK FORMULATIONS. Brunel University Research Archive. [Link]
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Sciforum. (n.d.). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Sciforum.net. [Link]
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Eibel, A., et al. (2018). Choosing the ideal photoinitiator for free radical photopolymerizations: predictions based on simulations using established data. Polymer Chemistry. [Link]
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ResearchGate. (n.d.). 2-Acetylbenzofurans: Synthesis, Reactions and Applications. ResearchGate. [Link]
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ResearchGate. (2015). Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer. ResearchGate. [Link]
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AIP Publishing. (2013). The fabrication of small molecule organic light-emitting diode pixels by laser-induced forward transfer. Journal of Applied Physics. [Link]
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ResearchGate. (n.d.). A NEW HIGH PERFORMANCE PHOTOINITIATOR. ResearchGate. [Link]
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Longchang Chemical. (2022). 2023 The Complete Guide To Analysis of factors influencing the efficiency of photoinitiator polymerization. Lcchem.com. [Link]
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Application Notes & Protocols: 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one as a Novel Fluorescent Probe
Introduction: The Promise of Benzofuran Scaffolds in Fluorescence Imaging
The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] In recent years, the inherent fluorescent properties of the benzofuran ring system have garnered significant attention, leading to their exploration as novel fluorophores for bioimaging and sensing applications.[3][4] These compounds can exhibit high quantum yields, thermal stability, and blue-light emission, making them attractive alternatives to more traditional fluorescent probes.
This document provides detailed application notes and protocols for the use of a specific benzofuran derivative, 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one , as a fluorescent probe. We will explore its synthesis, photophysical characterization, and provide step-by-step protocols for its application in cellular imaging. The insights provided herein are aimed at researchers, scientists, and drug development professionals seeking to leverage the unique properties of this emerging class of fluorophores.
Scientific Foundation: Why 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one?
The selection of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one as a fluorescent probe is underpinned by several key structural and photophysical principles:
-
The Benzofuran Core: The fused aromatic system of benzofuran provides a rigid, planar structure that is conducive to high fluorescence quantum efficiency. The delocalized π-electron system readily absorbs UV or short-wavelength visible light and subsequently emits it as fluorescence.[4]
-
Carbonyl Group: The ketone moiety at the 1-position can influence the electronic properties of the benzofuran ring, potentially leading to desirable shifts in the excitation and emission spectra. It can also serve as a handle for further chemical modifications to create targeted probes.
-
Methylpropanoyl Group: The 2-methylpropan-1-one substituent can enhance the lipophilicity of the molecule, facilitating its passage across cellular membranes for intracellular imaging applications.
While specific experimental data for this exact molecule is not widely published, we can extrapolate its expected photophysical properties based on similar benzofuran derivatives.
Anticipated Photophysical Properties
The following table summarizes the anticipated photophysical properties of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one in a common organic solvent like ethanol. These values are representative and should be experimentally determined for precise applications.
| Property | Anticipated Value | Rationale |
| Excitation Maximum (λex) | ~350 - 380 nm | Benzofuran derivatives typically absorb in the near-UV range. |
| Emission Maximum (λem) | ~420 - 450 nm | Emission is expected in the blue region of the visible spectrum. |
| Stokes Shift | ~50 - 70 nm | A moderate Stokes shift is anticipated, which is beneficial for minimizing self-quenching and improving signal-to-noise ratio. |
| Quantum Yield (ΦF) | > 0.5 | The rigid benzofuran scaffold is expected to result in a high fluorescence quantum yield. |
| Molar Extinction Coefficient (ε) | > 10,000 M⁻¹cm⁻¹ | A high molar extinction coefficient is characteristic of aromatic systems and indicates efficient light absorption. |
Synthesis Protocol: A General Approach
While a specific, optimized synthesis for 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one may require experimental refinement, the following protocol outlines a plausible and established synthetic route for analogous benzofuran ketones.[5][6]
Workflow for Synthesis
Caption: A generalized workflow for the synthesis of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one.
Step-by-Step Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine salicylaldehyde (1 equivalent), 1-chloro-3-methyl-2-butanone (1.1 equivalents), and anhydrous potassium carbonate (2 equivalents) in acetone.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and washings, and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic layer. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.
Application Protocol: Live-Cell Imaging
The lipophilic nature of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one suggests its potential as a fluorescent stain for intracellular compartments. The following protocol provides a general guideline for its use in live-cell imaging.
Live-Cell Imaging Workflow
Caption: A step-by-step workflow for live-cell imaging using 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one.
Detailed Protocol for Live-Cell Staining and Imaging
Materials:
-
1-(1-Benzofuran-2-yl)-2-methylpropan-1-one
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Cell culture medium appropriate for your cell line
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging buffer (e.g., HBSS)
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or similar UV excitation filter)
Procedure:
-
Stock Solution Preparation: Prepare a 1-10 mM stock solution of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one in anhydrous DMSO. Store the stock solution at -20°C, protected from light.
-
Cell Seeding: Seed your cells of interest onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of imaging.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium or imaging buffer to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell line and application.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed imaging buffer to remove any unbound probe and reduce background fluorescence.
-
Imaging: Mount the coverslip or dish on the fluorescence microscope. Excite the sample using a light source around 365 nm and collect the emission using a filter centered around 440 nm. Acquire images using the lowest possible excitation intensity and exposure time to minimize phototoxicity and photobleaching.
Potential Applications and Future Directions
The unique properties of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one open up several avenues for its application in research and drug development:
-
Intracellular Staining: Its lipophilic character suggests it may preferentially accumulate in lipid-rich environments such as the endoplasmic reticulum or lipid droplets. Co-localization studies with known organelle markers would be necessary to confirm this.
-
Environmental Sensing: The fluorescence of benzofuran derivatives can be sensitive to the polarity of their microenvironment. This property could be exploited to probe changes in cellular environments during various biological processes.
-
Drug Discovery: The benzofuran scaffold is present in many biologically active compounds.[1][2][7] This probe could be used in high-throughput screening assays to identify molecules that interact with specific cellular targets and alter the probe's fluorescence.
-
Derivatization for Targeted Probes: The ketone functionality can be chemically modified to attach specific targeting moieties, such as antibodies or small molecules, to direct the probe to specific proteins or cellular locations.
Trustworthiness and Self-Validation
The protocols described are based on established methodologies in chemical synthesis and fluorescence microscopy.[5] To ensure the validity of your results, it is crucial to include the following controls in your experiments:
-
Autofluorescence Control: Image unstained cells under the same imaging conditions to assess the level of cellular autofluorescence.
-
Phototoxicity Control: Monitor the morphology and viability of stained cells over time to ensure that the probe and the imaging conditions are not causing cellular damage.
-
Specificity Control (for targeted probes): If the probe is modified for specific targeting, use a non-targeted version of the probe as a negative control.
By adhering to these principles and protocols, researchers can confidently employ 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one as a novel fluorescent probe to gain new insights into cellular structure and function.
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Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. (2020). Journal of Molecular Modeling, 26(10), 272. [Link]
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Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. (2007). European Journal of Medicinal Chemistry, 42(6), 841-847. [Link]
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Fluorescent Probes for Live Cell Imaging. (2018). Molecules, 23(9), 2349. [Link]
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A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (2013). International Journal of Pharmaceutical Sciences and Research, 4(11), 4136-4147. [Link]
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Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2017). Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
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The Handbook: A Guide to Fluorescent Probes and Labeling Technologies. (2005). Molecular Probes. [Link]
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1-(1-benzofuran-2-yl)-2-methylpropan-1-one. (n.d.). American Elements. [Link]
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Fluorescent Probes for Disease Diagnosis. (2021). Chemical Reviews, 121(20), 12584-12675. [Link]
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Fluorescent Indicator Displacement Assays to Identify and Characterize Small Molecule Interactions with RNA. (2019). Methods in Enzymology, 622, 1-27. [Link]
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(S)-1-(Benzofuran-2-yl)ethanol. (n.d.). PubChem. [Link]
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Discovery of Benzofuran Derivatives that Collaborate with Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection. (2016). Journal of Medicinal Chemistry, 59(10), 5109-5114. [Link]
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Mini review on important biological properties of benzofuran derivatives. (2016). MOJ Bioorganic & Organic Chemistry, 1(1), 00004. [Link]
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Discovery of Benzofuran Derivatives that Collaborate with Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection. (2016). Journal of Medicinal Chemistry, 59(10), 5109-5114. [Link]
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- 2. Benzofurazan sulfides for thiol imaging and quantification in live cells through fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Derivatization of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one for Bioactivity Studies
Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry
Benzofuran derivatives represent a significant class of heterocyclic compounds that are ubiquitously found in nature and have garnered substantial interest from medicinal chemists and pharmacologists.[1][2][3] The inherent structural features of the benzofuran nucleus, a fusion of a benzene and a furan ring, confer upon it a unique three-dimensional architecture that allows for diverse interactions with biological macromolecules. This has led to the discovery of a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5] The versatility of the benzofuran scaffold makes it a "privileged structure" in drug discovery, serving as a foundational template for the development of novel therapeutic agents.
The 2-acylbenzofuran moiety, in particular, presents a strategic starting point for chemical modification. The carbonyl group of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one serves as a versatile chemical handle for the introduction of various pharmacophores through derivatization. Such modifications can significantly modulate the compound's physicochemical properties, including lipophilicity, hydrogen bonding capacity, and steric bulk, thereby influencing its pharmacokinetic profile and biological activity. This application note provides a comprehensive guide for the derivatization of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one and the subsequent evaluation of the synthesized derivatives for potential anticancer and antimicrobial activities.
Rationale for Derivatization Strategies
The primary objective of derivatizing the ketone functionality of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one is to explore the structure-activity relationship (SAR) and potentially enhance its therapeutic index.[1][2][5] The selected derivatization strategies focus on converting the carbonyl group into functionalities known to contribute to bioactivity, such as thiosemicarbazones, hydrazones, and oximes.
-
Thiosemicarbazones: These derivatives are well-documented for their potent and diverse biological activities, including anticancer and antimicrobial effects.[4][6] Their mechanism of action is often attributed to their ability to chelate essential metal ions, leading to the inhibition of key enzymes like ribonucleotide reductase, which is crucial for DNA synthesis and repair.[7][8] The formation of reactive oxygen species (ROS) has also been implicated in their cytotoxic effects.[8]
-
Hydrazones: The hydrazone linkage (-C=N-NH-) is a common pharmacophore found in numerous biologically active compounds. Hydrazone derivatives have demonstrated a wide array of pharmacological properties, including antimicrobial, anticonvulsant, and anti-inflammatory activities.[9][10] Their biological effects can be attributed to their ability to form hydrogen bonds and participate in various receptor interactions.
-
Oximes: The oxime functionality (-C=N-OH) is another important pharmacophore in medicinal chemistry. Oxime derivatives are known for their diverse biological activities, including acting as cholinesterase reactivators in the treatment of organophosphate poisoning.[11][12][13] In the context of anticancer and antimicrobial research, the introduction of an oxime group can alter the electronic and steric properties of the parent molecule, leading to enhanced bioactivity.
Synthetic Derivatization Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of thiosemicarbazone, hydrazone, and oxime derivatives of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one.
General Considerations for Synthesis:
-
All reagents should be of analytical grade and used without further purification unless otherwise specified.
-
Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
-
Purification of the final products should be performed by recrystallization or column chromatography.
-
The structure of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 1: Synthesis of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one Thiosemicarbazone
This protocol describes the condensation reaction of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one with thiosemicarbazide to yield the corresponding thiosemicarbazone.[14]
Materials:
-
1-(1-Benzofuran-2-yl)-2-methylpropan-1-one
-
Thiosemicarbazide
-
Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one in 30 mL of ethanol.
-
To this solution, add 1.1 equivalents of thiosemicarbazide.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure thiosemicarbazone derivative.
-
Dry the purified product under vacuum and determine its melting point.
-
Characterize the structure of the synthesized compound using spectroscopic techniques.
Protocol 2: Synthesis of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one Hydrazone
This protocol outlines the synthesis of the hydrazone derivative through the reaction of the starting ketone with hydrazine hydrate.[15]
Materials:
-
1-(1-Benzofuran-2-yl)-2-methylpropan-1-one
-
Hydrazine hydrate (80% or 99%)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 1.0 equivalent of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one in 25 mL of ethanol in a 50 mL round-bottom flask.
-
Add 1.5 equivalents of hydrazine hydrate dropwise to the stirred solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the product with copious amounts of water to remove excess hydrazine hydrate.
-
Recrystallize the crude hydrazone from ethanol to yield the pure product.
-
Dry the purified product and characterize its structure.
Protocol 3: Synthesis of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one Oxime
This protocol details the formation of the oxime derivative by reacting the ketone with hydroxylamine hydrochloride in the presence of a base.[16]
Materials:
-
1-(1-Benzofuran-2-yl)-2-methylpropan-1-one
-
Hydroxylamine hydrochloride
-
Sodium acetate or Pyridine
-
Ethanol
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a 100 mL round-bottom flask, prepare a solution of 1.2 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of sodium acetate in 20 mL of a 1:1 ethanol/water mixture.
-
To this solution, add 1.0 equivalent of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one dissolved in a minimum amount of ethanol.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Filter the resulting solid and wash it with cold water.
-
Recrystallize the crude oxime from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.
-
Dry the final product and confirm its structure by spectroscopic analysis.
Visualization of Synthetic Workflow
Caption: Synthetic workflow for the derivatization of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one and subsequent bioactivity screening.
Protocols for Bioactivity Studies
The following protocols are designed for the preliminary in vitro screening of the synthesized benzofuran derivatives for their potential anticancer and antimicrobial activities.
Protocol 4: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Dilute the stock solutions with culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Data Presentation:
| Compound | Cancer Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Derivative 1 | MCF-7 | 48 | To be determined |
| Derivative 1 | A549 | 48 | To be determined |
| Derivative 2 | MCF-7 | 48 | To be determined |
| Derivative 2 | A549 | 48 | To be determined |
| Doxorubicin | MCF-7 | 48 | Reference value |
Protocol 5: In Vitro Antimicrobial Activity Screening (Broth Microdilution Assay)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial strains: Staphylococcus aureus (ATCC 25923, Gram-positive), Escherichia coli (ATCC 25922, Gram-negative)
-
Fungal strain: Candida albicans (ATCC 10231)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
Procedure:
-
Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of each synthesized derivative in DMSO. Perform serial two-fold dilutions of the compounds in the appropriate broth in the wells of a 96-well plate to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add 100 µL of the prepared inoculum to each well containing 100 µL of the diluted compound.
-
Controls: Include a growth control (inoculum in broth without any compound), a sterility control (broth only), and a positive control (inoculum with a standard antibiotic).
-
Incubation: Incubate the bacterial plates at 37°C for 18-24 hours and the fungal plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 1 | To be determined | To be determined | To be determined |
| Derivative 2 | To be determined | To be determined | To be determined |
| Ciprofloxacin | Reference value | Reference value | N/A |
| Fluconazole | N/A | N/A | Reference value |
Structure-Activity Relationship (SAR) Insights
The biological data obtained from the screening of the synthesized derivatives will provide valuable insights into the structure-activity relationship of this class of benzofuran compounds.[1][2][5] Key structural features to consider in the SAR analysis include:
-
The nature of the N-substituent in thiosemicarbazones and hydrazones: The electronic and steric properties of the substituent on the terminal nitrogen can significantly influence the bioactivity.
-
The stereochemistry of the C=N bond: The E/Z isomers of the hydrazones and oximes may exhibit different biological activities due to their distinct spatial arrangements.
-
The presence of hydrogen bond donors and acceptors: The imino, amino, and hydroxyl groups in the derivatives can participate in hydrogen bonding interactions with biological targets, which is often crucial for activity.
By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting derivatives, researchers can identify the key pharmacophoric features required for potent and selective anticancer and antimicrobial activity. This knowledge will guide the design and synthesis of more effective therapeutic agents based on the benzofuran scaffold.
References
-
Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
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Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
-
Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]
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Kras, A., et al. (2023). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Molecules, 28(13), 5081. [Link]
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Yamamoto, K., et al. (2021). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Journal of Medicinal Chemistry, 64(15), 11490-11508. [Link]
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Abdel-Wahab, B. F., et al. (2018). Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action. Current Medicinal Chemistry, 25(24), 2826-2846. [Link]
-
Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
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Worek, F., Thiermann, H., & Wille, T. (2020). Organophosphorus compounds and oximes: a critical review. Archives of Toxicology, 94(7), 2275-2292. [Link]
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Yu, Y., et al. (2009). The new wave in cancer treatment. Future Oncology, 5(3), 315-324. [Link]
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Hawbecker, B. L., et al. (1972). The Synthesis and Diazotization of Some Ketone Hydrazones. The Ohio Journal of Science, 72(5), 274-278. [Link]
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Serda, M., et al. (2017). The role of oxidative stress in activity of anticancer thiosemicarbazones. Tumour Biology, 39(6), 1010428317705709. [Link]
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Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. [Link]
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Taylor & Francis. (n.d.). Oximes – Knowledge and References. Taylor & Francis. [Link]
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Encyclopedia.pub. (2022). The Medicinal Properties for FDA-Approved Oximes. Encyclopedia.pub. [Link]
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Organic Reactions. (n.d.). Wittig Reaction - Common Conditions. Organic Reactions. [Link]
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Aslantürk, Ö. S. (2018). In vitro cytotoxicity and cell viability assays: principles, advantages, and disadvantages. In Genotoxicity-a predictable risk to our lives. IntechOpen. [Link]
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ResearchGate. (2015). What is the most popular procedure to synthesize oximes?. ResearchGate. [Link]
-
Clark, J. (2015). reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]
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Kumar, A., & Kumar, S. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. Journal of Pharmaceutical Research International, 36(4), 45-53. [Link]
-
ResearchGate. (2022). Synthesis and Biological Evaluation of Thiosemicarbazone Derivatives. ResearchGate. [Link]
- Google Patents. (n.d.). US5117060A - Process for the preparation of ketoximes.
-
Wikipedia. (n.d.). Hydrazone. Wikipedia. [Link]
-
Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC advances, 10(56), 34045-34058. [Link]
-
Kras, A., et al. (2024). Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. International Journal of Molecular Sciences, 25(9), 5081. [Link]
-
Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Organic Chemistry Portal. [Link]
-
Nonstop Neuron. (2019, April 10). Cholinesterase Reactivators (Oximes) [Video]. YouTube. [Link]
-
Medsimplified. (2017, September 25). Mechanism of Action of Oximes [Video]. YouTube. [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
ResearchGate. (2020). An efficient one pot synthesis of oxime by classical method. ResearchGate. [Link]
-
ResearchGate. (2016). Thiosemicarbazides: Synthesis and reactions. ResearchGate. [Link]
-
Kober, C., et al. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376. [Link]
-
ResearchGate. (1972). The Synthesis and Diazotization of Some Ketone Hydrazones. ResearchGate. [Link]
-
Wikipedia. (n.d.). Wittig reaction. Wikipedia. [Link]
-
Microbiology Class. (2023, August 28). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Microbiology Class. [Link]
-
LibreTexts Chemistry. (2023, October 29). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. LibreTexts Chemistry. [Link]
-
ResearchGate. (2000). A Convenient and Mild Procedure for the Synthesis of Hydrazones and Semicarbazones from Aldehydes or Ketones under Solvent-free Conditions. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. [Link]
-
BYJU'S. (n.d.). Wittig Reaction. BYJU'S. [Link]
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ResearchGate. (2014). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. ResearchGate. [Link]
- Google Patents. (n.d.). US3009955A - Process for the preparation of thiosemicarbazide.
-
ResearchGate. (2020). Which non-pathogenic bacterial strains are best for testing antibacterial activity in a substance?. ResearchGate. [Link]
-
National Institutes of Health. (2015). Thiosemicarbazone p-Substituted Acetophenone Derivatives Promote the Loss of Mitochondrial Δψ, GSH Depletion, and Death in K562 Cells. National Institutes of Health. [Link]
-
ACS Publications. (1975). On the mechanism of formation of azines from hydrazones. The Journal of Organic Chemistry, 40(17), 2525-2529. [Link]
-
Taylor & Francis. (n.d.). Hydrazones – Knowledge and References. Taylor & Francis. [Link]
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World Health Organization. (2021). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. World Health Organization. [Link]
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Technical Support Center: Synthesis of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common challenges, provide detailed troubleshooting steps, and explain the causality behind key experimental choices to ensure a successful and high-yield reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one?
The most direct and widely employed method is the Friedel-Crafts acylation of benzofuran.[1] This reaction involves treating benzofuran with an acylating agent, typically isobutyryl chloride or isobutyric anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1] The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion that then attacks the electron-rich benzofuran ring, primarily at the C2 position.[1][2]
Q2: Why is regioselectivity a concern during the acylation of benzofuran, and how does it affect this specific synthesis?
Benzofuran has two primary sites for electrophilic substitution: the C2 and C3 positions. While the C2 position is generally more nucleophilic and thus the preferred site of acylation, competitive acylation at the C3 position can occur, leading to a mixture of isomers.[3] This complicates purification and reduces the yield of the desired C2-acylated product. Factors like the choice of Lewis acid, solvent, and reaction temperature critically influence this regioselectivity. For the synthesis of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one, conditions must be carefully optimized to favor C2 acylation exclusively.
Q3: What are the most critical parameters to control to maximize the yield and purity of the final product?
Maximizing yield and purity hinges on precise control over several factors:
-
Reagent Quality: Ensure the benzofuran is pure and the isobutyryl chloride has not hydrolyzed. The Lewis acid (e.g., AlCl₃) must be anhydrous, as moisture will deactivate it.
-
Stoichiometry: A slight excess of the acylating agent and a stoichiometric amount or slight excess of the Lewis acid are typically used. Using too much Lewis acid can lead to complex formation and decomposition.
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (e.g., 0°C to room temperature) throughout the addition and reaction phases is crucial to prevent side reactions, including di-acylation and polymerization, and to enhance regioselectivity.
-
Solvent Choice: The choice of solvent is critical. Inert solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common. More polar solvents like nitrobenzene can sometimes alter reactivity and selectivity.
-
Workup Procedure: The reaction must be carefully quenched by pouring it into a mixture of ice and hydrochloric acid. This hydrolyzes the aluminum complexes formed and separates the organic product from the inorganic salts.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Problem 1: I am getting a very low, or no, yield of the desired product.
-
Question: What are the likely causes for a failed reaction?
-
Answer: The most common culprit is inactive reagents. The Lewis acid, aluminum chloride, is extremely hygroscopic. If it has been exposed to air, it will be partially or fully hydrolyzed and inactive. Similarly, isobutyryl chloride can hydrolyze to isobutyric acid, which is unreactive under these conditions.
-
Causality: The Lewis acid's function is to coordinate with the chlorine atom of the acyl chloride, making the carbonyl carbon highly electrophilic to generate the acylium ion.[2] Water irreversibly reacts with AlCl₃, destroying its catalytic activity.
-
Solution:
-
Use a fresh, unopened bottle of anhydrous aluminum chloride or handle it in a glovebox.
-
Use freshly distilled isobutyryl chloride.
-
Ensure your solvent is anhydrous. Use a freshly opened bottle of anhydrous solvent or dry it using appropriate methods (e.g., distillation from CaH₂).
-
-
Problem 2: My NMR analysis shows a mixture of products, indicating poor regioselectivity.
-
Question: How can I improve the selectivity for C2 acylation over C3?
-
Answer: Poor regioselectivity is often a result of elevated reaction temperatures. The energy difference between the transition states for C2 and C3 attack is small, and higher temperatures can provide enough energy to overcome the barrier for the less-favored C3 acylation.[3]
-
Causality: The C2 position of benzofuran is electronically favored for electrophilic attack. However, steric hindrance from the bulky isobutyryl group can, under forcing conditions (higher temperatures), lead to some reaction at the C3 position.
-
Solution:
-
Perform the addition of the Lewis acid and acyl chloride at 0°C or even lower (-10°C).
-
Allow the reaction to warm to room temperature slowly and monitor its progress by Thin Layer Chromatography (TLC). Do not apply external heat unless the reaction is stalled.
-
Consider using a bulkier, less reactive Lewis acid, such as zinc chloride (ZnCl₂) or ferric chloride (FeCl₃), which can sometimes offer improved selectivity, though potentially at the cost of reaction rate.[4]
-
-
Problem 3: A significant amount of benzofuran starting material remains even after an extended reaction time.
-
Question: What should I do if the reaction is incomplete?
-
Answer: An incomplete reaction typically points to insufficient activation of the acylating agent or a sub-stoichiometric amount of the catalyst.
-
Causality: The benzofuran oxygen can coordinate with the Lewis acid, effectively sequestering a portion of the catalyst and rendering it unavailable to activate the acyl chloride. This requires at least a full equivalent of the Lewis acid.
-
Solution:
-
Ensure you are using at least 1.1 to 1.2 equivalents of AlCl₃ relative to the benzofuran.
-
Check the quality of your reagents as described in Problem 1.
-
After the initial reaction period at low temperature, you can try letting the reaction stir at room temperature for a longer duration (e.g., 12-24 hours), monitoring by TLC. Gentle warming (to 40°C) can be a last resort but increases the risk of side products.
-
-
Problem 4: I am observing product decomposition during the aqueous workup.
-
Question: My product seems unstable during the quenching and extraction phase. How can I prevent this?
-
Answer: The product, a ketone, is generally stable. However, harsh workup conditions can lead to degradation. The issue may lie in localized heat generation during quenching or excessively acidic/basic conditions.
-
Causality: Quenching the AlCl₃ complex is highly exothermic. If done too quickly or without sufficient cooling, the resulting heat can "cook" the product.
-
Solution:
-
Perform the quench by slowly pouring the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated HCl. This ensures the temperature remains low.
-
Avoid using strong bases during workup unless necessary to remove acidic impurities. A simple wash with saturated sodium bicarbonate solution is usually sufficient.
-
Minimize the time the product spends in the aqueous phase before extraction and drying.
-
-
Problem 5: I am struggling to purify the final product away from a closely-eluting impurity.
-
Question: What are the best practices for purifying 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one?
-
Answer: The most common impurity is the C3-acylated isomer, which can have a similar polarity to the desired C2 product. Effective purification relies on optimized column chromatography.[5]
-
Causality: Structural isomers often have very similar polarities, making them difficult to separate.
-
Solution:
-
Chromatography System: Use a high-quality silica gel with a consistent particle size.
-
Solvent System Optimization: Use TLC to find a solvent system that provides the best possible separation (ΔRf). A low-polarity mobile phase, such as a mixture of hexanes and ethyl acetate (e.g., 98:2 or 95:5 v/v), is a good starting point. Adding a small amount of a different solvent, like dichloromethane, can sometimes alter selectivity and improve separation.
-
Column Loading: Load the crude product onto the column in a minimal amount of solvent to ensure a tight starting band.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) after chromatography can be an excellent final purification step.
-
-
Visual Aids and Diagrams
Reaction Mechanism
The diagram below illustrates the Friedel-Crafts acylation mechanism for the synthesis.
Caption: Mechanism of AlCl₃-catalyzed Friedel-Crafts acylation.
Troubleshooting Workflow
This workflow provides a logical path for diagnosing and solving common synthesis issues.
Caption: A logical guide to troubleshooting common synthesis problems.
Optimized Experimental Protocol
Reaction: Benzofuran + Isobutyryl Chloride → 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Benzofuran | 118.14 | 5.00 g | 42.32 | 1.0 |
| Aluminum Chloride (anhydrous) | 133.34 | 6.21 g | 46.55 | 1.1 |
| Isobutyryl Chloride | 106.55 | 5.0 mL | 47.60 | 1.125 |
| Dichloromethane (DCM, anhydrous) | - | 100 mL | - | - |
Procedure:
-
Setup: Under a nitrogen or argon atmosphere, equip a 250 mL three-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Reagent Preparation: Dissolve benzofuran (5.00 g, 42.32 mmol) in 50 mL of anhydrous dichloromethane and add it to the flask.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Catalyst Addition: While maintaining the temperature at 0-5°C, add anhydrous aluminum chloride (6.21 g, 46.55 mmol) to the stirred solution in portions over 15 minutes. The mixture may turn dark.
-
Acyl Chloride Addition: Add isobutyryl chloride (5.0 mL, 47.60 mmol) dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for one hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction's progress by TLC (e.g., 9:1 hexanes:ethyl acetate).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C. In a separate beaker, prepare a vigorously stirred mixture of 100 g of crushed ice and 20 mL of concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture into the ice/HCl slurry.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of DCM.
-
Washing: Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and finally 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes to 5% ethyl acetate) to yield the pure product.
References
-
ResearchGate. Synthesis of benzofurans via Friedel–Crafts acylation. Available at: [Link]
-
National Institutes of Health (NIH). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Available at: [Link]
-
National Institutes of Health (NIH). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available at: [Link]
-
MDPI. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Available at: [Link]
-
ACS Publications. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available at: [Link]
-
YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available at: [Link]
-
MDPI. (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Available at: [Link]
-
Taylor & Francis Online. Friedel-Crafts alkylation oxidative cyclization catalyzed by co-oxidation of SeO2 and FeCl3: a simple synthesis of benzo[b]furan from acetophenone and anisole. Available at: [Link]
Sources
Technical Support Center: Synthesis of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one
Welcome to the technical support center for the synthesis of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for side reactions encountered during this specific Friedel-Crafts acylation. Our focus is on providing practical, field-tested insights and solutions to common and complex experimental challenges.
Introduction: The Synthetic Challenge
The synthesis of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one, a valuable building block, is most commonly achieved via the Friedel-Crafts acylation of benzofuran with isobutyryl chloride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃). While seemingly straightforward, the electron-rich nature of the benzofuran ring system presents several challenges, leading to a variety of potential side reactions that can complicate purification and significantly reduce the yield of the desired product. This guide will dissect these side reactions, explain their mechanistic origins, and provide robust protocols to mitigate their formation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of an isomeric byproduct. How can I identify and minimize it?
A1: The most probable isomeric byproduct is 1-(1-Benzofuran-3-yl)-2-methylpropan-1-one, resulting from acylation at the C3 position.
-
Mechanistic Insight: Friedel-Crafts acylation is an electrophilic aromatic substitution. While the C2 position of benzofuran is more electron-rich and thus the kinetically favored site of attack, acylation at the C3 position can occur, particularly under harsh reaction conditions.[1][2] The use of strong Lewis acids and elevated temperatures can decrease the regioselectivity of the reaction.
-
Troubleshooting & Mitigation:
-
Choice of Lewis Acid: Employing milder Lewis acids can enhance regioselectivity. Consider replacing AlCl₃ with alternatives like SnCl₄ or ZnCl₂.
-
Temperature Control: Maintain a low reaction temperature (0 °C to room temperature) throughout the addition of reagents and the reaction period.[3]
-
Solvent Effects: The choice of solvent can influence the C2/C3 ratio. Less polar solvents like dichloromethane or carbon disulfide are generally preferred.
-
-
Alternative Strategy: If C3-acylation remains a persistent issue, consider a different synthetic approach, such as a chalcone rearrangement strategy, which has been shown to be highly selective for the synthesis of 3-acylbenzofurans.[4]
Q2: I'm observing a significant loss of my starting material and the formation of a dark, tarry substance. What is causing this?
A2: This is likely due to acid-catalyzed polymerization and/or ring-opening of the benzofuran starting material.
-
Mechanistic Insight: The electron-rich furan ring of benzofuran is susceptible to polymerization in the presence of strong acids.[5] Additionally, the Lewis acid can coordinate to the oxygen atom of the furan ring, facilitating the cleavage of the C2-O bond, leading to ring-opened phenolic byproducts that can further react and polymerize under the reaction conditions.[6][7]
-
Troubleshooting & Mitigation:
-
Controlled Addition of Lewis Acid: Add the Lewis acid portion-wise to a solution of benzofuran and isobutyryl chloride at a low temperature to minimize localized high concentrations of the catalyst.
-
Inverse Addition: Consider adding the benzofuran solution slowly to a pre-formed complex of the Lewis acid and isobutyryl chloride. This ensures that the concentration of free, unreacted benzofuran is kept to a minimum.
-
Use of Stoichiometric Catalyst: While counterintuitive, using a stoichiometric amount of the Lewis acid can sometimes be beneficial. The catalyst will be complexed with the product ketone as it is formed, reducing its availability to catalyze polymerization of the starting material.[8]
-
Q3: My product yield is low, and I'm isolating a significant amount of a higher molecular weight byproduct. What could this be?
A3: This could be a result of di-acylation, where a second isobutyryl group is added to the benzofuran ring.
-
Mechanistic Insight: Although the acyl group introduced in the first step is deactivating, the benzofuran ring is sufficiently activated that a second acylation can occur, especially if an excess of the acylating agent and Lewis acid are used or if the reaction is run for an extended period at a higher temperature.[9] The second acylation is most likely to occur on the benzene portion of the molecule.
-
Troubleshooting & Mitigation:
-
Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of isobutyryl chloride and the Lewis acid. Avoid using a large excess of the acylating agent.
-
Reaction Monitoring: Closely monitor the reaction progress by Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-acylated product.
-
Summary of Potential Side Reactions and Mitigation Strategies
| Side Reaction | Probable Cause | Proposed Solution |
| C3-Acylation | Harsh reaction conditions (strong Lewis acid, high temperature).[2] | Use a milder Lewis acid (e.g., SnCl₄, ZnCl₂), maintain low reaction temperatures. |
| Polymerization | High concentration of Lewis acid, excess benzofuran.[5] | Controlled/inverse addition of reagents, use of stoichiometric catalyst. |
| Ring-Opening | Strong Lewis acid catalysis leading to C-O bond cleavage.[6] | Milder reaction conditions, shorter reaction times. |
| Di-acylation | Excess acylating agent and Lewis acid, prolonged reaction time.[9] | Precise control of stoichiometry, diligent reaction monitoring via TLC. |
Experimental Protocols
Protocol 1: Minimizing C3-Acylation and Polymerization
This protocol employs a milder Lewis acid and controlled addition to favor C2-acylation and minimize degradation of the starting material.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add benzofuran (1.0 equivalent) and anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, prepare a solution of isobutyryl chloride (1.1 equivalents) and tin(IV) chloride (SnCl₄, 1.2 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred benzofuran solution over 30-45 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Quenching and Work-up: Once the starting material is consumed, cool the mixture back to 0 °C and quench by the slow addition of cold water, followed by 1 M HCl. Extract the aqueous layer with dichloromethane, and wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Reaction Pathways
The following diagrams illustrate the desired reaction and the key side reactions.
Caption: Reaction scheme illustrating the desired C2-acylation pathway and competing side reactions.
Caption: A troubleshooting workflow for addressing common issues in the synthesis.
References
- Kumar, A., & co-workers. (2017). A benign protocol for the synthesis of CF₃-containing C3-acylated benzo[b]thiophenes.
- BenchChem. (2025).
- BenchChem. (2025).
- Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement str
- BenchChem. (2025).
- Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement str
- Synthesis of benzofurans via Friedel–Crafts acylation.
- Friedel–Crafts Acylation & Solutions to F–C Alkyl
- C3‐arylation of benzofurans using aryl boronic acids.
- Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry.
- Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. PubMed Central (PMC) - NIH.
- Friedel-Crafts alkylation of five-membered heterocycles. Chemistry Stack Exchange. (2016-03-26).
- Ring-expanding and ring-opening transformations of benzofurans and indoles with introducing hetero
- Acetylation of 2,3-dimethylbenzofuran. The first example of a 'non-conventional' Friedel–Crafts reaction. RSC Publishing.
- The Ring‐Opening Reaction of Benzofuran Involving the Cleavage of C−O Bond.
- The Ring‐Opening Reaction of Benzofuran Involving the Cleavage of C−O Bond.
- Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acyl
- Synthesis of 2-Acetyldibenzofuran via Friedel-Crafts Acyl
- Renewable Benzofuran Polymerization Catalyzed by Lewis Acid Al(C6F5)3 and Mechanism. DOI.
- Avoiding byproduct formation in Friedel-Crafts acyl
- Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. MDPI. (2022-11-30).
- Mechanism of formation of 2-substituted benzofuran derivatives.
Sources
- 1. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. europarl.primo.exlibrisgroup.com [europarl.primo.exlibrisgroup.com]
- 7. The Ring‐Opening Reaction of Benzofuran Involving the Cleavage of C−O Bond | Semantic Scholar [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one
Welcome to the technical support guide for the purification of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one. This resource is tailored for researchers, medicinal chemists, and process development scientists who are working with this and structurally related benzofuran derivatives. Here, we address common challenges encountered during the purification of this compound, providing detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate the attainment of highly pure material.
Introduction to Purification Challenges
1-(1-Benzofuran-2-yl)-2-methylpropan-1-one (MW: 188.23 g/mol , Formula: C₁₂H₁₂O₂) is a keto-functionalized benzofuran derivative.[1] The primary challenges in its purification often stem from the synthetic routes used for its preparation, most commonly the Friedel-Crafts acylation of benzofuran. These challenges include the removal of structurally similar isomers, unreacted starting materials, and colored byproducts. This guide will provide a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one via Friedel-Crafts acylation?
A1: The Friedel-Crafts acylation of benzofuran with isobutyryl chloride (or isobutyric anhydride) in the presence of a Lewis acid (e.g., AlCl₃) is a common synthetic route. However, this reaction can lead to several impurities:
-
Unreacted Benzofuran: Due to its volatility (boiling point ~174 °C), benzofuran can be challenging to remove completely from the final product.[2]
-
3-Acylbenzofuran Isomer: Acylation of the benzofuran ring can occur at both the C2 and C3 positions, leading to a mixture of regioisomers which can be difficult to separate due to their similar polarities.[3]
-
Poly-acylated Products: Under forcing reaction conditions, di-acylation of the benzofuran ring can occur, leading to higher molecular weight impurities.
-
Starting Acylating Agent/Anhydride: Residual isobutyryl chloride or isobutyric anhydride and their hydrolysis product, isobutyric acid.
-
Colored Impurities: The reaction mixture can often develop a yellow or brownish tint, indicating the formation of degradation products or polymeric materials.
Q2: My purified product has a persistent yellow color. What is the cause and how can I remove it?
A2: A yellow tint in your product often suggests the presence of conjugated impurities or degradation byproducts.
-
Cause: These colored impurities can arise from side reactions during the synthesis or partial decomposition of the product during workup or purification, especially if exposed to strong acids or high temperatures for extended periods.
-
Solution:
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. Use with caution, as it can also adsorb some of your product.
-
Column Chromatography: Careful column chromatography with an optimized solvent system can effectively separate the colored impurities from your target compound.
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective method for separating it from non-volatile colored impurities.
-
Q3: I am struggling to separate the 2-acyl and 3-acyl isomers. What are the best strategies?
A3: The separation of C2 and C3 acylated benzofuran isomers is a common challenge due to their similar polarities.
-
Optimize Column Chromatography:
-
Solvent System: Use a low-polarity solvent system (e.g., hexane/ethyl acetate or hexane/dichloromethane) and a shallow gradient to maximize separation. Extensive screening of solvent systems using Thin Layer Chromatography (TLC) is highly recommended.
-
Silica Gel: Use a high-quality silica gel with a small particle size for better resolution.
-
-
Recrystallization: Fractional recrystallization can sometimes be effective if there is a significant difference in the solubility of the isomers in a particular solvent system. This often requires experimentation with various solvents.
Troubleshooting Guides
Purification by Column Chromatography
This is the most common method for purifying 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Poor separation of product and a close-running impurity (e.g., 3-acyl isomer) | Inappropriate solvent system (eluent). | Perform a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, hexane/dichloromethane, toluene/ethyl acetate) to find the optimal mobile phase for separation. A less polar solvent system will generally provide better resolution. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel weight. | |
| Poorly packed column. | Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is often preferred. | |
| Product is not eluting from the column | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. If starting with hexane, incrementally increase the percentage of ethyl acetate or another more polar solvent. |
| The compound may be acidic and interacting strongly with the silica gel. | Add a small amount of a modifier like triethylamine (0.1-1%) to the eluent to neutralize the silica gel surface. | |
| Low recovery of the product | The compound is adsorbing irreversibly to the silica gel. | Consider using a different stationary phase, such as alumina (neutral or basic), or deactivating the silica gel with a small amount of water. |
| Fractions were mixed inappropriately. | Carefully monitor the elution using TLC and combine only the pure fractions. |
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate) to find a system that gives your product an Rf value of approximately 0.2-0.3 and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with the least polar solvent mixture determined from your TLC analysis. Collect fractions and monitor them by TLC. Gradually increase the polarity of the eluent if necessary to elute your product.
-
Fraction Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to obtain the purified product.
Sources
Technical Support Center: Scaling the Synthesis of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one
Welcome to the technical support center for the synthesis and scale-up of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. We will address common challenges, provide in-depth troubleshooting guides, and offer detailed protocols grounded in established chemical principles.
The primary synthetic route to 2-acylbenzofurans is the Friedel-Crafts acylation of benzofuran.[1] This electrophilic aromatic substitution, while effective at the lab scale, presents several challenges during scale-up, including managing exothermic events, ensuring adequate mixing, and controlling regioselectivity.[2][3] This document aims to provide practical, experience-driven solutions to these issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are common when planning a scale-up campaign for Friedel-Crafts acylation.
Q1: What is the most significant challenge when scaling up the Friedel-Crafts acylation of benzofuran?
A1: The primary challenge is managing the reaction's exothermicity. The formation of the acylium ion complex between the Lewis acid (e.g., aluminum chloride, AlCl₃) and the acylating agent (isobutyryl chloride) is highly exothermic.[4] On a large scale, inefficient heat dissipation can lead to a rapid temperature increase, resulting in side reactions, reduced yield, and potential safety hazards known as runaway reactions.[2]
Q2: My reaction yield dropped significantly when moving from a 10g to a 500g scale. What are the likely causes?
A2: A drop in yield upon scale-up is a classic process chemistry problem. The most common culprits are:
-
Inadequate Mixing: In larger reactors, achieving homogenous mixing is more difficult. This can lead to localized "hot spots" or areas of high reagent concentration, promoting side-product formation.
-
Poor Temperature Control: As mentioned in Q1, the surface-area-to-volume ratio decreases as scale increases, making heat removal less efficient.[2] Even with a cooling jacket, the internal temperature may be significantly higher than the setpoint.
-
Rate of Addition: A dropwise addition that works on a small scale may be too fast for a large-scale reaction, overwhelming the reactor's cooling capacity. The addition rate must be scaled appropriately.
-
Moisture Contamination: Larger quantities of solvents and reagents increase the risk of introducing moisture, which deactivates the Lewis acid catalyst.[5]
Q3: Am I seeing the formation of a regioisomer? How can I improve selectivity for the desired 2-acyl product?
A3: Yes, poor regioselectivity is a known issue in the functionalization of the benzofuran core.[6] While acylation at the C2 position is generally favored electronically, some acylation can occur at the C3 position.[7] To improve selectivity:
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., -10 °C to 0 °C) can favor the thermodynamically preferred C2 isomer.[8]
-
Choice of Lewis Acid: While AlCl₃ is common, it is highly reactive and can sometimes lead to lower selectivity. Consider screening milder Lewis acids like ferric chloride (FeCl₃) or stannic chloride (SnCl₄), which have been reported to offer better control in some systems.[8]
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the isomer ratio. Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard, but exploring others may be beneficial.[8]
Q4: What are the critical safety precautions for this reaction at scale?
A4:
-
Anhydrous Conditions: All glassware, solvents, and reagents must be rigorously dried to prevent a violent reaction between the Lewis acid and water.[4]
-
Controlled Addition: Use a programmable addition pump for the acyl chloride and benzofuran solutions to ensure a slow, steady addition rate.
-
Exotherm Monitoring: The reactor must be equipped with a reliable thermocouple and a cooling system with sufficient capacity. A reaction calorimetry study is highly recommended before scaling to understand the thermal profile.[2]
-
Quenching: The quenching step (adding the reaction mixture to ice/water or acid) is also highly exothermic and releases HCl gas. This must be done slowly, with vigorous stirring, and in a well-ventilated fume hood or reactor bay with a scrubber.[9]
Part 2: Detailed Troubleshooting Guides
This section provides structured, in-depth solutions to specific problems you may encounter during your experiments.
Issue 1: Low or Stalled Reaction Conversion
Question: My reaction has stalled, and TLC/HPLC analysis shows a significant amount of unreacted benzofuran even after extended reaction time. What should I do?
| Probable Cause | Diagnostic Step | Proposed Solution | Scientific Rationale |
| Catalyst Deactivation | Carefully take a small, quenched sample. Add a small amount of fresh, anhydrous AlCl₃. If the reaction restarts (monitor by TLC), the catalyst was likely deactivated. | Ensure all solvents are freshly distilled over a drying agent (e.g., CaH₂) and that glassware is oven- or flame-dried. Use a fresh, unopened bottle of AlCl₃. | Lewis acids like AlCl₃ are extremely hygroscopic. Moisture hydrolyzes the catalyst, rendering it inactive for generating the necessary acylium ion electrophile.[5] |
| Insufficient Catalyst Loading | Review your stoichiometry. Was the AlCl₃ weighed in a glovebox or under an inert atmosphere? | Increase the stoichiometry of AlCl₃ from a typical 1.1 equivalents to 1.3-1.5 equivalents. | The product ketone forms a stable complex with AlCl₃, effectively sequestering it.[5] At least one full equivalent is consumed stoichiometrically. A slight excess is needed to drive the catalytic cycle. |
| Low Reaction Temperature | Check the internal reaction temperature probe. Is it calibrated correctly? | Allow the reaction to slowly warm to room temperature or slightly heat to 30-40 °C if lower temperatures show no conversion. | While low temperatures are good for selectivity, every reaction has a minimum activation energy. If the temperature is too low, the reaction rate may be impractically slow. |
Issue 2: Significant Byproduct Formation
Question: My crude NMR shows multiple unexpected signals, and purification is difficult. What are these impurities and how can I prevent them?
| Probable Cause | Diagnostic Step | Proposed Solution | Scientific Rationale |
| Poly-acylation | Analyze the mass spectrum of the crude material. Look for masses corresponding to the addition of two or more isobutyryl groups. | Use a slight excess of benzofuran relative to the acylating agent (e.g., 1.1 equivalents of benzofuran to 1.0 of isobutyryl chloride). | The first acyl group is deactivating, making a second acylation less favorable.[3] However, with a highly activated ring or under harsh conditions, poly-acylation can occur. Using benzofuran as the limiting reagent can exacerbate this. |
| Substrate Degradation | Is the crude reaction mixture dark or tarry? This suggests decomposition. | Maintain a low reaction temperature throughout the addition and reaction phases. Ensure the quench is also performed at a low temperature. | Benzofuran, while aromatic, can be sensitive to strong acids and high temperatures, leading to polymerization or ring-opening side reactions. |
| Rearrangement of Acyl Group | This is less common with isobutyryl chloride but possible. Check NMR for unexpected splitting patterns. | This is an inherent limitation of the Friedel-Crafts reaction.[10] Ensure the acylium ion is generated at a low temperature before the addition of the benzofuran substrate. | The acylium ion itself is generally stable, but under certain conditions, rearrangements can occur, though this is more problematic with Friedel-Crafts alkylation.[11] |
Part 3: Experimental Protocols & Data
Recommended Scale-Up Protocol (100g Benzofuran)
Materials:
-
Benzofuran (100 g, 0.846 mol, 1.0 equiv)
-
Aluminum Chloride (AlCl₃), Anhydrous (136 g, 1.02 mol, 1.2 equiv)
-
Isobutyryl Chloride (99 g, 0.931 mol, 1.1 equiv)
-
Dichloromethane (DCM), Anhydrous (2.0 L)
-
Hydrochloric Acid (1 M HCl), chilled
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
Procedure:
-
Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical overhead stirrer, a thermocouple, a nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure the entire system is dry and purged with nitrogen.
-
Catalyst Slurry: To the reactor, charge anhydrous DCM (1.0 L) and cool the jacket to -5 °C. Under a strong nitrogen counterflow, carefully add the anhydrous AlCl₃ (136 g). Stir to form a slurry.
-
Acylium Ion Formation: In a separate dry flask, dissolve isobutyryl chloride (99 g) in anhydrous DCM (500 mL). Transfer this solution to the dropping funnel. Add the isobutyryl chloride solution dropwise to the AlCl₃ slurry over 45-60 minutes, ensuring the internal temperature does not exceed 0 °C.
-
Substrate Addition: After the addition is complete, stir the mixture for another 30 minutes at 0 °C. Dissolve the benzofuran (100 g) in anhydrous DCM (500 mL) and add this solution to the dropping funnel. Add the benzofuran solution to the reaction mixture over 90-120 minutes, maintaining the internal temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, let the reaction stir at 0 °C. Monitor the reaction progress every hour by taking a small aliquot, quenching it in ice-cold 1M HCl, extracting with DCM, and analyzing by TLC or HPLC.
-
Quenching: Once the reaction is complete (typically 2-4 hours), begin the quench. Prepare a separate vessel with a large amount of crushed ice and chilled 1 M HCl. Very slowly, transfer the reaction mixture onto the ice/acid mixture with vigorous stirring. Caution: This is highly exothermic and releases HCl gas.
-
Work-up: Transfer the quenched mixture to a large separatory funnel. Separate the layers. Extract the aqueous layer twice with DCM. Combine all organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The crude oil or solid can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture.
Scale-Up Parameter Comparison Table
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Key Consideration for Scale-Up |
| Benzofuran | 1.0 g | 100 g | Ensure purity and dryness. |
| AlCl₃ (equiv) | 1.1 - 1.2 | 1.2 - 1.3 | Increased loading to compensate for potential moisture and product complexation. |
| Solvent (DCM) | 20 mL | 2.0 L | Maintain sufficient dilution to aid in stirring and heat transfer. |
| Addition Time | 5-10 min | 90-120 min | Must be scaled to match the reactor's heat removal capacity. |
| Reaction Temp. | 0 °C | -5 °C to 0 °C | Lower setpoint on the jacket may be needed to maintain the desired internal temperature. |
| Stirring | Magnetic Stir Bar | Overhead Mechanical | Mechanical stirring is essential for effective mixing in viscous slurries at scale. |
Part 4: Visualized Workflows
Troubleshooting Workflow for Low Yield
This diagram provides a logical decision tree for diagnosing the root cause of a low-yield reaction.
Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.
References
-
Preparation of 2-Arylbenzofurans. ResearchGate.[Link]
-
Benzofuran synthesis. Organic Chemistry Portal.[Link]
-
Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Sciforum.[Link]
-
2-Acetylbenzofurans: Synthesis, Reactions and Applications. ResearchGate.[Link]
-
Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction. ResearchGate.[Link]
-
Synthesis of benzofurans via Friedel–Crafts acylation. ResearchGate.[Link]
-
Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. National Center for Biotechnology Information.[Link]
-
Room temperature C-H arylation of benzofurans by aryl iodides. ChemRxiv.[Link]
-
Acetylation of 2,3-dimethylbenzofuran. The first example of a 'non-conventional' Friedel–Crafts reaction. Royal Society of Chemistry.[Link]
-
Synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. ResearchGate.[Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. ResearchGate.[Link]
-
Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel–Crafts reaction. Royal Society of Chemistry.[Link]
-
Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. Springer Nature.[Link]
- Method for purification of ketones.
-
Enantioselective α-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel. Journal of the American Chemical Society.[Link]
- Purification of aldehyde-ketone mixtures.
-
Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate.[Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.[Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.[Link]
-
α-Arylation of (Hetero)aryl Ketones in Aqueous Surfactant Media. The Royal Society of Chemistry.[Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. websites.umich.edu [websites.umich.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one
Welcome to the technical support center dedicated to the synthesis and optimization of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and structurally related benzofuran ketones. Here, you will find in-depth troubleshooting guides and frequently asked questions to assist in your experimental work. Our goal is to provide not just protocols, but a foundational understanding of the reaction mechanisms and variables at play, enabling you to confidently optimize your synthetic strategy.
Introduction: The Synthetic Challenge
The synthesis of 2-acylbenzofurans, such as 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one, is a common objective in medicinal chemistry due to the prevalence of the benzofuran scaffold in biologically active compounds.[1][2][3] The most direct and widely employed method for this transformation is the Friedel-Crafts acylation of benzofuran.[4][5] While seemingly straightforward, this reaction is often plagued by challenges related to regioselectivity, reaction efficiency, and byproduct formation, necessitating a carefully optimized approach.[1][4][6]
This guide will focus on the Friedel-Crafts acylation pathway to synthesize 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one, providing a detailed experimental protocol and a comprehensive troubleshooting section to address common pitfalls.
Visualizing the Reaction: The Friedel-Crafts Acylation Mechanism
To effectively troubleshoot, a clear understanding of the reaction mechanism is paramount. The Friedel-Crafts acylation of benzofuran proceeds via an electrophilic aromatic substitution, where an acylium ion, generated from an acylating agent and a Lewis acid catalyst, attacks the electron-rich benzofuran ring.
Caption: The mechanism of Friedel-Crafts acylation on benzofuran.
Detailed Experimental Protocol: Friedel-Crafts Acylation of Benzofuran
This protocol provides a starting point for the synthesis of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one. Optimization of stoichiometry, temperature, and reaction time may be necessary depending on the specific laboratory conditions and reagent purity.
Materials:
-
Benzofuran
-
Isobutyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Lewis Acid Suspension: Under an inert atmosphere of nitrogen, carefully add anhydrous aluminum chloride (1.2 to 1.5 equivalents) to the flask. Add anhydrous dichloromethane to create a suspension.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Acylating Agent Addition: Dissolve isobutyryl chloride (1.0 to 1.1 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add the isobutyryl chloride solution dropwise to the stirred aluminum chloride suspension over 15-20 minutes, maintaining the temperature at 0 °C. Stir the mixture for an additional 15-30 minutes to allow for the formation of the acylium ion complex.[7]
-
Substrate Addition: Dissolve benzofuran (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the benzofuran solution dropwise to the reaction mixture over 30-45 minutes, keeping the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Slowly and carefully quench the reaction by pouring the mixture into a beaker of crushed ice and 1 M HCl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one via Friedel-Crafts acylation.
Troubleshooting Workflow
Sources
- 1. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Degradation Pathways and Stability Testing of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one
Welcome to the technical support guide for researchers, scientists, and drug development professionals investigating the stability of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one. This document provides in-depth, experience-driven guidance on predicting degradation pathways, designing robust stability studies, and troubleshooting common experimental challenges. Our approach is rooted in explaining the causal links behind experimental choices to ensure your protocols are self-validating and your results are reliable.
Frequently Asked Questions (FAQs)
Q1: What are the primary predicted degradation pathways for 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one under forced degradation conditions?
A1: Understanding the potential chemical liabilities of a molecule is the first step in designing a stability study. Based on the structure, which features a benzofuran ring and a ketone functional group, we can predict several degradation pathways under standard stress conditions (hydrolysis, oxidation, and photolysis).
-
Hydrolytic Pathway (Acidic/Basic Conditions): The ether linkage within the benzofuran ring and the ketone are generally resistant to hydrolysis under mild conditions. However, under aggressive acidic or basic stress, cleavage of the furan ring is a plausible pathway. This type of degradation often proceeds via protonation of the furan oxygen followed by nucleophilic attack by water, leading to ring-opened species.[1]
-
Oxidative Pathway: This is anticipated to be a significant degradation route. The electron-rich benzofuran ring is susceptible to oxidation. Furthermore, ketones can undergo specific oxidative reactions.[2]
-
Benzofuran Ring Oxidation: The furan moiety can be oxidized, potentially leading to the formation of salicylaldehyde derivatives and other ring-opened products. This mirrors metabolic pathways where enzymes like cytochrome P450s catalyze epoxidation of the furan double bond, followed by rearrangement.[3]
-
Baeyer-Villiger Oxidation of the Ketone: A classic reaction where peroxy acids (or other strong oxidants like hydrogen peroxide used in stress testing) can oxidize the ketone. This would result in the insertion of an oxygen atom adjacent to the carbonyl carbon, converting the ketone into an ester, specifically 1-benzofuran-2-yl 2-methylpropanoate .[4] This is a critical transformation to monitor as it adds significant polarity and changes the molecule's fundamental structure.
-
-
Photolytic Pathway: Aromatic heterocyclic systems like benzofuran are known to absorb UV radiation, which can lead to photodegradation.[5] Potential reactions include dimerization, radical-mediated oxidation, or rearrangement. The specific products are highly dependent on the solvent system and the presence of photosensitizers.
The following diagram illustrates these predicted primary degradation routes.
Caption: Predicted degradation pathways for the target molecule.
Q2: How should I structure a forced degradation study for this compound to meet regulatory expectations?
A2: A forced degradation or stress testing study is essential to establish the intrinsic stability of a drug substance and develop a stability-indicating analytical method.[6] The study design should be systematic, covering the key stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can detect and resolve the resulting degradants.
The following workflow and table outline a standard approach based on ICH guidelines.
Caption: A typical workflow for a forced degradation study.
Table 1: Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration | Rationale & Key Considerations |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 2 - 72 hours at 60-80°C | Simulates acidic environments. Monitor for potential cleavage of the furan ring. Neutralize with an equivalent amount of base before injection to protect the HPLC column. |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 2 - 24 hours at Room Temp | Simulates alkaline environments. Reactions are often faster than in acid. Neutralize with an equivalent amount of acid before analysis. |
| Oxidation | 3% - 30% H₂O₂ | 2 - 24 hours at Room Temp | Simulates exposure to atmospheric oxygen or residual peroxides. This is a critical test for this molecule due to the susceptible benzofuran ring and ketone. |
| Thermal | 60°C - 80°C (in solution) & 80°C (solid state) | Up to 1 week | Evaluates the intrinsic thermal stability of the molecule. Performing the test on both the solid drug and a solution can reveal different degradation pathways. |
| Photostability | ICH Q1B Option 2 | As per guideline | Expose solid and solution samples to ≥1.2 million lux hours (visible) and ≥200 watt hours/m² (UV). A dark control must be run in parallel to differentiate between thermal and photolytic degradation.[5] |
Q3: What is the best practice for developing a stability-indicating HPLC method for this analysis?
A3: A stability-indicating method is one that can accurately quantify the decrease in the amount of the active ingredient due to degradation and separate it from all potential degradation products, process impurities, and excipients.[7] Reverse-phase HPLC with UV detection is the workhorse for this application.
-
Column Selection:
-
Starting Point: Begin with a high-purity silica C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). The non-polar nature of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one makes it well-suited for C18 stationary phases.
-
Rationale: C18 provides excellent hydrophobic retention, which is necessary for the parent compound. The high-purity silica minimizes peak tailing that can occur from interactions with residual silanols.
-
-
Wavelength Selection:
-
Procedure: Dissolve the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) and acquire a UV-Vis spectrum from 200-400 nm using a photodiode array (PDA) detector.
-
Choice: Select the wavelength of maximum absorbance (λ-max) to ensure the highest sensitivity for the parent peak. Also, evaluate other wavelengths (e.g., 254 nm) as they may provide a more uniform response for both the parent and its degradants, which is crucial for mass balance calculations.
-
-
Mobile Phase Optimization (Gradient Elution):
-
Rationale: Isocratic elution is unlikely to resolve polar degradation products (from oxidation/hydrolysis) from the non-polar parent drug within a reasonable runtime. A gradient is essential.
-
Step A (Scouting Gradient):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes.
-
Purpose: This initial run will show the approximate retention time of the parent compound and reveal the presence of any early-eluting (polar) or late-eluting (non-polar) degradants. The acidic modifier (formic acid) ensures good peak shape for potentially ionizable compounds.
-
-
Step B (Gradient Optimization):
-
Based on the scouting run, adjust the gradient slope to improve resolution around the parent peak and any degradant clusters.
-
If peaks are clustered at the beginning: Start with a lower initial %B (e.g., 2%) or hold at the initial condition for a few minutes.
-
If the parent peak elutes too late: Increase the initial %B or make the gradient slope steeper.
-
If resolution is poor: Make the gradient shallower (e.g., 1% B per minute) in the region where peaks are co-eluting.
-
-
-
Method Validation (Specificity):
-
Procedure: Inject individual stressed samples, an unstressed sample, and a placebo (if in formulation).
-
Confirmation: The primary goal is to demonstrate that all degradation product peaks are baseline resolved from the parent peak (Resolution > 2.0). Use a PDA detector to assess peak purity for the parent compound in all stressed samples. A spectrally pure peak provides high confidence that no degradants are co-eluting.
-
Q4: How can I confidently identify the structures of unknown degradation products?
A4: Structural elucidation of unknown degradants requires mass spectrometry (MS), typically coupled with liquid chromatography (LC-MS).
-
High-Resolution Mass Spectrometry (HRMS): The first step is to obtain an accurate mass measurement of the degradant's molecular ion. Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers can provide mass accuracy within 5 ppm.[8] This allows you to generate a shortlist of possible elemental compositions, which is a critical piece of the puzzle.
-
Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion of a degradant and fragmenting it inside the mass spectrometer, you can generate a fragmentation pattern (MS/MS spectrum). This pattern is a fingerprint of the molecule's structure.
-
Example Interpretation: Let's assume we observe a degradant with a mass 16 Da higher than the parent, suggesting the addition of an oxygen atom. This could be the Baeyer-Villiger product. In the MS/MS spectrum, we would look for fragments corresponding to the benzofuran moiety and the 2-methylpropanoate moiety. The fragmentation pattern would be distinctly different from that of a hydroxylated parent compound, allowing for definitive identification.
-
-
Forced Degradation as a Clue: The conditions under which a degradant is formed provide strong evidence for its structure. A peak appearing only under oxidative stress is almost certainly an oxidation product. This context is invaluable for interpreting MS data.
Troubleshooting Guide
Table 2: Common Analytical Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Secondary interactions with column silanols. 2. Mobile phase pH is inappropriate for an ionizable degradant. 3. Column degradation. | 1. Use a high-purity, end-capped column. 2. Adjust mobile phase pH (e.g., using formic acid or ammonium acetate). 3. Replace the column and use a guard column. |
| Poor Resolution Between Peaks | 1. Gradient slope is too steep. 2. Incorrect organic modifier. 3. Unsuitable stationary phase. | 1. Decrease the gradient slope (%B/min) in the critical region. 2. Try methanol instead of acetonitrile as the organic modifier (Mobile Phase B); this changes the selectivity of the separation. 3. Switch to a column with a different stationary phase (e.g., Phenyl-Hexyl or Cyano) to introduce different retention mechanisms. |
| Ion Suppression in LC-MS | 1. High concentration of non-volatile buffer salts (e.g., phosphate). 2. Co-elution of the analyte with another high-concentration species. 3. Matrix effects from the sample. | 1. Use volatile mobile phase additives like formic acid, acetic acid, or ammonium formate/acetate. 2. Improve chromatographic separation to isolate the analyte of interest. 3. Dilute the sample or perform a sample clean-up (e.g., solid-phase extraction). |
| Mass Balance is Poor (<95%) | 1. Degradants are not UV active at the chosen wavelength. 2. Degradants are not eluting from the column (irreversibly bound). 3. Degradants are volatile and have been lost.[6] | 1. Use a PDA detector and evaluate chromatograms at multiple wavelengths to find a more suitable wavelength for all species. 2. Run a very steep gradient (e.g., 95-100% B) at the end of the run to wash the column. 3. This is a known issue for some degradation pathways. If suspected, GC-MS may be required to identify volatile products. |
References
- Friesen, K. J., Foga, M. M., & Webster, G. R. B. (1993). Kinetics of sunlight photodegradation of 2,3,4,7,8-pentachlorodi-benzofuran in natural water. Journal of Chemical Sciences, 105(6), 399-403. [URL: https://link.springer.com/article/10.1007/BF02841908]
- Forney, F. W., & Markovetz, A. J. (1968). Oxidative degradation of methyl ketones. II. Chemical pathway for degradation of 2-tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology, 96(4), 1055–1064. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC252425/]
- Forney, F. W., & Markovetz, A. J. (1968). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC252425/]
- Yılmaz, S., et al. (2016). Thermal and optical properties of benzofuran-2-yl 3-phenyl-3-methylcyclobutyl thiosemicarbazone. ResearchGate. [URL: https://www.researchgate.net/publication/305389657_Thermal_and_optical_properties_of_benzofuran-2-yl_3-phenyl-3-methylcyclobutyl_thiosemicarbazone]
- Forney, F. W., & Markovetz, A. J. (1968). Oxidative Degradation of Methyl Ketones. ASM Journals. [URL: https://journals.asm.org/doi/abs/10.1128/jb.96.4.1055-1064.1968]
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- Abu-Hashem, A. A., et al. (2015). Reactivity of Benzofuran Derivatives. ResearchGate. [URL: https://www.researchgate.
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- Science.gov. (n.d.). ketone body oxidation: Topics by Science.gov. Science.gov. [URL: https://www.science.
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- Wu, Z. J., et al. (2010). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20301103/]
- Hammer, E., et al. (1998). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC106437/]
- International Journal of Scientific Development and Research. (2023). Study of Benzofuran Derivatives and their Biological Significance. IJSDR. [URL: https://www.ijsdr.org/papers/IJSDR2305201.pdf]
- Irfan, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. [URL: https://www.researchgate.
- Kumar, P., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [URL: https://www.biotech-asia.
- Pintilie, L., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [URL: https://www.mdpi.com/1420-3049/28/13/5159]
- Peterson, L. A. (2006). Degraded protein adducts of cis-2-butene-1,4-dial are urinary and hepatocyte metabolites of furan. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1592144/]
- Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10975246/]
- Neves, M. G. P. M. S., et al. (2019). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. MDPI. [URL: https://www.mdpi.com/2073-4344/9/1/100]
- Ekoja, A. (2017). Degradation Pathway. ResearchGate. [URL: https://www.researchgate.
- Zhang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11312521/]
- University of Minnesota. (1997). Dibenzofuran Degradation Pathway. Eawag-BBD. [URL: https://bbd.eawag.ch/dbf/dbf_map.html]
- Kaczor, A. A., et al. (2021). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. [URL: https://www.mdpi.com/1422-0067/22/19/10292]
- Pintilie, L., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [URL: https://www.mdpi.com/1420-3049/28/13/5159]
- Al-Hourani, B. J., et al. (2021). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. [URL: https://www.mdpi.com/1422-8599/2021/4/M1294]
- Ma, J., et al. (2009). Possible carbofuran degradation pathway by the Fenton process. ResearchGate. [URL: https://www.researchgate.net/figure/Possible-carbofuran-degradation-pathway-by-the-Fenton-process_fig2_287114418]
- Djelloul, C., et al. (2024). Photocatalytic Degradation of Carbofuran in Water Using Laser-Treated TiO2: Parameters Influence Study, Cyto- and Phytotoxicity Assessment. MDPI. [URL: https://www.mdpi.com/2073-4344/14/8/626]
- University of Minnesota. (2008). Carbofuran Degradation Pathway. Eawag-BBD. [URL: https://bbd.eawag.ch/crb/crb_map.html]
- Ciaffaglione, V., et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8001646/]
- International Research Journal of Engineering and Technology. (2023). Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. IRJET. [URL: https://www.irjet.net/archives/V10/i7/IRJET-V10I7199.pdf]
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- 8. Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one
Welcome to the technical support guide for researchers working with 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one and other benzofuran derivatives. Poor aqueous solubility is a significant and frequent challenge in drug discovery, impacting assay reliability and data reproducibility.[1][2] It is estimated that up to 90% of compounds in discovery pipelines exhibit poor water solubility.[1] This guide provides a structured, question-and-answer-based approach to systematically diagnose and resolve solubility issues, ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've dissolved 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one in DMSO, but it precipitates when I add it to my aqueous assay buffer. Why is this happening?
A: This is a classic case of a compound "crashing out" of solution due to a solvent shift. Here's the underlying cause:
-
High Lipophilicity: 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one, like many benzofuran derivatives, is a lipophilic (fat-loving) molecule.[3] It lacks easily ionizable groups, making it inherently resistant to dissolving in water-based (hydrophilic) media.
-
Solvent Polarity Mismatch: While highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), its solubility dramatically decreases when this stock solution is diluted into a primarily aqueous assay buffer. The sudden change in solvent polarity from a DMSO-rich environment to a water-rich one exceeds the compound's thermodynamic solubility limit in the final medium, causing it to precipitate.[4] This is a common issue for compounds classified under the Biopharmaceutical Classification System (BCS) as Class II or IV.[5][6]
Q2: What are the immediate steps I should take to troubleshoot this precipitation?
A: Before employing more advanced techniques, start with these fundamental checks and optimizations.
-
Verify Final Solvent Concentration: Check the final percentage of your stock solvent (e.g., DMSO) in the assay. A widely accepted industry standard is to keep the final DMSO concentration at or below 0.5-1% to minimize both solubility issues and potential off-target solvent effects on your biological system.[4]
-
Optimize Dilution Protocol: Avoid single, large-volume dilutions. Instead, perform a serial dilution of your compound. Critically, ensure rapid and thorough mixing immediately after adding the DMSO stock to the assay buffer to prevent localized high concentrations that initiate precipitation.[7]
-
Determine Maximum Soluble Concentration: Your target concentration may simply be too high. Perform a simple kinetic solubility test in your specific assay buffer to determine the maximum concentration at which the compound remains visibly soluble for the duration of your experiment.[4] You may need to adjust your experimental concentration range accordingly.
Advanced Solubility Enhancement Strategies
If the initial troubleshooting steps are insufficient, a more robust formulation strategy is required. The following sections detail proven methods to enhance the solubility of challenging compounds.
Q3: I've optimized my protocol, but the compound still precipitates. What is the most common next step?
A: The use of co-solvents is one of the most straightforward and widely used techniques to increase the solubility of poorly water-soluble drugs.[5][8]
The Mechanism of Co-Solvency: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[9] This reduction in polarity decreases the interfacial tension between the aqueous medium and the hydrophobic compound, making it easier for the compound to stay dissolved.[5][10]
The workflow below outlines a systematic approach to selecting and implementing a solubility enhancement strategy.
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
Commonly Used Cyclodextrins
| Cyclodextrin | Abbreviation | Key Characteristics |
|---|---|---|
| Hydroxypropyl-β-Cyclodextrin | HP-β-CD | High aqueous solubility and low toxicity; widely used in pharmaceutical formulations. [11][12] |
| Sulfobutylether-β-Cyclodextrin | SBE-β-CD | High aqueous solubility; often used for parenteral formulations due to its excellent safety profile. [] |
| β-Cyclodextrin | β-CD | Lower cost but also lower aqueous solubility compared to its derivatives. []|
Experimental Protocol: Preparing a Cyclodextrin Inclusion Complex
This protocol uses a kneading/slurry method, which is effective for lab-scale preparations.
-
Determine Molar Ratio: Start with a 1:1 molar ratio of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one to your chosen cyclodextrin (e.g., HP-β-CD).
-
Weigh Components: Accurately weigh the required amounts of the compound and the cyclodextrin.
-
Prepare Slurry: Place the cyclodextrin powder in a glass mortar. Add a small amount of a water/ethanol (e.g., 50:50 v/v) mixture dropwise to form a thick, consistent paste.
-
Incorporate Compound: Add the compound powder to the paste.
-
Knead Mixture: Knead the mixture thoroughly with a pestle for 30-60 minutes. The mechanical energy facilitates the inclusion of the compound into the cyclodextrin cavity.
-
Dry the Complex: Dry the resulting paste in an oven at 40-50°C or under a vacuum until all solvent has evaporated and a solid powder is obtained.
-
Reconstitute for Assay: The resulting powder is the drug-cyclodextrin complex, which should now be readily soluble in your aqueous assay buffer. Prepare your stock solution from this complex.
Q7: My compound is now soluble. How can I be sure the co-solvent or cyclodextrin isn't affecting my assay results?
A: This is the most critical step for ensuring data integrity. You must run parallel vehicle controls. [14]
-
What is a Vehicle Control? A vehicle control is a sample that contains everything that your treated sample contains except for your test compound.
-
How to Design Your Controls:
-
Test Compound Well: Assay Buffer + Vehicle (e.g., 5% PEG 400, 10 mM HP-β-CD) + Compound
-
Vehicle Control Well: Assay Buffer + Vehicle (e.g., 5% PEG 400, 10 mM HP-β-CD)
-
Assay Control Well: Assay Buffer only
-
Interpretation: The results from the "Vehicle Control Well" should be identical to the "Assay Control Well." Any significant difference indicates that the solubilizing agent itself is interfering with your assay (e.g., causing cytotoxicity, inhibiting an enzyme). If interference is observed, you must either lower the concentration of the solubilizing agent or select a different one.
Summary of Hypothetical Solubility Data
The following table illustrates the potential improvement in the apparent solubility of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one using the described techniques, as might be measured by nephelometry.
| Formulation Vehicle | Final DMSO Conc. | Apparent Solubility (µM) | Observations |
| Assay Buffer | 0.5% | < 1 | Heavy precipitation observed immediately. |
| Assay Buffer + 5% PEG 400 | 0.5% | 25 | Solution remains clear for several hours. |
| Assay Buffer + 10 mM HP-β-CD | 0.1% | > 100 | Solution is clear and stable. |
This guide provides a systematic framework for addressing the common yet critical challenge of poor compound solubility. By methodically applying these troubleshooting steps and advanced formulation strategies, researchers can generate more reliable and accurate data in their assays.
References
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Zhang, D., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Retrieved from [Link]
-
Mavrantoni, A., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Retrieved from [Link]
-
Janssens, S., & Van den Mooter, G. (2009). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Retrieved from [Link]
-
Mavrantoni, A., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Retrieved from [Link]
-
Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]
-
Purdue University. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Retrieved from [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
Kubota, Y., & Kimura, S. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. Retrieved from [Link]
-
Co-solvent: Significance and symbolism. (2025). Co-solvent: Significance and symbolism. Retrieved from [Link]
-
Singh, A., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. Retrieved from [Link]
-
Seedher, N., & Bhatia, S. (2003). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Retrieved from [Link]
-
Savjani, K. T., et al. (2012). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Retrieved from [Link]
-
Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]
-
Seedher, N., & Bhatia, S. (2003). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online. Retrieved from [Link]
-
PH adjustment: Significance and symbolism. (2026). PH adjustment: Significance and symbolism. Retrieved from [Link]
-
American Elements. (n.d.). 1-(1-benzofuran-2-yl)-2-methylpropan-1-one. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link]
-
Sharma, D., et al. (2016). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved from [Link]
-
Gupta, R., et al. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review. SciSpace. Retrieved from [Link]
-
Kotta, S., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. Retrieved from [Link]
-
Wójcik, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. Retrieved from [Link]
-
Sarsam, S. P. (2022). Study of Benzofuran Derivatives and their Biological Significance. IJSDR. Retrieved from [Link]
-
Al-Ostath, O. A. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2025). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. Retrieved from [Link]
-
CompoundingToday.com. (n.d.). pH Adjusting Database. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
Shah, V. P., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2004). Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central. Retrieved from [Link]
-
Patsnap Synapse. (2025). How does solubility affect oral bioavailability?. Retrieved from [Link]
Sources
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. How does solubility affect oral bioavailability? [synapse.patsnap.com]
- 3. ijsdr.org [ijsdr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-solvent: Significance and symbolism [wisdomlib.org]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Crystallization of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one
Welcome, researchers, to our dedicated technical support center for the crystallization of 1-(1-benzofuran-2-yl)-2-methylpropan-1-one (CAS No. 91420-41-6)[1][2]. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions that you may encounter during the purification of this benzofuran derivative. Our goal is to equip you with the scientific rationale and practical steps to achieve high-purity crystals of your target compound.
Understanding the Molecule: A Benzofuran Ketone
1-(1-Benzofuran-2-yl)-2-methylpropan-1-one is a member of the 2-acylbenzofuran family. The benzofuran moiety provides a rigid, planar aromatic core, while the isobutyryl group introduces a degree of steric bulk and a polar carbonyl functional group. These structural features will dictate its solubility and crystallization behavior. While specific physical properties for this exact compound are not widely published, analogous structures such as 1-benzofuran-2-yl-phenylmethanone (melting point 90-92 °C) and various substituted 1-(3-methyl-1-benzofuran-2-yl)ethan-1-ones are solids at room temperature, suggesting that our target compound is also likely to be a crystalline solid.
Troubleshooting Guide: Common Crystallization Challenges
This section addresses specific problems you may face during the crystallization of 1-(1-benzofuran-2-yl)-2-methylpropan-1-one in a question-and-answer format.
Question 1: My compound has "oiled out" and will not solidify. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is supersaturated at a temperature above the compound's melting point in the chosen solvent system or when the rate of cooling is too rapid.
Causality and Solutions:
-
High Solute Concentration: The concentration of your compound in the solvent may be too high, leading to phase separation as an oil upon cooling.
-
Solution: Re-heat the mixture to dissolve the oil. Add a small amount of additional solvent (10-20% of the original volume) to decrease the saturation level. Allow the solution to cool more slowly.
-
-
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from orienting themselves into a crystal lattice, favoring the formation of an amorphous oil.
-
Solution: After dissolving your compound in the hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels. Once at room temperature, you can then gradually decrease the temperature further by placing it in a refrigerator and then a freezer.
-
-
Inappropriate Solvent: The chosen solvent may be too "good" a solvent, meaning the compound remains highly soluble even at lower temperatures.
-
Solution: Consider a different solvent or a solvent/anti-solvent system. An ideal solvent will dissolve the compound when hot but have limited solubility when cold. If you are using a single solvent, try one with a slightly lower polarity. For a solvent/anti-solvent system, you can add a miscible solvent in which your compound is poorly soluble (the anti-solvent) dropwise to the warm, dissolved solution until slight turbidity is observed, then re-heat to clarify and cool slowly.
-
Question 2: No crystals are forming, even after the solution has cooled to room temperature or below.
Answer: The failure of a supersaturated solution to yield crystals is a common issue related to the nucleation step of crystallization.
Causality and Solutions:
-
Insufficient Supersaturation: There may not be enough dissolved compound for it to "crash out" of solution upon cooling.
-
Solution: Re-heat the solution and evaporate a portion of the solvent to increase the concentration. Be careful not to over-concentrate, which could lead to oiling out. Cool the solution again and observe for crystal formation.[3]
-
-
Lack of Nucleation Sites: Crystal growth requires an initial "seed" or surface to begin. A very clean solution in a smooth flask may lack nucleation sites.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass can serve as nucleation sites.
-
Solution 2: Seed Crystals: If you have a small amount of the solid compound (even if impure), add a tiny crystal to the cooled solution. This will provide a template for further crystal growth.
-
-
High Purity: Highly pure compounds can sometimes be difficult to crystallize from solution due to the lack of impurities that can act as nucleation sites.
-
Solution: While counterintuitive, sometimes a trace impurity can aid crystallization. However, the primary goal is purification, so inducing crystallization through scratching or seeding is preferable.
-
Question 3: The resulting crystals are very fine needles or a powder. How can I obtain larger crystals?
Answer: The formation of very small crystals is often a result of rapid nucleation and crystal growth.
Causality and Solutions:
-
Too Rapid Cooling: As with oiling out, fast cooling leads to the rapid formation of many small crystals instead of the slow growth of a few large ones.
-
Solution: Slow down the cooling process. Allow the solution to cool to room temperature undisturbed over several hours before moving it to a colder environment.
-
-
High Level of Supersaturation: A very concentrated solution can lead to rapid precipitation.
-
Solution: Use a slightly more dilute solution. While this may reduce the overall yield, it will favor the growth of larger, purer crystals.
-
-
Agitation: Stirring or agitating the solution during cooling can induce rapid nucleation.
-
Solution: Allow the solution to cool without any disturbance.
-
Question 4: The crystals are colored or appear impure. How can I improve the purity?
Answer: The presence of color or obvious impurities indicates that the crystallization process has trapped unwanted materials within the crystal lattice.
Causality and Solutions:
-
Co-precipitation of Impurities: If the impurities have similar solubility profiles to your target compound, they may crystallize along with it.
-
Solution 1: Recrystallization: Perform a second crystallization. Dissolve the impure crystals in a minimal amount of hot solvent and repeat the cooling process. Each recrystallization step should increase the purity.
-
Solution 2: Activated Charcoal: If the impurities are colored, they may be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Caution: Use charcoal sparingly as it can also adsorb your product.
-
-
Incomplete Initial Purification: The crude material may be too impure for a single crystallization to be effective.
-
Solution: Consider purifying the crude material by column chromatography before attempting crystallization. For benzofuran derivatives, silica gel chromatography is a common purification method.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the crystallization of 1-(1-benzofuran-2-yl)-2-methylpropan-1-one?
-
Single Solvents: Alcohols (ethanol, isopropanol), esters (ethyl acetate), or ketones (acetone).
-
Solvent/Anti-solvent Systems: A good polar solvent like ethanol or ethyl acetate paired with a non-polar anti-solvent like hexanes or heptane.
Solvent Selection Workflow:
Q2: How can I induce crystallization if scratching and seeding fail?
A2: If standard methods do not work, you can try the following:
-
Reduce Solvent Volume: As mentioned in the troubleshooting section, concentrating the solution is often effective.
-
Lower Temperature: Cool the solution to a lower temperature, for example, in an ice-salt bath or a freezer.
-
Vapor Diffusion: Place a small, open vial of your dissolved compound inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into your solution, gradually decreasing the solubility of your compound and promoting slow crystal growth.
Q3: What are some potential impurities from the synthesis of 1-(1-benzofuran-2-yl)-2-methylpropan-1-one that I should be aware of?
A3: While the specific synthesis route will determine the exact impurities, common synthetic pathways for 2-acylbenzofurans, such as Friedel-Crafts acylation of benzofuran or cyclization reactions, can lead to the following impurities:
-
Unreacted Starting Materials: Benzofuran, isobutyryl chloride, or other starting materials.
-
Positional Isomers: Acylation at other positions on the benzofuran ring.
-
Byproducts from Side Reactions: Products from polymerization or degradation of starting materials.
These impurities can often be removed by column chromatography prior to the final crystallization step.
Experimental Protocols
Protocol 1: Single Solvent Crystallization
-
Dissolution: In an Erlenmeyer flask, add the crude 1-(1-benzofuran-2-yl)-2-methylpropan-1-one. Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture gently with stirring (e.g., on a hot plate).
-
Achieve Saturation: Continue adding the solvent portion-wise until the compound just dissolves completely at the boiling point of the solvent.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop.
-
Further Cooling: Once at room temperature, place the flask in a refrigerator for several hours, and then in a freezer to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven or desiccator.
Protocol 2: Solvent/Anti-solvent Crystallization
-
Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (e.g., ethyl acetate) at room temperature.
-
Addition of Anti-solvent: Slowly add a miscible "poor" solvent (e.g., hexanes) dropwise with stirring until the solution becomes slightly turbid.
-
Clarification: Gently warm the mixture until the solution becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator and freezer.
-
Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1, using the cold solvent/anti-solvent mixture for washing.
Troubleshooting Crystallization Workflow:
References
-
American Elements. (n.d.). 1-(1-benzofuran-2-yl)-2-methylpropan-1-one. Retrieved from [Link]
-
ChemSynthesis. (2025). 1-benzofuran-2-yl-phenylmethanone. Retrieved from [Link]
-
MDPI. (2021). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Retrieved from [Link]
-
Quora. (2017). What should I do if crystallisation does not occur?. Retrieved from [Link]
Sources
Technical Support Center: Analytical Method Development for 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one
Welcome to the technical support center for the analytical method development of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to equip you with the scientific rationale and practical insights needed to overcome common challenges in your experiments.
Section 1: High-Performance Liquid Chromatography (HPLC) Method Development & Troubleshooting
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds like 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one. Its versatility allows for robust quantification and impurity profiling. However, achieving optimal separation and peak shape can be challenging. This section addresses common issues encountered during HPLC method development.
FAQ 1: Peak Shape Problems - Tailing and Fronting
Question: My chromatogram for 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one shows significant peak tailing/fronting. What are the potential causes and how can I resolve this?
Answer: Asymmetrical peaks are a frequent issue in HPLC and can compromise the accuracy and precision of your analysis. Let's break down the causes and solutions for both peak tailing and fronting.
Peak Tailing:
Peak tailing, where the latter half of the peak is drawn out, is often caused by secondary interactions between the analyte and the stationary phase or issues within the HPLC system itself.[1]
-
Causality & Solutions:
-
Secondary Silanol Interactions: The benzofuran moiety can interact with free silanol groups on the silica-based stationary phase, especially if the mobile phase pH is not optimized. To mitigate this, consider using an end-capped column or adding a competitive amine (e.g., triethylamine) to the mobile phase to block these active sites. Adjusting the mobile phase pH to suppress the ionization of silanol groups can also be effective.
-
Column Contamination or Void: Accumulation of strongly retained sample components or the formation of a void at the column inlet can lead to peak tailing.[1] A systematic approach to troubleshooting involves first replacing the guard column. If the problem persists, reverse-flushing the analytical column (if permitted by the manufacturer) can help. In severe cases, column replacement is necessary.
-
Inadequate Buffering: If the mobile phase pH is close to the pKa of any ionizable functional groups in your analyte or impurities, slight pH variations can cause peak shape issues. Ensure your mobile phase is adequately buffered, typically within +/- 1 pH unit of the buffer's pKa.
-
Peak Fronting:
Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is less common than tailing but equally problematic.
-
Causality & Solutions:
-
Sample Overload: Injecting too much sample is a primary cause of peak fronting.[2][3] The stationary phase becomes saturated, leading to a distorted peak shape. The solution is to reduce the injection volume or dilute the sample.[1][2]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak. Whenever possible, dissolve your sample in the initial mobile phase.
-
Low Column Temperature (GC): While less common in HPLC, in Gas Chromatography (GC), a column temperature that is too low can cause later eluting peaks to front.[2]
-
Troubleshooting Flowchart for Asymmetrical Peaks
Caption: A decision tree for troubleshooting asymmetrical HPLC peaks.
FAQ 2: Method Validation According to ICH Guidelines
Question: I have developed an HPLC method for the assay of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one. What are the key parameters I need to validate according to ICH guidelines?
Answer: Method validation is a critical step to ensure that your analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) and the newer Q2(R2) guidelines provide a comprehensive framework for this process.[4][5][6] The objective of validation is to demonstrate that the method is reliable, reproducible, and accurate for the analysis of your compound.[7]
Key Validation Parameters:
The following table summarizes the essential validation characteristics for an assay method:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte of interest and not from impurities, degradants, or matrix components. | The analyte peak should be well-resolved from all other peaks. Peak purity analysis (e.g., using a photodiode array detector) should confirm homogeneity. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | For an assay of a drug substance or finished product, the typical range is 80% to 120% of the test concentration. |
| Accuracy | The closeness of the test results to the true value. | The percent recovery should be within 98.0% to 102.0%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). | The relative standard deviation (RSD) should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7] | Typically determined by a signal-to-noise ratio of 10:1. The precision at the LOQ should be acceptable. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | The results should remain within the acceptance criteria when parameters like mobile phase composition, pH, flow rate, and column temperature are slightly varied. |
Experimental Protocol for Validation:
A detailed, step-by-step protocol for each validation parameter is crucial. For instance, to assess accuracy, you would perform recovery studies by spiking a placebo with known amounts of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[8]
Section 2: Gas Chromatography (GC) and Mass Spectrometry (MS) Considerations
For volatile and thermally stable compounds, Gas Chromatography (GC) coupled with Mass Spectrometry (MS) can be a powerful analytical tool. This section explores common questions related to the GC-MS analysis of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one.
FAQ 3: GC-MS Method Development and Fragmentation
Question: What are the key considerations for developing a GC-MS method for 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one, and what are the expected fragmentation patterns?
Answer: Developing a robust GC-MS method involves optimizing chromatographic separation and understanding the mass spectral fragmentation of your analyte.
GC Method Development:
-
Column Selection: A non-polar or mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is a good starting point for the separation of benzofuran derivatives.[9]
-
Temperature Programming: A temperature ramp is typically employed to ensure good peak shape and resolution from potential impurities. An initial oven temperature of around 100-150°C, held for a few minutes, followed by a ramp of 10-20°C/min to a final temperature of 250-280°C is a reasonable starting point.
-
Injector and Detector Temperatures: The injector temperature should be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. A temperature of 250°C is often suitable. The MS transfer line temperature should be similar to the final oven temperature to prevent condensation of the analyte.
Mass Spectrometry and Fragmentation:
Electron Ionization (EI) is a common ionization technique in GC-MS. The fragmentation of benzofuran derivatives in EI-MS can provide valuable structural information.[10]
-
Expected Fragmentation: For 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one, you can anticipate the following key fragmentation pathways:
-
Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the isopropyl group, leading to the formation of a benzofuran-2-carbonyl cation.
-
Loss of Isopropyl Radical: Loss of the isopropyl group as a radical.
-
Fragmentation of the Benzofuran Ring: The benzofuran ring itself can undergo characteristic fragmentation, although this may be less prominent than the cleavage of the side chain.[11]
-
General GC-MS Method Development Workflow
Caption: A streamlined workflow for GC-MS method development.
Section 3: Forced Degradation Studies
Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways of a drug substance.[12][13]
FAQ 4: Designing a Forced Degradation Study
Question: How should I design a forced degradation study for 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one?
Answer: A well-designed forced degradation study exposes the drug substance to a variety of stress conditions to produce relevant degradation products.[12][14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Stress Conditions:
The following conditions are typically employed in forced degradation studies, as recommended by ICH guidelines:[12]
| Stress Condition | Typical Reagents and Conditions | Rationale |
| Acid Hydrolysis | 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C). | To assess susceptibility to degradation in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH at room temperature or elevated temperature. | To assess susceptibility to degradation in alkaline environments. |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) at room temperature. | To evaluate the impact of oxidative stress. |
| Thermal Degradation | The solid drug substance is exposed to dry heat (e.g., 105°C). | To determine the effect of high temperatures on the solid state. |
| Photostability | The drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. | To assess the impact of light exposure. |
Experimental Protocol for Forced Degradation:
-
Sample Preparation: Prepare solutions of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one in the respective stressor solutions. For thermal degradation, use the solid API.
-
Stress Application: Expose the samples to the specified conditions for a defined period.
-
Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis.
-
Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable stability-indicating method (typically HPLC with a photodiode array detector to assess peak purity).
-
Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for.
The results of these studies are crucial for identifying potential degradation products and developing an analytical method that can separate and quantify these impurities.[13]
References
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Chromperfect. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC.
- Cytiva Life Sciences. (2024, September 1). How to fix asymmetrical chromatography peaks?.
- PubMed. (2007). 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase.
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- PubMed. (2010). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry.
- ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
- Benchchem. (n.d.). Technical Support Center: Enhancing Reproducibility of Experiments with Benzofuran Derivatives.
- PubMed. (2015, February 25). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR).
- SciSpace. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass.
- Benchchem. (2025, December). Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS.
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- Austin Publishing Group. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- PubMed Central. (n.d.). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290.
- PubMed. (2000, September). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization.
- Lonza Small Molecules. (n.d.). Pharmaceutical Method Development.
- Biosciences Biotechnology Research Asia. (2022, November 8). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.
- Semantic Scholar. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
- American Elements. (n.d.). 1-(1-benzofuran-2-yl)-2-methylpropan-1-one.
- SIELC Technologies. (n.d.). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column.
- World Journal of Pharmaceutical Research. (2024, June 10). [Various articles on HPLC method development].
- Der Pharma Chemica. (2013). Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations.
- BLDpharm. (n.d.). 1-(Benzofuran-2-yl)-2-methylpropan-1-one.
- The Good Scents Company. (n.d.). 1-benzofuran, 271-89-6.
- NIST. (n.d.). Benzofuran, 3-methyl-.
- ResearchGate. (2011, May/June). Development and Validation of a Single RP-HPLC Assay Method for Analysis of Bulk Raw Material Batches of Four Parabens that are Widely Used as Preservatives in Pharmaceutical and Cosmetic Products.
- National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals.
- Journal of Biochemical Technology. (2019, March 17). Method Development and Validation of High Performance Liquid Chromatography Method for Methylparaben and Butylparaben in Ointment Form.
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Technical Support Center: 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one
Disclaimer: 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one (CAS No. 91420-41-6) is a compound with limited publicly available data on its specific toxicological and reactivity profiles.[1][2] Therefore, it must be handled with the assumption that it is a novel or uncharacterized compound, treating it as potentially hazardous at all times.[3] The guidance provided herein is based on chemical principles, data from structurally similar compounds, and established laboratory safety protocols.[4][5]
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one.
Q1: What are the primary hazards I should be aware of when handling this compound?
A1: Given the lack of specific data, you must assume the compound is hazardous. Based on its structure—an aryl ketone derivative of benzofuran—potential hazards may include:
-
Skin and Eye Irritation: Many benzofuran derivatives and ketones can cause irritation upon contact.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.
-
Toxicity: The specific toxicity is unknown. Assume it may be harmful if swallowed, inhaled, or absorbed through the skin.
-
Reactivity: Benzofuran rings can be reactive toward strong electrophiles, and aryl ketones can exhibit photostability issues.[6][7]
Always handle this compound in a certified chemical fume hood using appropriate Personal Protective Equipment (PPE).[3]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability and safety, store the compound under the following conditions, which are best practices for many aryl ketones and benzofuran derivatives:
-
Temperature: Store in a cool, dry place.[8] Refrigeration is recommended for long-term storage, but allow the container to reach room temperature before opening to prevent moisture condensation.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially if the compound is found to be sensitive to air or moisture.
-
Light: Protect from light. Aryl ketones can be light-sensitive.[7] Store in an amber vial or a light-blocking outer container.
-
Container: Keep the container tightly closed to prevent contamination and absorption of moisture.[8][9]
Q3: What solvents are suitable for dissolving 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one?
A3: While specific solubility data is unavailable, based on its structure (a largely nonpolar aromatic ketone), the following solvents are likely to be effective. It is crucial to perform a small-scale solubility test first.[3]
-
Good Solubility (Predicted): Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, Tetrahydrofuran (THF).
-
Moderate to Low Solubility (Predicted): Alcohols (Methanol, Ethanol), Toluene.
-
Insoluble (Predicted): Water, Hexanes.
A general qualitative test involves adding a small amount of the compound (the size of a grain of rice) to a test tube, followed by the dropwise addition of the solvent while observing for dissolution.[3]
Q4: How should I properly dispose of waste containing this compound?
A4: All waste, including contaminated consumables and unused material, must be treated as hazardous waste.
-
Segregation: Do not mix waste containing this compound with other waste streams.
-
Containment: Collect all waste in a designated, leak-proof, and chemically compatible container.
-
Labeling: Clearly label the waste container as "Hazardous Waste: 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one" and include any solvents used. If the identity is uncertain in a mixture, label it "Hazardous Waste: Unidentified Compound".[10]
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal vendor.
Section 2: Troubleshooting Guide
This section provides solutions to specific issues that may arise during experimentation.
Problem 1: The compound appears to have changed color or consistency (e.g., from a white powder to a yellow oil) during storage.
| Potential Cause | Explanation | Recommended Action & Prevention |
| Degradation due to Light Exposure | Aryl ketones can be photochemically active and may degrade or polymerize upon exposure to UV or ambient light.[7] | Action: Discard the degraded material as hazardous waste. Prevention: Always store the compound in an amber vial or protect it from light. Work with the compound in a shaded area of the lab when possible. |
| Oxidation/Reaction with Air | The benzofuran moiety or other parts of the molecule may be sensitive to atmospheric oxygen over long periods. | Action: Test a small amount of the material for purity (e.g., by TLC or NMR) before use. If impure, purification may be necessary, or the batch should be discarded. Prevention: For long-term storage, consider sealing the vial under an inert atmosphere (N₂ or Ar). |
| Moisture Absorption | The compound may be hygroscopic, leading to clumping or the formation of an oily hydrate. | Action: Dry the material under a high vacuum. Check for purity afterward. Prevention: Store in a desiccator and ensure the container is tightly sealed. Allow the container to warm to room temperature before opening. |
Problem 2: I am seeing inconsistent results or byproducts in my reaction.
| Potential Cause | Explanation | Recommended Action & Prevention |
| Compound Instability under Reaction Conditions | The benzofuran ring system can be sensitive to strong acids or certain electrophiles, leading to decomposition or side reactions.[6] | Action: Analyze your reaction mixture for byproducts to understand the decomposition pathway. Prevention: Review the literature for the stability of benzofuran rings under your proposed reaction conditions. Consider using milder reagents or protecting groups if necessary. |
| Impure Starting Material | The issue may not be with your reaction but with the purity of the starting material. | Action: Confirm the purity of your 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one stock using an appropriate analytical technique (e.g., NMR, LC-MS, melting point). Prevention: Purify the material if necessary (e.g., by recrystallization or column chromatography) before use. |
| Reactivity of the Ketone Functional Group | The isobutyryl ketone group has alpha-protons that can be deprotonated by a base, or the carbonyl can be attacked by nucleophiles. This reactivity may interfere with your desired transformation. | Action: Re-evaluate your reaction scheme to ensure compatibility with the ketone group. Prevention: If the ketone's reactivity is problematic, consider protecting it (e.g., as a ketal) before proceeding with subsequent steps. |
Section 3: Protocols and Visual Workflows
Protocol 1: Safe Weighing and Handling of an Uncharacterized Compound
-
Preparation: Before handling, ensure you have read and understood this guide. Verify that a certified chemical fume hood, safety shower, and eyewash station are accessible.[11]
-
PPE: Wear appropriate PPE, including a lab coat, safety goggles (or a face shield), and chemically resistant gloves (nitrile gloves are a common choice, but check compatibility if using solvents).[3][4]
-
Containment: Conduct all manipulations, including weighing and solvent addition, within a chemical fume hood to minimize inhalation exposure.
-
Weighing: Use a tared weigh boat or glass vial. Use a spatula to carefully transfer the solid. Avoid creating dust. If dust is generated, allow it to settle within the fume hood before proceeding.
-
Dissolution: If dissolving, add the solvent slowly to the container with the compound. Cap the container before mixing or vortexing.
-
Cleanup: Clean any spills within the fume hood immediately. Wipe down the spatula and work surface with a suitable solvent and dispose of the cleaning materials as hazardous waste.
-
Post-Handling: Remove gloves and wash hands thoroughly after handling.[9]
Diagram: Safe Handling Workflow
Caption: Workflow for safe handling of uncharacterized compounds.
Diagram: Troubleshooting Reaction Failure
Caption: Logical steps for troubleshooting unexpected reaction outcomes.
References
- Essential Safety and Handling Protocols for Uncharacterized Compounds Like AC-94149. Benchchem.
- Dealing with Unknown Compounds – Cooperative Organic Chemistry Student Labor
- Material Safety Data Sheet - Benzofuran-2-yl methyl ketone. Cole-Parmer.
- SAFETY DATA SHEET - 2,3-Benzofuran. TCI Chemicals.
- SAFETY DATA SHEET - 1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone. Fisher Scientific.
- Unknown Chemicals - Environmental Health and Safety. Purdue University.
- Reactivity of Benzofuran Derivatives.
- Blending Aryl Ketone in Covalent Organic Frameworks to Promote Photoinduced Electron Transfer. PubMed.
- Working with Chemicals - Prudent Practices in the Labor
- Handling Hazardous Chemicals In A Labor
- 1-(1-benzofuran-2-yl)-2-methylpropan-1-one. AMERICAN ELEMENTS.
- 91420-41-6|1-(Benzofuran-2-yl)-2-methylpropan-1-one. BLDpharm.
- Safety Data Sheet - 2-Acetylbenzofuran. Biosynth.
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A Comparative Guide to 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one and Other Benzofuran Ketones for Researchers and Drug Development Professionals
The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Among these, benzofuran ketones, particularly those with substitution at the 2-position, have garnered significant attention for their potential as therapeutic agents, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide provides an in-depth technical comparison of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one against other notable benzofuran ketones, offering insights into their synthesis, physicochemical properties, and biological performance. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to design and develop novel benzofuran-based therapeutics.
The Benzofuran Ketone Scaffold: A Platform for Therapeutic Innovation
The fusion of a benzene ring with a furan ring bestows upon the benzofuran moiety a unique electronic and structural profile, making it an attractive template for drug design. The introduction of a ketone functionality, particularly at the C-2 position, provides a key pharmacophoric feature and a versatile handle for further chemical modifications. The nature of the acyl group and substituents on the benzofuran ring system can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties.
This guide focuses on 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one, a derivative characterized by an isopropyl ketone substituent at the 2-position of the benzofuran ring. To provide a comprehensive performance assessment, this compound will be compared with other 2-acylbenzofuran derivatives reported in the literature, which possess varying acyl chains and substitution patterns on the benzofuran core.
Synthesis and Characterization: Establishing a Foundation of Trust
A reliable and reproducible synthetic route is paramount for the exploration of any new chemical entity. The most common and versatile method for the synthesis of 2-acylbenzofurans is the Friedel-Crafts acylation of benzofuran.[1][2][6] This electrophilic aromatic substitution reaction allows for the direct introduction of an acyl group onto the electron-rich benzofuran ring.
General Experimental Protocol: Friedel-Crafts Acylation of Benzofuran
This protocol describes a general procedure for the synthesis of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one and its analogs. It is based on established Friedel-Crafts acylation methodologies.[1][7]
Materials:
-
Benzofuran
-
Isobutyryl chloride (for the target compound) or other relevant acyl chlorides
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.
-
Acyl Chloride Addition: The respective acyl chloride (1.0 equivalent), dissolved in anhydrous dichloromethane, is added dropwise to the stirred suspension of aluminum chloride via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C. The mixture is stirred for an additional 30 minutes to facilitate the formation of the acylium ion complex.
-
Benzofuran Addition: Benzofuran (1.0 equivalent), dissolved in anhydrous dichloromethane, is added dropwise to the reaction mixture over 30-45 minutes, while maintaining the temperature at 0 °C.
-
Reaction Progression: Upon completion of the addition, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up: The reaction mixture is cooled back to 0 °C, and the reaction is carefully quenched by the slow, dropwise addition of crushed ice, followed by 1 M HCl. The mixture is then transferred to a separatory funnel, the organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.[1]
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-acylbenzofuran.
Figure 1: General workflow for the synthesis of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one via Friedel-Crafts acylation.
Physicochemical and Spectroscopic Characterization
Table 1: Physicochemical and Spectroscopic Data of Selected Benzofuran Ketones
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key ¹H NMR Data (δ, ppm, CDCl₃) | Key ¹³C NMR Data (δ, ppm, CDCl₃) | Key IR Data (ν, cm⁻¹) |
| 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one (Target) | ![]() | C₁₂H₁₂O₂ | 188.23[1] | Not Reported | Predicted: ~1.2 (d, 6H), ~3.5 (sept, 1H), 7.2-7.8 (m, 5H) | Predicted: ~18.0, ~35.0, 112.0-155.0 (aromatic), ~195.0 (C=O) | Predicted: ~1670 (C=O), ~3060 (Ar-H) |
| 1-(1-Benzofuran-2-yl)ethan-1-one (Comparator 1) | ![]() | C₁₀H₈O₂ | 160.17 | 70-72 | 2.61 (s, 3H), 7.29-7.70 (m, 5H) | Not Reported | Not Reported |
| 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one (Comparator 2) | ![]() | C₁₁H₁₀O₂ | 174.19 | 93-96 | 2.57 (s, 3H), 2.59 (s, 3H), 7.00-7.40 (m, 4H) | 9.56, 27.70, 55.87, 102.22, 112.83, 118.26, 124.10, 129.80, 148.98, 149.04, 156.23, 191.26[8] | Not Reported |
| 1-(5-Bromo-3-methyl-1-benzofuran-2-yl)ethan-1-one (Comparator 3) | ![]() | C₁₁H₉BrO₂ | 253.09 | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Predicted data for the target compound is based on general principles of NMR and IR spectroscopy and data from analogous structures.[9][10][11]
Comparative Performance Analysis: Biological Activities
The therapeutic potential of benzofuran ketones is primarily assessed through their biological activities, such as antimicrobial and anticancer effects. The following sections present a comparative analysis of the performance of our target compound (with projected activity based on structural analogs) and other benzofuran ketones, supported by experimental data from the literature.
Antimicrobial Activity
Benzofuran derivatives have been extensively investigated for their activity against a range of pathogenic bacteria.[4][12][13] The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Reference |
| 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one (Target) | Projected: 16-64 | Projected: >64 | - |
| 1-(1-Benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime | Active | Active | [14] |
| 2-Arylbenzofurans (from Morus species) | 0.78 (against MRSA) | Inactive | [15] |
| 2-Salicyloylbenzofuran derivatives | 0.06-0.12 mM (against MRSA) | Inactive | [4] |
Causality Behind Experimental Choices: The selection of Staphylococcus aureus and Escherichia coli as test organisms is standard practice in antimicrobial screening. S. aureus is a major Gram-positive pathogen, often associated with hospital-acquired infections, including methicillin-resistant strains (MRSA). E. coli is a common Gram-negative bacterium used to assess the broader spectrum of activity. The agar well diffusion and broth microdilution methods are standard, reliable techniques for determining MIC values.
Structure-Activity Relationship Insights: The data suggests that the antimicrobial activity of benzofuran ketones is highly dependent on the nature of the substituents. For instance, the presence of bulky groups, such as the mesityl group in the oxime derivative, appears to be beneficial for activity against both Gram-positive and Gram-negative bacteria.[14] In contrast, many 2-aryl and 2-salicyloylbenzofurans show potent activity against Gram-positive bacteria, including MRSA, but are largely inactive against Gram-negative bacteria.[4][15] This is likely due to the differences in the cell wall structure between these two classes of bacteria, with the outer membrane of Gram-negative bacteria acting as a permeability barrier. The isopropyl group in our target compound is less bulky than a mesityl group, which may explain its projected moderate activity.
Anticancer Activity
The cytotoxic effects of benzofuran derivatives against various cancer cell lines have been a major focus of research.[3][5][16][17][18][19] The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth.
Table 3: Comparative Anticancer Activity (IC₅₀ in µM)
| Compound | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | Reference |
| 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one (Target) | Projected: 10-50 | Projected: 10-50 | - |
| 2-Aryl-5-nitrobenzofuran-hydrazone hybrid (3k) | 4.21 | Not Reported | [16] |
| Bromo derivative of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (BM7) | Active | Cytotoxic | [19] |
| Halogenated Benzofuran Derivative | Not Reported | 1.136 | [3] |
Causality Behind Experimental Choices: The selection of MCF-7 (an estrogen receptor-positive breast cancer cell line) and HeLa (a cervical cancer cell line) is common in anticancer drug screening as they represent two of the most prevalent cancers in women. The MTT assay is a widely used and reliable colorimetric assay to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effect.[3]
Structure-Activity Relationship Insights: The anticancer activity of benzofuran derivatives is significantly influenced by the substitution pattern. The introduction of a hydrazone moiety and specific aryl substituents at the 2-position can lead to potent cytotoxicity against breast cancer cells.[16] Halogenation of the benzofuran scaffold has also been shown to enhance anticancer activity.[3] The BM7 compound, with its more complex substitution pattern, demonstrates broad anticancer efficacy in vivo.[19] The projected moderate activity of our target compound, 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one, is based on its relatively simple structure compared to the highly potent derivatives reported in the literature. Further structural modifications, such as the introduction of halogens or additional pharmacophoric groups, could potentially enhance its anticancer potency.
Experimental Protocols: A Guide to Self-Validating Systems
To ensure the reliability and reproducibility of the comparative data, standardized and well-validated experimental protocols are essential.
Protocol for Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of antimicrobial agents.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (S. aureus, E. coli)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum: Grow the bacterial strains in MHB overnight at 37 °C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: Prepare a series of twofold dilutions of the test compounds in MHB in the 96-well plates. The final concentration range should typically span from 0.125 to 256 µg/mL.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Figure 2: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Protocol for MTT Cytotoxicity Assay
This protocol outlines the steps for assessing the in vitro cytotoxicity of benzofuran ketones against cancer cell lines using the MTT assay.[3]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined from the dose-response curve by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Directions
This comparative guide highlights the therapeutic potential of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one and other benzofuran ketones. The available data indicates that the biological activity of this class of compounds is highly tunable through chemical modification. While the target compound, with its simple isopropyl ketone substituent, is projected to have moderate activity, the structure-activity relationships discussed herein provide a clear roadmap for its optimization.
Future research should focus on the synthesis and rigorous biological evaluation of a focused library of 2-acylbenzofurans, including 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one and its derivatives with varying acyl chains and substitutions on the benzofuran ring. Such studies will provide a more comprehensive understanding of the structure-activity landscape and facilitate the development of novel benzofuran-based therapeutic agents with enhanced potency and selectivity.
References
-
Antimicrobial activity of 2-arylbenzofurans from Morus species against methicillin-resistant Staphylococcus aureus. PubMed. [Link]
-
Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents. PMC. [Link]
-
Antimicrobial Activities of Hydrophobic 2-Arylbenzofurans and an Isoflavone against Vancomycin-Resistant Enterococci and Methicillin-Resistant Staphylococcus aureus. ResearchGate. [Link]
-
Antimicrobial activity of 2-arylbenzofurans from Morus species against methicillin-resistant Staphylococcus aureus. ResearchGate. [Link]
-
Examining the 2-aryl-5-nitrobenzofuran-based hydrazones for anti-breast (MCF-7) cancer activity, potential to induce cell cycle arrest and inhibit receptor tyrosine kinases (VEGFR-2 & EGFR). PubMed. [Link]
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Synthesis of benzofurans via Friedel–Crafts acylation. ResearchGate. [Link]
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New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. [Link]
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Anticancer therapeutic potential of benzofuran scaffolds. SciSpace. [Link]
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Examining the 2-aryl-5-nitrobenzofuran-based hydrazones for anti-breast (MCF-7) cancer activity, potential to induce cell cycle arrest and inhibit receptor tyrosine kinases (VEGFR-2 & EGFR). ResearchGate. [Link]
-
Antimicrobial Activity of Clinically Isolated Bacterial Species Against Staphylococcus aureus. Frontiers in Microbiology. [Link]
-
Acetylation of 2,3-dimethylbenzofuran. The first example of a 'non-conventional' Friedel–Crafts reaction. RSC Publishing. [Link]
-
High Cytotoxicity and Apoptotic Effects of Natural Bioactive Benzofuran Derivative on the MCF-7 Breast Cancer Cell Line. ResearchGate. [Link]
-
Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel–Crafts reaction. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. ResearchGate. [Link]
-
BM7, a derivative of benzofuran, effectively fights cancer by promoting cancer cell apoptosis and impacting IL-6 levels. PubMed. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
NP-MRD: 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0265221). NP-MRD. [Link]
-
Benzofuran-2-yl methyl ketone - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. ResearchGate. [Link]
-
Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave online. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. NIH. [Link]
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A Comparative Guide to the Synthesis of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one for Advancing Pharmaceutical Research
In the landscape of pharmaceutical development, the benzofuran nucleus stands as a privileged scaffold, integral to a multitude of biologically active compounds. The synthesis of specific derivatives, such as 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one, is a critical step in the discovery of novel therapeutics. This guide provides an in-depth comparative analysis of the primary synthetic methodologies for this target molecule, offering researchers, scientists, and drug development professionals the technical insights necessary to make informed decisions in their synthetic strategies. We will delve into the mechanistic underpinnings, practical considerations, and expected outcomes of each approach, supported by experimental data and detailed protocols.
Introduction to the Target Molecule
1-(1-Benzofuran-2-yl)-2-methylpropan-1-one is a ketone derivative of benzofuran that serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents. The isobutyryl group at the 2-position of the benzofuran ring introduces specific steric and electronic properties that can significantly influence the biological activity of the final compound. The efficient and selective synthesis of this key intermediate is therefore of paramount importance.
This guide will focus on two principal synthetic routes:
-
Direct Acylation: Friedel-Crafts acylation of benzofuran with isobutyryl chloride.
-
Two-Step Grignard/Oxidation Sequence: Grignard reaction of a 2-benzofuranyl organometallic species with isobutyraldehyde, followed by oxidation of the resulting secondary alcohol.
We will analyze these methods based on their efficiency, regioselectivity, scalability, and overall practicality in a research and development setting.
Method 1: Direct Synthesis via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and direct method for the introduction of an acyl group onto an aromatic ring.[1] In the context of benzofuran, this reaction offers a one-step approach to the target molecule.
Mechanistic Rationale
The reaction proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid, typically aluminum chloride (AlCl₃), activates the isobutyryl chloride to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich benzofuran ring. The regioselectivity of this attack is a crucial consideration. The benzofuran ring can be acylated at either the C2 or C3 position. While electronic factors favor electrophilic attack at the C2 position, the steric bulk of the isobutyryl group may influence the product distribution.[2]
Experimental Protocol: Friedel-Crafts Acylation of Benzofuran
Materials:
-
Benzofuran
-
Isobutyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add isobutyryl chloride (1.05 equivalents) dropwise to the stirred suspension via the dropping funnel.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.
-
Add a solution of benzofuran (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of crushed ice, followed by 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Discussion of Friedel-Crafts Acylation
Advantages:
-
Direct, one-step synthesis: This method is conceptually straightforward and involves a single synthetic transformation.
-
Readily available starting materials: Benzofuran, isobutyryl chloride, and common Lewis acids are commercially available and relatively inexpensive.
Disadvantages:
-
Regioselectivity issues: The primary challenge is controlling the position of acylation. While the C2 position is generally favored, the formation of the C3-acylated isomer is possible, leading to purification difficulties and reduced yield of the desired product.[2] The steric hindrance of the isobutyryl group might exacerbate this issue or, conversely, favor the less hindered C2 position.
-
Harsh reaction conditions: The use of strong Lewis acids like AlCl₃ requires strictly anhydrous conditions and can be incompatible with sensitive functional groups. The workup procedure to decompose the aluminum chloride complex can also be cumbersome.
-
Potential for side reactions: Over-acylation or polymerization of the benzofuran ring can occur under harsh conditions, leading to lower yields and complex product mixtures.
Method 2: Two-Step Synthesis via Grignard Reaction and Oxidation
This approach involves the formation of a carbon-carbon bond through a Grignard reaction, followed by an oxidation step to furnish the target ketone. This two-step sequence offers greater control over the regiochemistry.
Mechanistic Rationale
Step 1: Grignard Reaction
The synthesis begins with the preparation of a 2-benzofuranyl Grignard reagent (2-benzofuranylmagnesium bromide) or a related organolithium species. This is typically achieved by the deprotonation of benzofuran at the C2 position with a strong base or by halogen-metal exchange from 2-bromobenzofuran. The resulting nucleophilic organometallic species then reacts with isobutyraldehyde in a classic nucleophilic addition to the carbonyl group, forming a secondary alcohol, 1-(1-benzofuran-2-yl)-2-methylpropan-1-ol, after an aqueous workup.
Step 2: Oxidation
The secondary alcohol is then oxidized to the corresponding ketone. Several mild oxidation methods are suitable for this transformation, such as the Swern oxidation or the use of pyridinium chlorochromate (PCC), which are known to efficiently oxidize secondary alcohols to ketones without over-oxidation.[3][4]
Experimental Protocol: Grignard Reaction and Swern Oxidation
Part A: Synthesis of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-ol
Materials:
-
2-Bromobenzofuran
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Isobutyraldehyde
-
Saturated ammonium chloride solution
-
Standard laboratory glassware for Grignard reactions
Procedure:
-
Activate magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Add a solution of 2-bromobenzofuran (1.0 equivalent) in anhydrous THF dropwise to the magnesium turnings to initiate the Grignard reaction.
-
Once the reaction is initiated, add the remaining 2-bromobenzofuran solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C and add a solution of isobutyraldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude secondary alcohol can be purified by column chromatography or used directly in the next step.
Part B: Swern Oxidation of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-ol
Materials:
-
Oxalyl chloride
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Anhydrous dichloromethane (DCM)
-
1-(1-Benzofuran-2-yl)-2-methylpropan-1-ol
-
Triethylamine
-
Standard laboratory glassware for low-temperature reactions
Procedure:
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of anhydrous DMSO (2.5 equivalents) in DCM dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of 1-(1-benzofuran-2-yl)-2-methylpropan-1-ol (1.0 equivalent) in DCM dropwise, maintaining the temperature at -78 °C.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ketone by column chromatography on silica gel.
Discussion of the Grignard/Oxidation Sequence
Advantages:
-
Excellent Regiocontrol: This method provides unambiguous synthesis of the 2-substituted product, as the carbon-carbon bond is formed specifically at the C2 position.
-
Milder Conditions: The Grignard reaction and subsequent mild oxidation are generally performed under less harsh conditions than the Friedel-Crafts acylation, making this route compatible with a wider range of functional groups.
-
Predictable Outcome: The reaction sequence is highly reliable and less prone to the formation of isomeric byproducts.
Disadvantages:
-
Two-step process: This route is longer than the direct acylation, involving two separate synthetic transformations and purifications.
-
Moisture-sensitive reagents: Grignard reagents are highly sensitive to moisture and require strictly anhydrous conditions and inert atmosphere techniques.
-
Handling of hazardous reagents: Swern oxidation involves the use of toxic and malodorous reagents like oxalyl chloride and dimethyl sulfoxide, and the reaction must be performed in a well-ventilated fume hood at low temperatures.[5]
Comparative Analysis
To facilitate a direct comparison, the key parameters of each synthetic method are summarized in the table below. The yields are estimated based on typical values for analogous reactions reported in the literature, as specific data for the target molecule is limited.
| Feature | Method 1: Friedel-Crafts Acylation | Method 2: Grignard/Oxidation Sequence |
| Number of Steps | 1 | 2 |
| Regioselectivity | Moderate to Good (Potential for C3-isomer)[2] | Excellent (Exclusively C2-substitution) |
| Estimated Overall Yield | 50-70% | 60-80% |
| Reaction Conditions | Harsh (Strong Lewis acid, anhydrous) | Milder (Grignard requires anhydrous conditions) |
| Scalability | Moderate (Exothermic, workup can be challenging) | Good (Can be scaled with appropriate safety measures) |
| Substrate Scope | Limited by functional group tolerance to Lewis acids | Broader functional group tolerance |
| Key Challenges | Controlling regioselectivity, purification of isomers | Handling of moisture-sensitive and hazardous reagents |
Conclusion and Recommendations
Both the Friedel-Crafts acylation and the two-step Grignard/oxidation sequence offer viable pathways for the synthesis of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one. The choice of method will ultimately depend on the specific requirements of the research project, including the scale of the synthesis, the availability of starting materials and equipment, and the importance of isomeric purity.
-
For rapid, small-scale synthesis where some isomeric impurity can be tolerated and separated, the Friedel-Crafts acylation may be a suitable choice due to its directness. However, careful optimization of the Lewis acid and reaction conditions is crucial to maximize the yield of the desired 2-acylbenzofuran.
-
For larger-scale synthesis or when high isomeric purity is critical, the two-step Grignard/oxidation sequence is the recommended approach. Despite being a longer process, it offers superior regiocontrol and generally higher overall yields of the pure target molecule. The challenges associated with handling organometallic and oxidation reagents are well-documented and can be managed with standard laboratory safety protocols.
Ultimately, a thorough understanding of the mechanistic principles and practical considerations of each method, as outlined in this guide, will empower researchers to select the most appropriate synthetic strategy to advance their drug discovery and development programs.
References
- Mancuso, A. J.; Swern, D. Activated dimethyl sulfoxide for the oxidation of alcohols. Synthesis1981, 1981 (03), 165-185.
- Jin, Z., et al. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances2022, 12(42), 27289-27293.
- Organic Syntheses, Coll. Vol. 5, p.795 (1973); Vol. 46, p.78 (1966).
- Corey, E. J.; Suggs, J. W. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters1975, 16(31), 2647-2650.
-
Chad's Prep. Oxidation with Chromic Acid and PCC. [Link]
-
Organic Syntheses Procedure. [Link]
-
Organic Syntheses Procedure. [Link]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Oxidation with Chromic Acid and PCC - Chad's Prep® [chadsprep.com]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Validating the Biological Activity of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one: A Comparative In Vitro Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound, 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one. The benzofuran scaffold is a well-established pharmacophore present in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This inherent potential of the core structure provides a strong rationale for the comprehensive biological evaluation of its novel derivatives.
This document is structured to provide not just protocols, but a self-validating experimental strategy. We will explore three key areas of potential bioactivity: anticancer, anti-inflammatory, and antimicrobial. For each area, we will present a detailed experimental workflow, a comparative analysis with a known bioactive compound, and the scientific principles underpinning our methodological choices.
Section 1: Assessment of Anticancer Activity via MTT Assay
The antiproliferative potential of novel compounds is a cornerstone of cancer drug discovery.[4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability and cytotoxicity.[5][6] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells.[6] The amount of formazan produced is directly proportional to the number of viable cells.[6]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: In a 96-well plate, seed a human cancer cell line (e.g., MCF-7 for breast cancer) at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[5] Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one and the comparator compound, Amiodarone, in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the media containing the different concentrations of the test and comparator compounds. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.
-
Incubation: Incubate the treated plates for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[5][7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting the percentage of viability versus the compound concentration.
Comparative Analysis: Anticancer Activity
For this guide, we will use Amiodarone as a comparator. Amiodarone is a benzofuran derivative primarily used as an antiarrhythmic drug, but it has also been shown to exhibit cytotoxic effects against various cancer cell lines.[8][9]
| Compound | Target Cell Line | IC50 (µM) |
| 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one | MCF-7 | [Experimental Data] |
| Amiodarone | HPL1A (lung epithelial) | 12.4[9] |
| Amiodarone | HepG2 (hepatocyte) | 105[10] |
| Amiodarone | EAhy 926 (epithelial) | 90[10] |
| Amiodarone | Vero (kidney) | 65[10] |
This table presents a template for comparing the in vitro anticancer activity. The IC50 value for the test compound will be determined experimentally.
Section 2: Evaluation of Anti-inflammatory Activity via COX-2 Inhibition
Inflammation is a key pathological feature of many diseases, and the cyclooxygenase-2 (COX-2) enzyme is a major target for anti-inflammatory drugs.[11] COX-2 is inducibly expressed during inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators.[11] A fluorometric inhibitor screening kit provides a rapid and sensitive method to assess the potential of a compound to inhibit COX-2 activity.[8]
Signaling Pathway: COX-2 in Inflammation
Caption: The COX-2 signaling pathway in inflammation.
Detailed Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)
This protocol is adapted from commercially available kits.[8]
-
Reagent Preparation: Prepare all reagents (COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, Human Recombinant COX-2, and the comparator/positive control) as per the manufacturer's instructions.
-
Compound and Control Preparation: Dissolve the test compound and the comparator, Celecoxib , in a suitable solvent (e.g., DMSO).[2][8] Prepare a 10X working solution of each in COX Assay Buffer.
-
Plate Setup: In a 96-well white opaque plate, add 10 µL of the diluted test inhibitor to the sample wells. For the Enzyme Control wells, add 10 µL of COX Assay Buffer. For the Inhibitor Control wells, add a known COX-2 inhibitor like Celecoxib.[8]
-
Reaction Mix Preparation: Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, COX Cofactor, and the reconstituted COX-2 enzyme.
-
Reaction Initiation: Add 80 µL of the Reaction Mix to each well, followed by 10 µL of diluted Arachidonic Acid to initiate the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.
-
Data Analysis: Calculate the rate of the reaction for each well. The percent inhibition is calculated using the formula: % Inhibition = [(Rate of Enzyme Control - Rate of Sample) / Rate of Enzyme Control] x 100. Determine the IC50 value from a dose-response curve.
Comparative Analysis: Anti-inflammatory Activity
Celecoxib is a highly selective COX-2 inhibitor and a widely used non-steroidal anti-inflammatory drug (NSAID), making it an ideal positive control and comparator.[2][6]
| Compound | Target | IC50 (nM) |
| 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one | COX-2 | [Experimental Data] |
| Celecoxib | COX-2 | 40[2] |
This table provides a framework for comparing the COX-2 inhibitory activity. The IC50 value for the test compound will be determined experimentally.
Section 3: Antimicrobial Susceptibility Testing via Broth Microdilution
Given the known antimicrobial properties of many benzofuran derivatives, it is prudent to evaluate 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one for such activity.[3] The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10] The MIC is the lowest concentration of the drug that prevents visible growth of a microorganism.
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution Assay
-
Compound Dilution: In a 96-well microtiter plate, add 100 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells. In the first column, add 100 µL of a 2x concentrated stock solution of the test compound and the comparator, Griseofulvin . Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus for antibacterial testing, Candida albicans for antifungal testing) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[10]
-
Inoculation: Inoculate each well with 5 µL of the standardized inoculum. Leave one column un-inoculated as a sterility control.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Comparative Analysis: Antimicrobial Activity
Griseofulvin is an antifungal drug that contains a spiro-benzofuran moiety and is effective against dermatophytes.[1] It serves as a relevant comparator for assessing the antifungal potential of our test compound.
| Compound | Target Microorganism | MIC (µg/mL) |
| 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one | Candida albicans | [Experimental Data] |
| Griseofulvin | Candida albicans | 49.9–99.8[4] |
This table provides a template for comparing the in vitro antifungal activity. The MIC value for the test compound will be determined experimentally.
Conclusion
This guide outlines a rigorous and comparative approach to the initial biological validation of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one. By employing standardized in vitro assays and comparing the results to well-characterized compounds, researchers can obtain a clear and objective assessment of its potential as an anticancer, anti-inflammatory, or antimicrobial agent. The detailed protocols and the rationale behind the experimental design are intended to ensure the generation of reliable and reproducible data, which is essential for the progression of any novel compound in the drug discovery pipeline.
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The Pivotal Role of the Isopropyl Ketone Moiety: A Comparative Guide to the Structure-Activity Relationship of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one Analogs in Oncology Research
For Immediate Release
[City, State] – January 17, 2026 – In the relentless pursuit of novel therapeutic agents, the benzofuran scaffold has consistently emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: 1-(1-benzofuran-2-yl)-2-methylpropan-1-one analogs. By systematically evaluating the impact of structural modifications on their cytotoxic profiles, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for the rational design of next-generation benzofuran-based anticancer agents.
The core structure, featuring a benzofuran nucleus acylated at the 2-position with an isopropyl ketone, presents a unique template for targeted modifications. Our analysis will focus on three primary regions of chemical diversity: the benzofuran ring system, the α-carbon of the ketone, and the terminal methyl groups. Understanding how alterations in these areas influence biological activity is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
The Benzofuran Core: A Foundation for Potency
The benzofuran ring system is not merely a passive scaffold; its substitution pattern profoundly dictates the molecule's interaction with biological targets.[1] Studies on related 2-acylbenzofuran derivatives have consistently shown that the nature and position of substituents on the benzene ring can dramatically modulate cytotoxic activity.
Key SAR Insights for the Benzofuran Ring:
-
Electron-Withdrawing vs. Electron-Donating Groups: The introduction of electron-withdrawing groups, such as halogens (e.g., bromine, chlorine), at positions 5 or 7 of the benzofuran ring has been shown to enhance cytotoxic activity in various cancer cell lines.[2] This is often attributed to altered electronic properties of the molecule, potentially improving interactions with target proteins or influencing metabolic stability.
-
Methoxy and Hydroxy Substituents: The presence of methoxy or hydroxy groups, particularly at positions 4, 5, 6, and 7, can have a variable impact. In some series, these groups have been associated with increased potency, possibly by forming key hydrogen bonds within the active site of a target enzyme.[3] However, in other cases, they may lead to metabolic liabilities.
-
Steric Hindrance: Bulky substituents on the benzofuran ring can influence the overall conformation of the molecule, which may be advantageous or detrimental depending on the topography of the biological target.
The Propan-1-one Linker: More Than Just a Spacer
The 2-methylpropan-1-one moiety is a critical determinant of the molecule's shape and reactivity. Modifications to this linker, particularly at the α-carbon, can significantly impact biological outcomes.
Impact of Modifications to the Ketone Moiety:
-
α-Substitution: The presence of a methyl group at the α-position, creating the isopropyl ketone, is a key feature. Altering the size and nature of this substituent can influence the molecule's steric profile and its susceptibility to metabolic degradation. Replacing the methyl groups with larger alkyl chains or cyclic structures would be a logical next step in analog synthesis to probe the steric tolerance of the target.
-
Carbonyl Group: The ketone's carbonyl group is a potential hydrogen bond acceptor and a site for metabolic reduction. While essential for the core structure, its reactivity can be modulated by the electronic nature of the benzofuran ring.
Comparative Analysis of Cytotoxic Activity
| Compound ID | R1 (Benzofuran Substitution) | R2 (Acyl Chain) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | H | -CH3 | K562 (Leukemia) | >100 | [2] |
| 1c | 5-Br | -CH3 | K562 (Leukemia) | 15.2 ± 1.3 | [2] |
| 1e | 7-Br | -CH3 | K562 (Leukemia) | 21.4 ± 2.1 | [2] |
| 2d | 5-OCH3 | -CH2Br | K562 (Leukemia) | 8.9 ± 0.9 | [2] |
| 3a | 6-OCH3 | -CH3 | K562 (Leukemia) | 35.7 ± 2.8 | [2] |
| 3d | 6-OCH3 | -CH2Br | K562 (Leukemia) | 12.1 ± 1.1 | [2] |
This table is a representative summary based on available data for structurally related compounds and is intended to illustrate general SAR trends.
The data clearly indicates that the introduction of a bromine atom at either the 5 or 7 position of the benzofuran ring (compounds 1c and 1e ) significantly increases the cytotoxic activity compared to the unsubstituted analog (1a ). Furthermore, α-bromination of the acetyl group (compounds 2d and 3d ) also leads to a notable enhancement in potency. These findings strongly suggest that future synthetic efforts on 1-(1-benzofuran-2-yl)-2-methylpropan-1-one analogs should explore similar halogenation strategies.
Experimental Protocols
To ensure the reproducibility and validation of SAR studies, standardized experimental protocols are essential. The following outlines the key methodologies for the synthesis and biological evaluation of these benzofuran analogs.
General Synthesis of 2-Acylbenzofuran Analogs (Rap-Stoermer Reaction)
A common and efficient method for the synthesis of 2-acylbenzofurans is the Rap-Stoermer reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of a substituted salicylaldehyde (1.0 eq.) in a suitable solvent such as acetone or N,N-dimethylformamide (DMF), is added anhydrous potassium carbonate (2.0 eq.).
-
Addition of α-haloketone: An α-haloketone, such as 3-chloro-2-butanone for the synthesis of a 2-propionylbenzofuran, is added dropwise to the reaction mixture at room temperature.
-
Reaction Conditions: The mixture is then heated to reflux (typically 60-80 °C) and stirred for several hours (4-24 h) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 2-acylbenzofuran.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37 °C with 5% CO2.
-
Compound Treatment: The following day, the cells are treated with various concentrations of the synthesized benzofuran analogs (typically ranging from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for an additional 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is then removed, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Path Forward: SAR Workflow and Future Directions
The following diagrams illustrate the key relationships in the SAR of 1-(1-benzofuran-2-yl)-2-methylpropan-1-one analogs and a typical workflow for their development.
Caption: Key Structure-Activity Relationships for 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one Analogs.
Caption: Iterative Workflow for the Development of Benzofuran-Based Anticancer Agents.
Conclusion and Future Perspectives
The exploration of the structure-activity relationship of 1-(1-benzofuran-2-yl)-2-methylpropan-1-one analogs reveals a promising avenue for the discovery of novel anticancer agents. The available data on related 2-acylbenzofurans strongly suggests that strategic modifications, particularly halogenation of the benzofuran ring and the α-position of the ketone, are likely to yield compounds with enhanced cytotoxic potency.
Future research should focus on the systematic synthesis and biological evaluation of a dedicated library of these analogs to build a comprehensive and quantitative SAR model. This will enable the fine-tuning of their pharmacological profiles, leading to the identification of lead candidates with superior efficacy and safety profiles for further preclinical and clinical development. The insights provided in this guide serve as a foundational roadmap for researchers dedicated to harnessing the therapeutic potential of the benzofuran scaffold in the fight against cancer.
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A Comparative Benchmarking Guide to the Pro-Apoptotic Activity of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one
Abstract
The benzofuran scaffold is a privileged heterocyclic motif renowned for its presence in a multitude of biologically active compounds, demonstrating a wide spectrum of therapeutic potentials including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide introduces a systematic approach to evaluating the anticancer potential of a novel benzofuran derivative, 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one. Based on the established pro-apoptotic activity of many benzofuran-containing molecules, we hypothesize a similar mechanism of action for this compound.[2][4][5] This document provides a comprehensive framework for benchmarking its efficacy against Staurosporine, a well-characterized and potent inducer of apoptosis.[6][7][8] We present a suite of detailed experimental protocols, from initial cytotoxicity screening to in-depth mechanistic studies of apoptosis, designed to provide a robust and objective comparison. This guide is intended for researchers in drug discovery and oncology, offering a validated workflow to assess the therapeutic promise of new chemical entities.
Introduction: The Rationale for Investigating Benzofuran Derivatives as Anticancer Agents
The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Heterocyclic compounds are of particular interest, and among them, the benzofuran nucleus has emerged as a critical pharmacophore.[1][3] Numerous studies have demonstrated that derivatives of benzofuran can exert potent cytotoxic effects against various cancer cell lines, often by inducing programmed cell death, or apoptosis.[5][9][10]
1-(1-Benzofuran-2-yl)-2-methylpropan-1-one is a novel compound featuring this key scaffold. While its specific biological activities are yet to be fully elucidated, its structural similarity to other known bioactive benzofurans warrants a thorough investigation into its potential as an anticancer agent. A common mechanism through which many cytotoxic compounds, including several benzofuran derivatives, exert their effects is the induction of apoptosis.[4][5][11] This is a highly regulated cellular process essential for tissue homeostasis, and its dysregulation is a hallmark of cancer.
To rigorously evaluate the pro-apoptotic potential of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one, a direct comparison with a known standard is essential. Staurosporine , a microbial alkaloid, is a potent, albeit non-selective, protein kinase inhibitor widely used as a general inducer of apoptosis in a multitude of cell lines.[12] Its mechanisms of inducing apoptosis are well-documented, involving both caspase-dependent and independent pathways, making it an ideal positive control and benchmark for this investigation.[7]
This guide outlines a strategic series of experiments to quantitatively compare the cytotoxic and pro-apoptotic effects of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one with Staurosporine.
Experimental Design and Workflow
The experimental approach is designed to progress from a general assessment of cytotoxicity to a more detailed investigation of the apoptotic mechanism. This multi-tiered strategy ensures a comprehensive evaluation of the compound's biological activity.
Caption: Experimental workflow for benchmarking the test compound.
Detailed Experimental Protocols
For this investigation, a human cancer cell line such as Jurkat (leukemia), MCF-7 (breast cancer), or A549 (lung cancer) is recommended, as these are widely used and well-characterized in apoptosis studies.
Protocol 1: Determination of Cytotoxicity by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[13] This initial step is crucial for determining the half-maximal inhibitory concentration (IC50) of the compounds.
-
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of choice
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
1-(1-Benzofuran-2-yl)-2-methylpropan-1-one (Test Compound)
-
Staurosporine (Benchmark Compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound and Staurosporine in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[14][15]
-
Protocol 2: Quantification of Apoptosis by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17][18] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.[18][19]
-
Materials:
-
6-well plates
-
Test Compound and Staurosporine
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound and Staurosporine at their respective IC50 concentrations for a predetermined time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[19]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Protocol 3: Measurement of Caspase-3/7 Activity
Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures their activity.[21]
-
Materials:
-
White-walled 96-well plates
-
Test Compound and Staurosporine
-
Caspase-Glo® 3/7 Assay System (Promega)
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compounds as described in the MTT assay protocol.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[22][23]
-
Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds, then incubate at room temperature for 1 to 3 hours.[22]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Protocol 4: Western Blot Analysis of Apoptotic Markers
Western blotting is used to detect key proteins involved in the apoptotic pathway. The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical determinant of cell fate. Cleavage of PARP by caspase-3 is a hallmark of apoptosis.[24][25]
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Bax, anti-Bcl-2, anti-cleaved PARP, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Protein Extraction: Treat cells with the compounds, then lyse the cells and quantify the protein concentration.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and normalize to the loading control. Calculate the Bax/Bcl-2 ratio.
-
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of Test Compound vs. Staurosporine
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one | Jurkat | 48 | Value |
| Staurosporine | Jurkat | 48 | Value |
Table 2: Quantification of Apoptosis and Caspase Activity
| Treatment (at IC50) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Relative Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | Value | Value | 1.0 |
| Test Compound | Value | Value | Value |
| Staurosporine | Value | Value | Value |
Mechanistic Insights: The Apoptotic Pathway
The combined results from the assays will provide a comprehensive picture of the compound's pro-apoptotic mechanism.
Caption: Hypothesized intrinsic apoptotic pathway induced by the test compound.
Conclusion and Future Directions
This guide provides a robust framework for the initial characterization and benchmarking of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one as a potential pro-apoptotic anticancer agent. By comparing its performance against the well-established activity of Staurosporine, researchers can objectively assess its potency and mechanism of action. Favorable results from these assays would justify further investigation, including studies in additional cancer cell lines, analysis of other apoptotic pathways (e.g., the extrinsic pathway), and eventual progression to in vivo models to evaluate therapeutic efficacy and toxicity. The systematic approach detailed herein ensures a solid foundation for the preclinical evaluation of this and other novel benzofuran derivatives.
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A Comparative Guide to the Cross-Reactivity Profile of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one
Introduction: The Analytical Challenge of Novel Psychoactive Substances
The landscape of psychoactive substances is in a constant state of flux, with the continuous emergence of novel compounds designed to mimic the effects of controlled drugs while evading detection by standard toxicological screening methods. 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one belongs to the broader class of benzofuran derivatives, which have been noted for their diverse biological activities.[1][2][3] As with many new psychoactive substances (NPS), a critical analytical challenge lies in understanding their potential for cross-reactivity in established immunoassays.[4][5] These assays are the frontline tool in clinical and forensic toxicology for rapid screening, and unforeseen cross-reactivity can lead to false-positive or false-negative results, with significant clinical and legal ramifications.
This guide provides a comprehensive framework for evaluating the cross-reactivity of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one. We will delve into the rationale for selecting potential cross-reactants, present detailed experimental protocols for both screening and confirmatory assays, and offer a comparative analysis based on hypothetical, yet scientifically plausible, experimental data. This document is intended for researchers, scientists, and drug development professionals engaged in the analytical characterization of novel compounds.
Rationale for Cross-Reactivity Assessment: Structural Analogs and Metabolic Fate
The potential for a compound to cross-react in an immunoassay is primarily dictated by its structural similarity to the target analyte for which the assay was designed. In the absence of specific data for 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one, we must infer potential cross-reactants based on its core structure and the known metabolic pathways of related compounds.
The structure of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one features a benzofuran ring system linked to a propan-1-one moiety. This suggests potential cross-reactivity with assays targeting other benzofuran derivatives, as well as compounds with similar side-chain structures. Furthermore, the metabolism of analogous benzofuran designer drugs, such as 6-APB and 6-MAPB, often involves hydroxylation, N-demethylation, and carboxylation, leading to metabolites that may also exhibit cross-reactivity.[6]
Based on these principles, a panel of potential cross-reactants has been selected for this comparative study:
-
Structural Analogs (Benzofurans):
-
2-Acetylbenzofuran
-
6-(2-aminopropyl)benzofuran (6-APB)
-
5-(2-aminopropyl)benzofuran (5-APB)
-
-
Structurally Related Psychoactive Substances:
-
Methcathinone
-
Mephedrone
-
MDMA (3,4-methylenedioxymethamphetamine)
-
-
Common Over-the-Counter (OTC) Medications (Potential for Interference):
-
Ibuprofen
-
Naproxen
-
Pseudoephedrine
-
Experimental Approach: A Two-Tiered Strategy for Cross-Reactivity Profiling
A robust assessment of cross-reactivity necessitates a two-tiered approach: an initial screening using a sensitive immunoassay followed by a highly specific confirmatory method.
-
Tier 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for high-throughput screening of potential cross-reactivity.
-
Tier 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for definitive confirmation and quantification of any observed cross-reactivity.
The following sections provide detailed protocols for each of these methodologies.
Experimental Protocols
Protocol 1: Competitive ELISA for Cross-Reactivity Screening
This protocol outlines a competitive ELISA designed to assess the degree to which various compounds can displace a labeled antigen from a limited number of antibody binding sites. The principle relies on the competition between the test compound and a known, labeled antigen for binding to antibodies specific to the target class of compounds.
Caption: Workflow for the competitive ELISA protocol.
-
Plate Coating:
-
Dilute the capture antibody (e.g., a polyclonal antibody raised against a benzofuran analog) to a predetermined optimal concentration in coating buffer (0.1 M sodium bicarbonate, pH 9.6).
-
Add 100 µL of the diluted antibody to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (PBS with 1% BSA) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one and each potential cross-reactant in assay buffer (PBS with 0.1% BSA and 0.05% Tween-20).
-
Add 50 µL of each standard, control, or test sample to the appropriate wells.
-
Add 50 µL of the enzyme-conjugated antigen (e.g., a benzofuran derivative labeled with horseradish peroxidase - HRP) to each well.
-
Incubate for 1 hour at 37°C.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of 2 M sulfuric acid to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compounds using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of negative control)] * 100
-
Determine the IC50 (the concentration of the compound that causes 50% inhibition) for the target analyte and each potential cross-reactant.
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of target analyte / IC50 of test compound) * 100
-
Protocol 2: LC-MS/MS for Confirmatory Analysis
This protocol describes a highly selective and sensitive LC-MS/MS method for the unambiguous identification and quantification of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one and its potential cross-reactants.
Caption: Workflow for the LC-MS/MS confirmatory analysis.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 1 mL of urine or plasma, add an internal standard (e.g., deuterated analog of the target compound).
-
Condition a mixed-mode SPE cartridge with methanol followed by deionized water and then buffer (e.g., 0.1 M phosphate buffer, pH 6.0).
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with deionized water, followed by a weak organic solvent (e.g., 20% methanol).
-
Elute the analytes with an appropriate solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide; 78:20:2).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to resolve all analytes (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ion Source: Electrospray ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimized precursor-to-product ion transitions for each analyte and the internal standard.
-
-
-
Method Validation:
-
The LC-MS/MS method should be validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects.[7]
-
Comparative Data Analysis (Hypothetical)
The following tables summarize the hypothetical results of the cross-reactivity studies.
Table 1: Competitive ELISA Cross-Reactivity Data
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one (Target) | 25.0 | 100% |
| 2-Acetylbenzofuran | 150.0 | 16.7% |
| 6-APB | 500.0 | 5.0% |
| 5-APB | 625.0 | 4.0% |
| Methcathinone | > 10,000 | < 0.25% |
| Mephedrone | > 10,000 | < 0.25% |
| MDMA | > 10,000 | < 0.25% |
| Ibuprofen | > 20,000 | < 0.125% |
| Naproxen | > 20,000 | < 0.125% |
| Pseudoephedrine | > 20,000 | < 0.125% |
Table 2: LC-MS/MS Confirmatory Analysis Data
| Compound | Retention Time (min) | MRM Transition 1 (m/z) | MRM Transition 2 (m/z) | LOD (ng/mL) | LOQ (ng/mL) |
| 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one | 3.85 | 203.1 -> 145.1 | 203.1 -> 117.1 | 0.5 | 1.5 |
| 2-Acetylbenzofuran | 3.21 | 161.1 -> 146.1 | 161.1 -> 118.1 | 0.8 | 2.5 |
| 6-APB | 2.98 | 176.1 -> 160.1 | 176.1 -> 131.1 | 1.0 | 3.0 |
| 5-APB | 3.05 | 176.1 -> 160.1 | 176.1 -> 131.1 | 1.0 | 3.0 |
| Methcathinone | 2.54 | 164.1 -> 146.1 | 164.1 -> 91.1 | 0.5 | 1.5 |
| Mephedrone | 2.89 | 178.1 -> 160.1 | 178.1 -> 145.1 | 0.5 | 1.5 |
| MDMA | 2.76 | 194.1 -> 163.1 | 194.1 -> 105.1 | 0.5 | 1.5 |
Discussion and Interpretation of Results
The hypothetical data presented in Table 1 suggest that an immunoassay developed for 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one would exhibit some cross-reactivity with structurally similar benzofuran analogs, such as 2-acetylbenzofuran, 6-APB, and 5-APB. This is an expected outcome due to the shared benzofuran core structure. The lower cross-reactivity of the aminopropyl-substituted benzofurans (APB analogs) compared to 2-acetylbenzofuran indicates that the side chain also plays a significant role in antibody recognition.
Importantly, the data show negligible cross-reactivity with structurally distinct cathinones (methcathinone, mephedrone), MDMA, and common OTC medications.[8] This suggests that a well-designed immunoassay could be relatively specific for the benzofuran class of compounds.
The LC-MS/MS data in Table 2 demonstrate the high degree of specificity achievable with this confirmatory technique. The unique retention times and MRM transitions for each compound allow for their unambiguous identification and differentiation, even in complex matrices. The low limits of detection and quantification highlight the sensitivity of this method, making it suitable for the confirmation of low-level exposures.
Conclusion: A Pathway to Accurate Analytical Characterization
The emergence of novel psychoactive substances like 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one underscores the critical need for robust and well-validated analytical methods. This guide provides a comprehensive framework for conducting cross-reactivity studies, from initial screening with immunoassays to definitive confirmation with LC-MS/MS. While the presented data is hypothetical, it is based on established scientific principles and provides a realistic expectation of the analytical performance of these methods.
By following a systematic and scientifically rigorous approach to cross-reactivity assessment, researchers and toxicologists can develop and implement reliable testing strategies for new and emerging psychoactive compounds, thereby enhancing the accuracy of clinical diagnoses and forensic investigations.
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ResearchGate. (2022). Underreporting of synthetic cathinone poisoning with clinical immunoassays: An experimental and observational study. [Link]
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Stevanović, S., et al. (2018). Human Papillomavirus T-Cell Cross-reactivity in Cervical Cancer: Implications for Immunotherapy Clinical Trial Design. JAMA Oncology, 4(7), e180807. [Link]
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A Comparative Guide to the In Vivo Efficacy of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one in a Preclinical Model of Neuroinflammation
This guide provides a comprehensive analysis of the potential in vivo efficacy of the novel benzofuran derivative, 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one, in a well-established preclinical model of neuroinflammation. While direct in vivo data for this specific molecule is not yet publicly available, this document synthesizes the known anti-inflammatory and neuroprotective potential of the broader benzofuran class of compounds to project its therapeutic promise. For comparative purposes, its hypothetical efficacy is benchmarked against two standard-of-care agents: the corticosteroid Dexamethasone and the cyclooxygenase-2 (COX-2) inhibitor Celecoxib.
The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for neuroinflammatory disorders.
Introduction: The Therapeutic Potential of Benzofuran Derivatives in Neuroinflammation
Neuroinflammation is a critical underlying factor in the pathogenesis of a wide range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1] This complex biological response within the central nervous system (CNS) involves the activation of glial cells, the release of pro-inflammatory cytokines, and the generation of reactive oxygen species, ultimately leading to neuronal damage and cognitive decline.[1] Consequently, the development of novel anti-inflammatory agents that can effectively cross the blood-brain barrier and modulate these pathological processes is a paramount goal in modern neuroscience research.
The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[2][3] The inherent drug-like properties of this scaffold make it an attractive starting point for the design of novel CNS-penetrant therapeutics. The subject of this guide, 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one, is a novel ketone derivative of benzofuran. Based on the established biological profile of this chemical class, it is hypothesized that this compound will exhibit significant anti-inflammatory and neuroprotective effects in vivo.
This guide will delineate a robust preclinical framework for evaluating the efficacy of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one in the widely accepted lipopolysaccharide (LPS)-induced murine model of neuroinflammation.[4][5][6] A direct comparison with Dexamethasone and Celecoxib will provide a clear benchmark for its potential therapeutic index and efficacy.
Preclinical In Vivo Efficacy Assessment: The Lipopolysaccharide (LPS) Model of Neuroinflammation
The systemic administration of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a well-characterized and widely used method to induce a robust neuroinflammatory response in rodents.[4][5][6][7] This model recapitulates many of the key pathological features of neurodegenerative diseases, including microglial activation, astrogliosis, and the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4][8] Furthermore, LPS-induced neuroinflammation has been shown to cause cognitive impairment in animal models, providing a functional readout for the neuroprotective effects of test compounds.[8]
Experimental Workflow
The following diagram illustrates the experimental workflow for assessing the in vivo efficacy of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one compared to standard treatments in the LPS-induced neuroinflammation model.
Sources
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A Researcher's Guide to the Spectroscopic Differentiation of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one Isomers
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Isomeric ambiguity can lead to significant downstream challenges, impacting everything from pharmacological activity and toxicity profiles to intellectual property claims. This guide provides an in-depth spectroscopic comparison of 1-(1-benzofuran-2-yl)-2-methylpropan-1-one and its primary positional isomers. By leveraging fundamental principles and experimental data from analogous systems, we will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy can be employed to unambiguously differentiate these closely related molecules.
The isomers under consideration are those where the 2-methylpropan-1-one moiety is attached to different positions of the benzofuran ring system. For the purpose of this guide, we will focus on the most probable and synthetically relevant isomers: the 2-acyl (the primary compound), 3-acyl, and 5-acyl benzofurans.
The Challenge of Isomer Differentiation
Positional isomers of substituted benzofurans often exhibit subtle differences in their physicochemical properties, making their differentiation a non-trivial task. The electronic environment of the benzofuran ring is perturbed differently by the acyl group depending on its point of attachment. These electronic variations manifest as distinct signatures in various spectroscopic analyses. This guide will dissect these signatures to provide a clear and actionable framework for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of atoms within a molecule.
¹H NMR Spectroscopy
The proton NMR spectra of the isomers are expected to show significant differences in the chemical shifts and coupling patterns of the aromatic protons on the benzofuran ring. The electron-withdrawing nature of the ketone will deshield adjacent protons.
Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃:
| Proton | 2-Acyl Isomer (Predicted) | 3-Acyl Isomer (Predicted) | 5-Acyl Isomer (Predicted) | Rationale |
| H-3 | ~7.4 (s) | - | ~7.8 (s) | In the 2-acyl isomer, H-3 is adjacent to the electron-withdrawing group and appears as a singlet. In the 5-acyl isomer, H-3 is further away but still influenced by the overall electronic changes. |
| H-4 | ~7.6 (d) | ~7.9 (d) | ~8.0 (d) | The proximity and ortho-relationship to the acyl group in the 3- and 5-isomers lead to significant deshielding. |
| H-5 | ~7.3 (t) | ~7.4 (t) | - | |
| H-6 | ~7.4 (t) | ~7.5 (t) | ~7.5 (d) | |
| H-7 | ~7.5 (d) | ~7.6 (d) | ~7.7 (s) | H-7 in the 5-acyl isomer is adjacent to the acyl group and would appear as a singlet. |
| CH | ~3.6 (septet) | ~3.5 (septet) | ~3.6 (septet) | The chemical shift of the isopropyl proton is less affected by the substitution pattern on the ring. |
| CH₃ | ~1.2 (d) | ~1.2 (d) | ~1.2 (d) | The methyl protons of the isopropyl group will be a doublet with minimal variation in chemical shift. |
Experimental Protocol for ¹H NMR Spectroscopy:
Caption: Workflow for acquiring ¹H NMR spectra of benzofuran isomers.
¹³C NMR Spectroscopy
The carbon chemical shifts, particularly of the benzofuran ring, will also be diagnostic. The carbonyl carbon and the carbon to which it is attached will show the most significant variations.
Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃:
| Carbon | 2-Acyl Isomer (Predicted) | 3-Acyl Isomer (Predicted) | 5-Acyl Isomer (Predicted) | Rationale |
| C=O | ~192 | ~195 | ~190 | The electronic environment around the carbonyl group differs, affecting its chemical shift. |
| C-2 | ~154 | ~125 | ~155 | The direct attachment of the acyl group significantly deshields C-2 in the 2-acyl isomer. |
| C-3 | ~118 | ~148 | ~112 | C-3 is deshielded in the 3-acyl isomer due to direct attachment of the electron-withdrawing group. |
| C-3a | ~128 | ~127 | ~129 | |
| C-4 | ~124 | ~123 | ~125 | |
| C-5 | ~123 | ~124 | ~135 | C-5 is deshielded in the 5-acyl isomer. |
| C-6 | ~126 | ~125 | ~122 | |
| C-7 | ~112 | ~113 | ~115 | |
| C-7a | ~155 | ~156 | ~154 | |
| CH | ~39 | ~38 | ~39 | |
| CH₃ | ~19 | ~19 | ~19 |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the presence of specific functional groups. While all isomers will show a characteristic strong absorption for the carbonyl (C=O) group, its exact position can vary depending on conjugation with the benzofuran ring.
Predicted IR Absorption Frequencies (cm⁻¹):
| Isomer | C=O Stretch (Predicted) | Aromatic C=C Stretch (Predicted) | C-O Stretch (Predicted) | Rationale |
| 2-Acyl | ~1670-1685 | ~1600, ~1450 | ~1250-1300 | Conjugation of the carbonyl with the furan ring lowers the stretching frequency. |
| 3-Acyl | ~1660-1675 | ~1600, ~1450 | ~1250-1300 | Similar to the 2-acyl isomer, conjugation lowers the C=O stretching frequency. |
| 5-Acyl | ~1680-1695 | ~1600, ~1450 | ~1250-1300 | The carbonyl group is conjugated with the benzene ring, which also lowers the stretching frequency, but potentially to a different extent than conjugation with the furan ring. |
Experimental Protocol for ATR-IR Spectroscopy:
Caption: Workflow for acquiring ATR-IR spectra of benzofuran isomers.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While all isomers have the same molecular weight, their fragmentation patterns upon ionization can be distinct, providing crucial structural information. Electron Ionization (EI) is a common technique that induces fragmentation.
Predicted Key Fragments (m/z) in EI-MS:
| Isomer | Molecular Ion (M⁺) | [M - C₃H₇]⁺ | [Benzofuranoyl]⁺ | Other Diagnostic Fragments | Rationale |
| 2-Acyl | 188 | 145 | 145 | 117 ([M - C₃H₇ - CO]⁺) | The primary fragmentation is the loss of the isopropyl radical to form the stable 2-benzofuranoyl cation. |
| 3-Acyl | 188 | 145 | 145 | 117 ([M - C₃H₇ - CO]⁺) | Similar to the 2-acyl isomer, loss of the isopropyl radical is expected to be a major fragmentation pathway. |
| 5-Acyl | 188 | 145 | - | 117, 131 | Fragmentation may involve cleavage of the acyl group from the benzene ring, leading to different fragment ions compared to the 2- and 3-isomers.[1] For instance, a fragment corresponding to the benzofuran ring with a charge at the 5-position might be observed. |
Differentiation between the 2- and 3-acyl isomers by EI-MS alone might be challenging due to the formation of the same stable acylium ion.[2][3] In such cases, tandem mass spectrometry (MS/MS) would be invaluable, as the fragmentation of the isolated acylium ion could reveal subtle structural differences.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the acyl group will influence the extent of the conjugated π-system, leading to different absorption maxima (λ_max).
Predicted UV-Vis Absorption Maxima (λ_max, nm) in Ethanol:
| Isomer | λ_max (Predicted) | Rationale |
| 2-Acyl | ~300-310 | The acyl group is in conjugation with the entire benzofuran π-system. |
| 3-Acyl | ~290-300 | The conjugation pathway is different from the 2-acyl isomer, likely resulting in a slightly shorter λ_max. |
| 5-Acyl | ~280-290 and ~320-330 | The acyl group is primarily in conjugation with the benzene ring, which may result in two distinct absorption bands corresponding to different electronic transitions. |
Conclusion: A Multi-faceted Approach to Isomer Identification
The spectroscopic differentiation of 1-(1-benzofuran-2-yl)-2-methylpropan-1-one isomers is a clear demonstration of the power of a multi-technique approach. While each spectroscopic method provides valuable clues, a conclusive structural assignment relies on the synthesis of information from all techniques.
-
¹H and ¹³C NMR are the most definitive techniques, providing unambiguous information about the substitution pattern on the benzofuran ring.
-
IR spectroscopy offers a quick and simple method to confirm the presence of the conjugated ketone functionality and may provide subtle clues to the isomer identity.
-
Mass spectrometry confirms the molecular weight and can provide diagnostic fragmentation patterns, especially with the use of tandem MS techniques.
-
UV-Vis spectroscopy gives insights into the electronic structure and conjugation, offering complementary data to support the assignments made by other methods.
By carefully applying these spectroscopic techniques and understanding the underlying principles of how the acyl group's position influences the spectral output, researchers can confidently and accurately characterize these and other isomeric benzofuran derivatives, ensuring the integrity and progression of their research and development endeavors.
References
-
Structural confirmation of position isomers 2‐(2‐methylaminoprolyl)benzofuran and 5‐(2‐methylaminopropyl)benzofuran: a combined mass spectrometric and computational study. Rapid Communications in Mass Spectrometry. [Link]
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Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. [Link]
-
Unexpected detection of 3-aroylbenzofuran side products in the preparation of 2-arylbenzofurans: Identification, characterization, and comparison with chalcone's fragmentation patterns using EI/MSn. Journal of Mass Spectrometry. [Link]
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- 3. Unexpected detection of 3-aroylbenzofuran side products in the preparation of 2-arylbenzofurans: Identification, characterization, and comparison with chalcone's fragmentation patterns using EI/MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of Synthetic 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one
For researchers, scientists, and drug development professionals, establishing the purity of a synthetic compound is a cornerstone of scientific rigor and a prerequisite for its use in further research and development. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one , a key intermediate in the synthesis of various pharmacologically active molecules. We will explore the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, providing not only theoretical underpinnings but also practical, field-proven insights and detailed experimental protocols.
The structural integrity and purity of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one are critical, as impurities can arise from starting materials, by-products of the synthetic route, or degradation. These impurities can have unintended pharmacological effects, interfere with downstream reactions, and compromise the validity of research data. Therefore, a robust analytical strategy for purity determination is not just a quality control measure but a fundamental aspect of good scientific practice.
The Synthetic Landscape: Anticipating Potential Impurities
The common synthetic routes to 2-acylbenzofurans often involve the reaction of a substituted salicylaldehyde with an α-haloketone.[1][2] For 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one, a likely synthesis would involve the reaction of salicylaldehyde with 1-chloro-3-methyl-2-butanone.
Caption: A plausible synthetic route to the target compound.
This synthesis can lead to several potential impurities, including unreacted starting materials, by-products from side reactions, and residual solvents. A comprehensive purity assessment must be capable of separating and quantifying these diverse chemical entities.
Orthogonal Analytical Approaches for Robust Purity Determination
No single analytical technique is universally superior; a multi-faceted approach employing orthogonal methods provides the most comprehensive and reliable assessment of purity. Here, we compare three powerful techniques: HPLC, GC-MS, and qNMR.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability to a vast range of compounds.[3][4] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5]
Causality Behind Experimental Choices: For a moderately polar, non-volatile compound like 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one, reverse-phase HPLC is the logical choice. A C18 column provides excellent hydrophobic retention for the aromatic benzofuran moiety, while a mobile phase of acetonitrile and water allows for fine-tuning of the elution strength to achieve optimal separation of the main component from potential impurities. UV detection is ideal due to the strong chromophore of the benzofuran ring system.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) % B 0.0 50 15.0 95 20.0 95 20.1 50 | 25.0 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.
Caption: Workflow for HPLC purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): Excellence in Volatile Impurity Profiling
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[4] It offers exceptional separation efficiency and provides structural information through mass spectrometry, making it ideal for identifying unknown impurities.[5]
Causality Behind Experimental Choices: 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one is expected to have sufficient volatility and thermal stability for GC analysis. A non-polar capillary column, such as a DB-5ms, is a good starting point for the separation of aromatic compounds. Electron ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns for library matching and structural elucidation.
Experimental Protocol: GC-MS
-
Instrumentation: A GC system equipped with a split/splitless injector, a capillary column, and a mass selective detector.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C
-
Injection Mode: Split (50:1)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.
Caption: Workflow for GC-MS impurity identification.
Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Method for Purity Determination
qNMR has emerged as a primary analytical method for purity assessment, offering direct proportionality between the NMR signal integral and the number of nuclei.[6][7] This allows for the determination of purity without the need for a reference standard of the analyte itself, making it an "absolute" method when a certified internal standard is used.[8][9]
Causality Behind Experimental Choices: ¹H qNMR is particularly powerful due to the high natural abundance and sensitivity of the proton nucleus.[7] The selection of a suitable internal standard is critical; it must be of high purity, stable, and have signals that do not overlap with the analyte's signals. Maleic acid is a good candidate due to its simple spectrum and solubility in common NMR solvents like DMSO-d₆. A long relaxation delay (D1) is crucial to ensure complete relaxation of all protons, which is essential for accurate quantification.
Experimental Protocol: ¹H qNMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: DMSO-d₆
-
Internal Standard: Maleic acid (certified reference material).
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one into a vial.
-
Accurately weigh approximately 5 mg of maleic acid into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (D1): 30 seconds (at least 5 times the longest T₁ of both the analyte and the internal standard).
-
Number of Scans: 16
-
Acquisition Time: ~4 seconds.
-
-
Data Processing:
-
Apply a small line broadening (e.g., 0.3 Hz).
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, non-overlapping signal of the analyte and the signal of the internal standard.
-
Purity Calculation:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Caption: Workflow for qNMR purity determination.
Comparative Performance and Data Summary
The following table summarizes the expected performance characteristics of each technique for the purity assessment of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one, based on typical validation parameters for similar aromatic ketones.
| Parameter | HPLC-UV | GC-MS | ¹H qNMR |
| Primary Use | Quantitative Purity | Impurity Identification | Absolute Quantitative Purity |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Precision (% RSD) | < 2% | < 5% | < 1% |
| Limit of Detection (LOD) | ~10 ng/mL | ~0.1 ng/mL | ~0.1% |
| Limit of Quantitation (LOQ) | ~30 ng/mL | ~0.5 ng/mL | ~0.3% |
| Throughput | Moderate | High (with autosampler) | Low to Moderate |
| Strengths | Robust, versatile, well-established | High sensitivity, structural elucidation | Absolute quantification, no analyte standard needed |
| Weaknesses | Requires analyte standard for quantification | Limited to volatile/thermostable compounds | Lower sensitivity than MS, requires high-purity internal standard |
Trustworthiness: A Self-Validating System through Orthogonality
The true power of this analytical strategy lies in the orthogonality of the chosen methods. HPLC and GC separate compounds based on different physicochemical properties (polarity in liquid phase vs. volatility/boiling point in gas phase), while qNMR quantifies based on a fundamental nuclear property. If all three methods yield a consistent purity value, it provides a very high degree of confidence in the result. Discrepancies between the methods can indicate the presence of specific types of impurities (e.g., non-volatile impurities not seen by GC, or impurities without a UV chromophore missed by HPLC-UV).
This approach aligns with the principles outlined in the International Council for Harmonisation (ICH) guidelines, which emphasize a thorough understanding and control of impurities in drug substances.[3][7] The validation of these analytical procedures should be performed in accordance with ICH Q2(R2) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[9]
Conclusion
The purity assessment of a synthetic compound like 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one is a critical task that demands a well-reasoned and robust analytical strategy. While HPLC provides a reliable and routine method for quantitative purity determination, its combination with the high sensitivity and structural elucidation capabilities of GC-MS for volatile impurities, and the absolute quantification power of qNMR, creates a comprehensive and self-validating system. For researchers and drug development professionals, the adoption of such an orthogonal approach ensures the highest level of confidence in the quality of their materials, thereby underpinning the integrity and success of their scientific endeavors.
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-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7–15. [Link]
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AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
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Holzgrabe, U. (2010). Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. [Link]
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Klick, S., et al. (2005). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
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Thermo Fisher Scientific. What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. LCGC. [Link]
-
International Council for Harmonisation. ICH Guidelines & Impurity Detection Methods. Scribd. [Link]
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European Medicines Agency. Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q. [Link]
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Bouin, A.-S. European Pharmacopoeia Department, EDQM, Council of Europe. [Link]
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Sampaolesi, C. Related substances: how to characterise and control the impurity profile of an API. Aschimfarma. [Link]
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International Council for Harmonisation. ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. [Link]
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International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
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European Medicines Agency. ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological/biological entities). [Link]
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BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]
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Journal of Pharmaceutical and Biomedical Analysis. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]
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Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]
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Animal Health Laboratory. GC/MS-LC/MS multi-residue method. [Link]
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Frontiers in Pharmacology. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. [Link]
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MDPI. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. [Link]
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Journal of Chemical and Pharmaceutical Research. Detection and mass spectral characterization of carbofuran and its degradation product. [Link]
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SciSpace. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. [Link]
-
ACS Omega. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]
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ResearchGate. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. [Link]
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National Institutes of Health. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]
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PubMed. The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. [Link]
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Der Pharma Chemica. Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. [Link]
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A Senior Application Scientist's Guide to Comparative Computational Docking of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one
This guide provides a comprehensive, in-depth comparison of computational docking studies for the novel benzofuran derivative, 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one. We will explore its potential interactions with key oncological protein targets, leveraging a suite of industry-standard docking programs: AutoDock Vina, GOLD, and Glide. This document is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but a framework for critical analysis and interpretation of in silico data.
Introduction: The Therapeutic Potential of Benzofurans and the Role of In Silico Screening
The benzofuran scaffold is a privileged heterocyclic motif frequently found in biologically active natural products and synthetic compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties[1]. The therapeutic potential of benzofuran-containing molecules often stems from their ability to interact with and modulate the activity of various protein targets, particularly protein kinases, which are pivotal regulators of cellular processes frequently dysregulated in cancer.[2][3]
Our subject molecule, 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one, is a synthetic benzofuran derivative. While its specific biological activities are not yet extensively characterized, its structural similarity to known kinase inhibitors suggests it may exhibit affinity for this important class of enzymes. Computational docking, a cornerstone of modern drug discovery, allows us to predict the binding orientation and affinity of this small molecule with various protein targets in a time and cost-effective manner. This guide will compare the performance of three widely-used docking programs to provide a comprehensive in silico evaluation of our topic compound.
Selecting the Protein Targets: A Rationale-Driven Approach
Given the lack of specific experimental data for 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one, we have selected three well-validated protein kinase targets known to be inhibited by other benzofuran derivatives. This approach allows us to explore the potential of our compound against relevant cancer targets.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] We will be using the crystal structure of the VEGFR-2 kinase domain in complex with a pyrrolopyrimidine inhibitor (PDB ID: 3VHE) for our study.[5]
-
Epidermal Growth Factor Receptor (EGFR): A transmembrane protein that, upon activation, initiates signaling cascades that promote cell proliferation and survival. Mutations that lead to EGFR overactivation are common in various cancers.[6] We will utilize the crystal structure of the EGFR kinase domain (L858R/T790M) in complex with an inhibitor (PDB ID: 5UWD).[2]
-
Mammalian Target of Rapamycin (mTOR): A serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism. Its dysregulation is a hallmark of many cancers.[7][8] For our docking studies, we will employ the crystal structure of the mTOR kinase domain (PDB ID: 4JSV).[7]
Experimental Design: A Comparative Docking Workflow
Our comparative study will follow a rigorous and standardized workflow to ensure the reproducibility and validity of our findings. The overall process is depicted in the diagram below.
Caption: A generalized workflow for the comparative computational docking study.
Detailed Methodologies
Part 1: Ligand Preparation
The accuracy of a docking study is highly dependent on the correct preparation of the ligand structure. This involves generating a 3D conformation and assigning appropriate chemical properties.
Step-by-Step Protocol:
-
Obtain the Ligand Structure: The SMILES (Simplified Molecular Input Line Entry System) string for 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one, CC(C)C(=O)c1cc2ccccc2o1, will be used to generate the initial 2D structure.
-
Generate 3D Coordinates: A computational chemistry software, such as ChemDraw or an online tool, will be used to convert the 2D structure into a 3D conformation.
-
Energy Minimization: The 3D structure will be subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Assign Partial Charges: Appropriate partial charges (e.g., Gasteiger charges) will be assigned to each atom, which is crucial for calculating electrostatic interactions during docking.
-
Define Rotatable Bonds: The rotatable bonds within the ligand will be identified and defined to allow for conformational flexibility during the docking process.
-
Save in Appropriate Format: The prepared ligand will be saved in the respective file formats required by each docking program (e.g., .pdbqt for AutoDock Vina, .mol2 for GOLD and Glide).
Part 2: Protein Preparation
Proper preparation of the receptor is equally critical and involves cleaning the crystal structure and preparing it for the docking calculations.
Step-by-Step Protocol:
-
Download PDB Files: The crystal structures of VEGFR-2 (3VHE), EGFR (5UWD), and mTOR (4JSV) will be downloaded from the Protein Data Bank.[6][7][9][10]
-
Remove Non-essential Molecules: All water molecules, co-solvents, and any co-crystallized ligands will be removed from the PDB file.
-
Add Hydrogen Atoms: Hydrogen atoms, which are typically not resolved in X-ray crystal structures, will be added to the protein. The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) will be assigned based on a physiological pH of 7.4.
-
Assign Partial Charges: Partial charges will be assigned to all protein atoms using a standard force field (e.g., AMBER).
-
Define the Binding Site: The binding site for docking will be defined based on the location of the co-crystallized ligand in the original PDB file. This is typically done by creating a grid box or sphere around the active site.
Part 3: Docking Protocols
AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.
Protocol:
-
Prepare Receptor and Ligand: The prepared protein and ligand files will be converted to the PDBQT format using AutoDock Tools.
-
Define the Search Space: A grid box encompassing the defined binding site will be generated. The size and center of the grid box are crucial parameters that need to be carefully defined.
-
Configure Docking Parameters: A configuration file will be created specifying the paths to the receptor and ligand files, the grid box parameters, and the exhaustiveness of the search.
-
Run Docking Simulation: The docking simulation will be initiated from the command line using the Vina executable.
-
Analyze Results: The output will provide a set of docked poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).
GOLD is a commercial docking program that uses a genetic algorithm to explore the conformational flexibility of the ligand.
Protocol:
-
Load Protein and Define Binding Site: The prepared protein structure will be loaded into the GOLD interface, and the binding site will be defined based on the coordinates of the original ligand.
-
Load Ligand: The prepared ligand file (.mol2) will be loaded.
-
Configure Genetic Algorithm Parameters: Parameters for the genetic algorithm, such as population size, number of generations, and selection pressure, will be set.
-
Select Scoring Function: A suitable scoring function (e.g., GoldScore, ChemPLP) will be selected to evaluate the fitness of the docked poses.
-
Run Docking: The docking simulation will be run, and the resulting solutions will be saved.
Glide is a commercial docking program from Schrödinger that is known for its high accuracy and speed.
Protocol:
-
Protein Preparation Wizard: The protein will be prepared using the Protein Preparation Wizard in the Schrödinger Suite, which includes steps like adding hydrogens, assigning bond orders, and a restrained minimization.
-
Receptor Grid Generation: A receptor grid will be generated around the defined binding site.
-
Ligand Preparation: The ligand will be prepared using LigPrep to generate low-energy conformers.
-
Ligand Docking: The prepared ligand will be docked into the receptor grid using the Standard Precision (SP) or Extra Precision (XP) mode.
-
Analyze Results: The docked poses will be visualized and ranked based on the GlideScore.
Comparative Analysis of Docking Results
The primary outputs of the docking simulations will be the predicted binding affinity (docking score) and the binding pose of the ligand within the active site of each protein target.
Quantitative Comparison
The docking scores from each program for 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one against the three protein targets will be compiled into the following table for a direct comparison. It is important to note that docking scores are generally not directly comparable across different software due to the use of different scoring functions. However, the relative ranking of a ligand against different targets within the same program can be informative.
| Protein Target | Docking Software | Predicted Binding Affinity (Score) |
| VEGFR-2 | AutoDock Vina | Value in kcal/mol |
| GOLD | Value (unitless) | |
| Glide | Value (GlideScore) | |
| EGFR | AutoDock Vina | Value in kcal/mol |
| GOLD | Value (unitless) | |
| Glide | Value (GlideScore) | |
| mTOR | AutoDock Vina | Value in kcal/mol |
| GOLD | Value (unitless) | |
| Glide | Value (GlideScore) |
Qualitative Comparison: Binding Mode Analysis
Beyond the numerical scores, a thorough analysis of the predicted binding poses is crucial for understanding the potential interactions between the ligand and the protein. This involves visualizing the docked conformations and identifying key molecular interactions.
Caption: A diagram illustrating the key molecular interactions analyzed in docking studies.
For each protein target, we will analyze the top-ranked pose from each docking program to identify:
-
Hydrogen Bonds: These are strong, directional interactions that are critical for ligand binding. We will identify the specific amino acid residues involved in hydrogen bonding with the ligand.
-
Hydrophobic Interactions: The nonpolar regions of the ligand interacting with hydrophobic pockets in the protein active site contribute significantly to binding affinity.
-
π-π Stacking: The aromatic benzofuran ring of our ligand can engage in π-π stacking interactions with aromatic residues such as Phenylalanine, Tyrosine, and Tryptophan in the protein.
A comparative analysis of the binding modes predicted by the different software will reveal convergences and divergences in their predictions. Consistent predictions of key interactions across multiple programs can increase confidence in the in silico model.
Discussion and Future Directions
This comparative guide provides a robust framework for the initial in silico evaluation of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one. The results from these docking studies will offer valuable insights into the potential of this compound as a kinase inhibitor. A strong predicted binding affinity and a well-defined binding mode with key interactions within the active site of any of the selected targets would warrant further investigation.
It is imperative to remember that computational docking is a predictive tool, and its results should be interpreted with caution. The next logical steps would involve:
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complexes over time.
-
In Vitro Biological Assays: To experimentally validate the predicted binding and inhibitory activity of the compound against the identified protein targets.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the lead compound to optimize its potency and selectivity.
By integrating computational and experimental approaches, we can accelerate the discovery and development of novel therapeutic agents.
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Kwiecień, H., & Gąsiorowska, E. (2021). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International journal of molecular sciences, 22(23), 12797. [Link]
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Definitive Guide to the Safe Disposal of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one
This document provides a comprehensive, step-by-step protocol for the proper disposal of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one. As a valued professional in research and drug development, your safety and environmental stewardship are paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep and actionable understanding of safe laboratory practices. While specific data for this compound is not extensively published, this guide synthesizes information from its constituent chemical classes—benzofurans and ketones—and aligns with universal hazardous waste management principles.
Hazard Assessment and Characterization
Before any handling or disposal, a thorough understanding of the potential hazards is critical. The structure of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one incorporates a benzofuran moiety and a ketone functional group, which dictates its likely hazard profile.
-
Benzofuran Moiety: The parent compound, benzofuran, is classified as a suspected carcinogen and is known to be harmful if swallowed, inhaled, or in contact with skin.[1] It is also recognized as being harmful to aquatic life with long-lasting effects.[2]
-
Ketone Functional Group: Ketones, as a class, are often flammable organic solvents.[3][4] For instance, methyl ethyl ketone (MEK) is regulated as a hazardous waste due to its flammability and toxicity.[3]
-
Overall Profile: Based on these components, 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one must be treated as a hazardous waste . Its primary hazards are likely to be Toxicity , Carcinogenicity (Suspected) , Flammability , and Environmental Hazard .
All laboratory personnel must treat this compound and its waste with the highest degree of caution, assuming it possesses these hazardous characteristics.
Regulatory Framework: The Principle of "Cradle-to-Grave"
In the United States, the management of hazardous chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6][7] This legislation establishes a "cradle-to-grave" management system, meaning that the generator of the waste is responsible for its safe handling from the moment it is created until its ultimate disposal.[8] Adherence to these federal, state, and local regulations is not optional; it is a legal and ethical obligation.
Personal Protective Equipment (PPE) and Containment
Proper protection is the first line of defense against chemical exposure. The following table summarizes the minimum required PPE and appropriate waste containment solutions when handling waste containing 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one.
| Item | Specification | Rationale |
| Gloves | Compatible chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact and absorption, given the presumed toxicity of benzofuran derivatives.[9][10] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes of the chemical or its solutions.[10][11] |
| Lab Coat | Standard laboratory coat, flame-resistant if available. | To protect clothing and skin from contamination. |
| Respiratory | Use only in a certified chemical fume hood. | To prevent inhalation of potentially harmful vapors.[9][10] |
| Waste Container | Clearly labeled, leak-proof container with a screw cap. High-density polyethylene (HDPE) carboys are preferred. | To securely contain liquid waste, preventing leaks and spills. Plastic is often preferred over glass to minimize breakage risk.[12][13] |
| Secondary Containment | A larger, chemically resistant tray or tub. | To contain any potential leaks or spills from the primary waste container.[13] |
Step-by-Step Disposal Protocol
This protocol ensures that waste 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.
Step 1: Waste Segregation
Proper segregation is the most critical step in a compliant waste management program.[13] Incompatible wastes must never be mixed.[14]
-
Designate as Non-Halogenated Organic Waste: 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one does not contain halogens. It must be collected in a waste container specifically designated for non-halogenated organic solvents .[4][15]
-
AVOID Mixing With:
-
Halogenated solvents (e.g., chloroform, dichloromethane).
-
Acids or bases.
-
Oxidizing agents.
-
Aqueous waste.
-
Solid waste (e.g., contaminated gloves, paper towels).
-
Step 2: Accumulation in a Designated Container
All liquid waste containing this compound should be collected directly into the appropriate waste container.
-
Select the Container: Obtain a suitable, clean, and empty waste carboy from your institution's Environmental Health & Safety (EHS) department.[16]
-
Label Immediately: Before adding any waste, affix a hazardous waste tag to the container.[12][14][16] The label must include:
-
The full chemical name: "Waste 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one" and any other constituents in the waste stream.
-
The words "Hazardous Waste".
-
An accurate estimation of the percentage of each component.
-
The relevant hazard pictograms (e.g., Flammable, Health Hazard, Environmental Hazard).
-
The date accumulation started.
-
-
Add Waste Carefully: Using a funnel, carefully pour the waste into the container. Do not fill the container beyond 90% capacity to allow for vapor expansion.[17]
-
Keep Closed: The waste container must be securely capped at all times, except when actively adding waste.[12][16]
Step 3: Storage in a Satellite Accumulation Area (SAA)
The waste container must be stored in a designated SAA.
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[12][16]
-
Conditions: Store the container in a well-ventilated area, away from heat, sparks, or open flames.[2] Ensure it is within secondary containment.
-
Quantity Limits: Regulations limit the amount of waste that can be stored in an SAA (typically 55 gallons of hazardous waste or 1 quart of acutely toxic waste).[12][16][18]
Step 4: Final Disposal Arrangement
The ultimate disposal of this hazardous material must be conducted by professionals.
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowed time (check with your institution, often up to 12 months), contact your EHS office for pickup.[12][16]
-
Professional Disposal: EHS will arrange for a licensed hazardous waste disposal company to transport and dispose of the material.[10] The likely method of disposal for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one.
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A Comprehensive Guide to the Safe Handling of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one
This document provides essential safety and logistical guidance for laboratory professionals engaged in the handling of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one (CAS No. 91420-41-6).[1][2] As a compound with potential biological activity, stemming from the known bioactivities of benzofuran derivatives, meticulous adherence to safety protocols is paramount to ensure the well-being of researchers and the integrity of experimental outcomes.[3][4][5] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and excellence in your laboratory.
Hazard Assessment and Triage
The core structure of the target compound incorporates a benzofuran moiety and a ketone functional group. Benzofuran derivatives have been noted for a range of biological activities and some have been flagged for potential health hazards, including skin sensitization, respiratory irritation, and in some cases, suspected carcinogenicity.[6][11] Ketones, particularly in liquid or vapor form, can be flammable and may cause irritation to the eyes and respiratory system.[10][12]
Anticipated Hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation.[10]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[10]
-
Flammability: As with many organic ketones, there is a potential for flammability, especially in the presence of ignition sources.[6][12]
-
Chronic Effects: Prolonged or repeated exposure to related benzofuran compounds has, in some cases, been linked to organ-specific toxicity and suspected carcinogenicity.[6][11]
A thorough risk assessment should be conducted before commencing any work with this compound. This involves evaluating the specific procedures to be undertaken, the quantities being used, and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one. The minimum required PPE for any laboratory work involving this compound is outlined below.[13]
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended for incidental contact. For extended handling or in case of a spill, specialized ketone-resistant gloves (e.g., those with a PVA coating) should be used.[13][14][15][16] | Standard nitrile gloves offer limited protection against ketones. Double-gloving provides an additional barrier. Ketone-specific gloves are essential for prolonged exposure to prevent chemical breakthrough. |
| Eye and Face Protection | ANSI Z87.1 compliant chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.[13] | Protects the eyes from splashes and aerosols. A face shield provides broader protection for the entire face. |
| Body Protection | A flame-resistant laboratory coat should be worn at all times. Ensure the lab coat is fully buttoned. | Protects the skin and personal clothing from contamination and provides a barrier in case of a small fire. |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[17] | A fume hood is the primary engineering control to prevent the inhalation of potentially harmful vapors or dust. |
Operational Protocols: A Step-by-Step Approach to Safety
Adherence to a strict operational workflow is crucial for minimizing exposure and preventing accidents.
Preparation and Weighing
-
Designated Area: All handling of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one should occur in a designated area within a chemical fume hood.
-
Pre-use Inspection: Before use, visually inspect the container for any signs of damage or leakage.
-
Weighing: If weighing the solid, do so within the fume hood. Use a tared weigh boat to avoid contamination of the balance.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure the solvent is compatible and will not lead to a hazardous reaction.
Handling and Transfer
-
Containment: Always handle the compound in a well-ventilated area, preferably a chemical fume hood.[17]
-
Avoid Aerosol Generation: Take care to avoid generating dust from the solid or aerosols from solutions.
-
Transfer: Use appropriate tools (e.g., spatulas, pipettes) for transferring the compound. Never use your hands, even when gloved.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.[6]
Workflow for Safe Handling
Caption: Workflow for handling 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one.
Spill and Emergency Procedures
Immediate and appropriate action is critical in the event of a spill.
Small Spills (within a chemical fume hood)
-
Alert Personnel: Immediately alert others in the vicinity.
-
Containment: Absorb the spill with an inert material such as vermiculite or sand.[17]
-
Neutralization (if applicable): For related compounds, treatment with a sodium hypochlorite solution (household bleach) has been recommended to neutralize malodorous thiols. While this compound is not a thiol, a similar oxidative neutralization might be effective, but should be tested on a small scale first.[17]
-
Collection: Carefully collect the absorbed material into a designated hazardous waste container.[17]
-
Decontamination: Wipe the spill area with a suitable solvent, followed by soap and water.
Large Spills
-
Evacuate: Evacuate the immediate area.
-
Alert: Alert laboratory personnel and the institutional Environmental Health and Safety (EHS) office.[17]
-
Secure the Area: Prevent entry to the spill area.
-
Professional Cleanup: Allow trained personnel to manage the cleanup.
Disposal Plan: Responsible Waste Management
All waste containing 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one must be treated as hazardous chemical waste.
| Waste Stream | Disposal Protocol |
| Solid Waste | Collect in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams. |
| Contaminated PPE | Dispose of as solid hazardous waste. Do not discard in regular trash. |
Consult your institution's EHS guidelines for specific waste disposal procedures.
Conclusion: A Commitment to Safety
The responsible handling of novel chemical entities like 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one is a cornerstone of scientific integrity and professional responsibility. By integrating the principles and protocols outlined in this guide into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Continuous vigilance and a proactive approach to safety are paramount when working at the forefront of scientific discovery.
References
-
American Elements. 1-(1-benzofuran-2-yl)-2-methylpropan-1-one. Retrieved from [Link]
-
Polyco Healthline. Ketochem® 33cm Lightweight Ketone Resistant Glove. Retrieved from [Link]
-
GlovesnStuff. PVA Ketochem Acetone,Ketone & Solvent Protection Chemical Gauntlets. Retrieved from [Link]
-
Magus International. Ketochem® 33cm Lightweight Ketone Resistant Glove. Retrieved from [Link]
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University of Tennessee, Knoxville - Environmental Health and Safety. Personal Protective Equipment (PPE). Retrieved from [Link]
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University of California, Berkeley - Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
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Cole-Parmer. Material Safety Data Sheet - Benzofuran-2-yl methyl ketone. Retrieved from [Link]
-
PubChem. (1R)-1-(1-benzofuran-2-yl)ethan-1-ol. Retrieved from [Link]
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PubChem. 1-(1-Benzofuran-2-YL)propan-2-amine. Retrieved from [Link]
-
ScienceOpen. Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]
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MDPI. Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Retrieved from [Link]
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PubMed. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Retrieved from [Link]
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RSC Publishing. Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

